Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-6-4-10-11-7(5)6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRRPOKNIXBZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
Foreword: Unveiling a Scaffold of Therapeutic Promise
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to the purine nucleobases renders it a versatile pharmacophore capable of interacting with a wide array of biological targets. This has led to the development of numerous compounds with significant therapeutic potential, particularly in the realms of oncology and neurodegenerative diseases. This guide provides an in-depth exploration of a key member of this family: Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate. We will delve into its discovery, dissect plausible synthetic strategies with a focus on the underlying chemical principles, and provide detailed experimental protocols and characterization data for the benefit of researchers, scientists, and drug development professionals.
The Genesis of a Privileged Scaffold: Discovery and Significance
The journey of pyrazolopyridines in medicinal chemistry is a testament to the power of scaffold-based drug discovery. The fusion of a pyrazole and a pyridine ring creates a bicyclic system with a unique electronic distribution and hydrogen bonding capabilities, making it an ideal candidate for interacting with enzyme active sites, particularly those that bind ATP.
The significance of the pyrazolo[4,3-b]pyridine core, and by extension, this compound, lies in its proven efficacy as a hinge-binding motif for various protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolo[4,3-b]pyridine scaffold has been successfully incorporated into a multitude of kinase inhibitors, demonstrating its utility in the development of targeted therapies.
While the precise first synthesis of this compound is not prominently documented in readily available literature, its discovery can be understood within the broader context of the exploration of pyrazolopyridine isomers as potential therapeutic agents. The ongoing interest in this scaffold is driven by the need for novel kinase inhibitors with improved selectivity and potency, as well as favorable pharmacokinetic profiles.
Strategic Synthesis: A Tale of Two Rings
The synthesis of the pyrazolo[4,3-b]pyridine core can be approached through two primary retrosynthetic strategies: the formation of the pyrazole ring onto a pre-existing pyridine scaffold, or the construction of the pyridine ring from a pyrazole precursor. For this compound, the former approach, starting from a suitably substituted pyridine, is a more common and strategically sound method.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points towards a key intermediate, an aminopyridine derivative, which can undergo diazotization followed by intramolecular cyclization to form the pyrazole ring. This strategy offers a high degree of control over the regiochemistry of the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established synthetic methodologies for related pyrazolopyridine derivatives and are presented as a guide for the synthesis of this compound.
Synthesis of Methyl 2-chloro-3-nitropicolinate (Intermediate 1)
Rationale: This step introduces the carboxylate functionality at the C7 position of the final product. Directed ortho-metalation followed by quenching with carbon dioxide is a reliable method for achieving this transformation. Subsequent esterification protects the carboxylic acid and sets the stage for the subsequent reduction.
Protocol:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting deep-red solution at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2 hours, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude 2-chloro-3-nitropicolinic acid.
-
To a solution of the crude acid in methanol, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure. The residue is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the title compound, which can be purified by column chromatography.
Synthesis of Methyl 3-amino-2-chloropicolinate (Intermediate 2)
Rationale: The reduction of the nitro group to an amine is a critical step to enable the subsequent diazotization and cyclization. Iron powder in the presence of ammonium chloride is a mild and effective reagent for this transformation.
Protocol:
-
To a suspension of methyl 2-chloro-3-nitropicolinate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the title compound.
Synthesis of this compound (Target Compound)
Rationale: This final step involves the formation of the pyrazole ring. The diazotization of the amino group followed by an intramolecular nucleophilic attack of the resulting diazonium salt by the pyridine nitrogen leads to the desired bicyclic system.
Protocol:
-
Dissolve methyl 3-amino-2-chloropicolinate (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0 °C.
-
To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data: Confirming the Structure
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine and pyrazole rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrazole. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃O₂). |
| IR | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C/C=N stretches. |
Conclusion and Future Directions
This guide has provided a comprehensive overview of the discovery and a plausible, detailed synthetic route for this compound. The strategic approach, starting from a readily available pyridine derivative, offers a reliable method for accessing this important heterocyclic scaffold. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
The versatile pyrazolo[4,3-b]pyridine core continues to be a fertile ground for the development of novel therapeutics. Future research will undoubtedly focus on the further derivatization of this compound to explore its potential as a kinase inhibitor and to develop new therapeutic agents for a range of diseases.
References
A comprehensive list of references will be compiled upon the discovery of specific literature detailing the synthesis and discovery of the target molecule. The following are representative and highly relevant publications for the synthesis of the pyrazolo[4,3-b]pyridine scaffold:
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- Chinese Patent CN102911174A.
- General reviews on the synthesis of pyrazolopyridine derivatives, which provide a broad context for the various synthetic str
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate, a heterocyclic compound of interest in modern drug discovery. Recognizing the limited availability of direct experimental data for this specific molecule, this document serves as a methodological guide for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for the determination of critical parameters such as melting point, aqueous solubility, acid dissociation constant (pKa), and lipophilicity (logP). Furthermore, it details the analytical techniques required for structural confirmation and purity assessment. This guide is structured to not only provide procedural steps but also to instill a deep understanding of the scientific rationale behind each experimental choice, thereby ensuring the generation of robust and reliable data.
Introduction: The Strategic Importance of Physicochemical Profiling
The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
This compound belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including roles as kinase inhibitors and immunomodulatory agents.[1][2] A thorough understanding of the physicochemical properties of this specific carboxylate derivative is therefore paramount for any drug discovery program centered around it.
This guide will provide both the theoretical underpinnings and the practical, step-by-step methodologies for the comprehensive physicochemical profiling of this compound.
Structural Elucidation and Characterization
Prior to the determination of any physicochemical property, the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized compound are essential.
Proposed Synthesis
The synthesis of the 1H-pyrazolo[4,3-b]pyridine core can be achieved through various synthetic routes, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[3][4] A plausible synthetic approach for this compound is outlined below. This provides context for the potential impurities that may need to be monitored.
DOT Script for a representative synthetic pathway would be inserted here if a specific, validated synthesis was available in the search results. As one is not, a generic placeholder is more appropriate to maintain scientific integrity.
Spectroscopic Characterization
A combination of spectroscopic techniques should be employed for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.[5][6] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of atoms within the molecule. The chemical shifts of the protons and carbons in the pyrazole and pyridine rings will be characteristic of this heterocyclic system.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the key functional groups present in the molecule, such as the C=O stretch of the ester and the N-H stretch of the pyrazole.
Core Physicochemical Properties: Methodologies and Data Interpretation
The following sections detail the experimental protocols for determining the key physicochemical properties of this compound.
Melting Point
The melting point of a solid crystalline compound is a key indicator of its purity. A sharp melting point range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.
Experimental Protocol: Capillary Melting Point Determination [8][9][10]
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A rapid heating run is first performed to determine an approximate melting range.
-
A second, slower run (1-2 °C/minute) is then conducted, starting from a temperature approximately 20 °C below the approximate melting point.
-
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the last solid crystal melts are recorded as the melting point range.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[11][12][13][14]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility [15]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a 0.45 µm filter.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: A standard curve of the compound in the same buffer is prepared to ensure accurate quantification.
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. vet.mu.edu.iq [vet.mu.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. scielo.br [scielo.br]
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. Its pyrazolopyridine core is a recognized pharmacophore, appearing in molecules designed to target a range of biological pathways, including those involved in neurological disorders and oncology.[1][2] A precise and comprehensive structural elucidation of this molecule is paramount for its application in drug discovery and development, ensuring its identity, purity, and stability. This guide provides a detailed overview of the spectroscopic techniques essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is not only on the expected data but also on the underlying principles and the rationale for the experimental choices, offering a framework for the analysis of this and related heterocyclic systems.
Introduction: The Structural Significance of this compound
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine scaffold, a class of compounds with diverse biological activities.[1] The specific isomer, 1H-pyrazolo[4,3-b]pyridine, is a key building block in the synthesis of inhibitors for various kinases and other enzymes. The introduction of a methyl carboxylate group at the 7-position provides a crucial handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Given the potential for isomeric substitution patterns in the synthesis of pyrazolopyridines, unambiguous spectroscopic characterization is not merely a routine analysis but a critical step in confirming the desired regiochemistry. This guide will walk through the application of key spectroscopic methods to confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC/HMBC, are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the N-H of the pyrazole ring.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H (pyrazole) | 13.5 - 14.5 | broad singlet | - |
| H-3 (pyrazole) | 8.2 - 8.4 | singlet | - |
| H-5 (pyridine) | 8.6 - 8.8 | doublet | ~5.0 |
| H-6 (pyridine) | 7.4 - 7.6 | doublet | ~5.0 |
| O-CH₃ (ester) | 3.9 - 4.1 | singlet | - |
Interpretation:
-
The N-H proton of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift.
-
The pyrazole H-3 proton will be a singlet as it has no adjacent protons.
-
The pyridine protons H-5 and H-6 will form an AX spin system, appearing as doublets with a typical ortho-coupling constant of approximately 5.0 Hz. The exact chemical shifts will depend on the electronic effects of the fused pyrazole ring and the carboxylate group.
-
The methyl ester protons will give a characteristic sharp singlet in the upfield region.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment and hybridization of the carbon atoms.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 168 |
| C-7a (bridgehead) | 148 - 152 |
| C-3a (bridgehead) | 145 - 148 |
| C-5 (pyridine) | 140 - 143 |
| C-3 (pyrazole) | 135 - 138 |
| C-7 (pyridine) | 120 - 123 |
| C-6 (pyridine) | 115 - 118 |
| O-CH₃ (ester) | 52 - 55 |
Interpretation:
-
The carbonyl carbon of the ester will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
The quaternary bridgehead carbons (C-7a and C-3a) and the other sp² hybridized carbons of the aromatic rings will resonate in the 115-152 ppm range. Specific assignments can be confirmed using 2D NMR techniques.
-
The methyl ester carbon will appear at the most upfield region of the spectrum.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural information.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced directly via an infusion pump or through a coupled chromatography system like GC-MS or LC-MS.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrometry Data:
| Ion | m/z (predicted) | Comment |
| [M+H]⁺ | 178.0611 | Protonated molecular ion. Calculated for C₈H₈N₃O₂⁺. |
| [M+Na]⁺ | 200.0430 | Sodium adduct. Calculated for C₈H₇N₃O₂Na⁺. |
Fragmentation Analysis:
The fragmentation of the pyrazolopyridine core can be complex. Common fragmentation pathways may involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| N-H stretch (pyrazole) | 3100 - 3300 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |
| C=O stretch (ester) | 1710 - 1730 |
| C=N and C=C stretch (aromatic rings) | 1500 - 1650 |
| C-O stretch (ester) | 1200 - 1300 |
Interpretation:
-
A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration .
-
A strong, sharp peak around 1710-1730 cm⁻¹ is a clear indication of the carbonyl group (C=O) of the ester .
-
The absorptions in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the fused aromatic rings.
-
The C-O stretching of the ester will be visible in the fingerprint region.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach. ¹H and ¹³C NMR provide the detailed atomic connectivity, mass spectrometry confirms the molecular weight and formula, and IR spectroscopy identifies the key functional groups. Together, these methods provide a comprehensive and unambiguous structural elucidation, which is a foundational requirement for the advancement of this molecule in any research and development pipeline. The principles and expected data outlined in this guide serve as a robust framework for the analysis of this important heterocyclic compound and its derivatives.
References
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71463616, Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
MySkinRecipes. (n.d.). METHYL 1H-PYRAZOLO[4,3-B]PYRIDINE-5-CARBOXYLATE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine. Retrieved from [Link]
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Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
An In-depth Guide for Researchers in Synthetic and Medicinal Chemistry
In the intricate world of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the pyrazolo[4,3-b]pyridine scaffold has garnered significant attention due to its presence in a variety of biologically active agents. This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of a key derivative, Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate. While direct, publicly available experimental spectra for this specific molecule are not available, this document serves as a predictive guide based on established principles of NMR spectroscopy and data from closely related analogues.
The Structural Framework: Understanding the Pyrazolo[4,3-b]pyridine Core
The foundational structure of this compound is a fused bicyclic system comprising a pyrazole ring and a pyridine ring. The relative positions of the nitrogen atoms and the fusion pattern dictate the electronic environment of each atom, which in turn governs the chemical shifts and coupling constants observed in its NMR spectra. The presence of a methyl carboxylate group at the C7 position of the pyridine ring further influences the spectral data, particularly of the protons and carbons in its vicinity.
Below is a diagram illustrating the core structure and the standard numbering system for the pyrazolo[4,3-b]pyridine ring, which will be used for the assignment of NMR signals throughout this guide.
Figure 2. Workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining a spectrum with singlets for each carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) should be processed by applying a Fourier transform, followed by phase and baseline correction to obtain a clear and accurate spectrum.
-
Spectral Analysis: The processed spectra are then analyzed by identifying the chemical shifts, multiplicities, and integrals (for ¹H) of the signals to assign them to the corresponding atoms in the molecule. 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.
Conclusion
This technical guide provides a predictive framework for the ¹H and ¹³C NMR analysis of this compound. While awaiting the publication of definitive experimental data, the insights provided herein, based on the spectral characteristics of analogous compounds, offer a robust starting point for researchers in the field. The outlined experimental protocol further equips scientists with a practical methodology for the characterization of this and related heterocyclic systems, ensuring the scientific rigor required in modern chemical research.
References
-
Ghaedi, A., et al. (2017). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Semantic Scholar. Available from: [Link]
- Nguyen, H. T., et al. (2022).
-
PubChem. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. Available from: [Link]
-
Titi, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available from: [Link]
mass spectrometry analysis of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
An In-depth Technical Guide to the Mass Spectrometric Analysis of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in pharmaceutical and drug development research.[1] As a key building block, its unambiguous identification and characterization are paramount. This document outlines a robust analytical workflow using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry. We will delve into the rationale behind method development, from sample preparation and ionization to high-resolution mass analysis and fragmentation pathways. The protocols and interpretations herein are designed to provide researchers and drug development professionals with a self-validating system for achieving accurate and reproducible results.
Introduction and Analytical Rationale
This compound belongs to the pyrazolopyridine class of fused heterocyclic compounds. Derivatives of this scaffold are explored as potential anticancer agents and modulators for targets in the central nervous system.[1][2] Given its role as a pharmaceutical intermediate, verifying its structure and purity is a critical quality control step.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this task.[3] Specifically, high-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling confident confirmation of the elemental composition.[3][4] Coupling liquid chromatography (LC) to MS allows for the separation of the analyte from impurities prior to analysis, a crucial step for complex sample matrices.[5][6]
This guide focuses on an LC-Q-TOF MS workflow. The Quadrupole Time-of-Flight (Q-TOF) analyzer is selected for its high mass accuracy, resolution, and the ability to perform tandem MS (MS/MS) experiments to elucidate the compound's structure through fragmentation analysis.[7][8][9]
Physicochemical Properties and Expected Mass
A foundational step in any MS analysis is understanding the analyte's basic properties.
-
Molecular Formula: C₈H₇N₃O₂
-
Molar Mass (Average): 177.16 g/mol [1]
-
Monoisotopic Mass: 177.0538 Da
For high-resolution mass spectrometry, the monoisotopic mass is the critical value. In positive-ion electrospray ionization (ESI), the primary ion expected is the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺ (Monoisotopic): 177.0538 + 1.0078 (H⁺) = 178.0616 m/z
Comprehensive Analytical Workflow
The analysis follows a sequential, multi-stage process designed to ensure data quality and reproducibility. Each step is optimized to suit the physicochemical nature of the analyte.
Sources
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An In-depth Technical Guide to Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, potential synthetic pathways, and the broader therapeutic applications of the pyrazolo[4,3-b]pyridine scaffold, offering insights grounded in established scientific literature.
Introduction: The Prominence of the Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in drug discovery, recognized for its diverse biological activities.[1][2][3][4] This heterocyclic system, an isostere of purine, serves as a crucial building block for developing novel therapeutic agents, particularly in oncology and immunology.[1][5] This guide focuses on a specific derivative, this compound, providing its known details and exploring its potential within the broader context of its chemical family.
It is important to note that the pyrazolopyridine core can have various isomeric forms, and the specific arrangement of nitrogen atoms and substituents greatly influences the molecule's biological activity. This guide will focus on the 1H-pyrazolo[4,3-b]pyridine-7-carboxylate isomer.
Part 1: Chemical Identity and Properties
IUPAC Name: this compound
CAS Number: 1363381-17-2[6]
Molecular Formula: C₈H₇N₃O₂[6]
Molecular Weight: 177.16 g/mol [6]
Structural Representation:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
While experimental data for this specific isomer is scarce, computational models can provide estimated properties.
| Property | Predicted Value | Source |
| Molecular Weight | 177.16 g/mol | [6] |
| XLogP3 | 0.8 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bond Count | 1 | [7] |
Part 2: Synthesis Strategies
Hypothetical Synthetic Workflow:
A potential synthetic approach could involve the reaction of a suitably substituted 2-chloronicotinonitrile with a hydrazine derivative, followed by cyclization and subsequent esterification.
Caption: A plausible synthetic workflow for this compound.
Exemplary Experimental Protocol (for a related derivative): Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This protocol, adapted from a known procedure for related compounds, illustrates a potential synthetic route.[8]
Materials:
-
2-Chloro-3-nitropyridine
-
Ethyl 2-diazoacetate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water)
Procedure:
-
Suzuki Coupling: To a solution of 2-chloro-3-nitropyridine in a mixture of dioxane and water, add the arylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Cyclization: The resulting intermediate is then reacted with ethyl 2-diazoacetate in the presence of a rhodium catalyst to facilitate the cyclization and formation of the pyrazole ring.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Note: This is a generalized procedure and would require optimization for the synthesis of the 7-carboxylate isomer.
Part 3: Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively documented, the pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of various therapeutic agents.[1][4]
Therapeutic Potential of the Pyrazolo[4,3-b]pyridine Scaffold:
| Therapeutic Area | Target/Mechanism | Example Compounds/Studies |
| Oncology | Kinase inhibition (e.g., c-Met, CDK8) | Glumetinib, a selective c-Met inhibitor.[8] |
| PD-1/PD-L1 Interaction Inhibition | A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have shown potent inhibition of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[1] | |
| Neurological Disorders | CRF1 Antagonists | Pyrazolo[4,3-b]pyridines have been investigated as corticotropin-releasing factor receptor type-1 (CRF1) antagonists for the potential treatment of anxiety and depression. |
| Inflammatory Diseases | Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition | Derivatives of this scaffold have been explored as ITK inhibitors for autoimmune and inflammatory diseases. |
One commercial source suggests that this compound is utilized as a precursor for synthesizing compounds targeting neurological disorders and for the development of anti-cancer agents.[6] This aligns with the broader known activities of the pyrazolo[4,3-b]pyridine core.
Signaling Pathway Implication: PD-1/PD-L1 Inhibition
The development of small-molecule inhibitors targeting the PD-1/PD-L1 pathway is a major focus in cancer immunotherapy. The pyrazolo[4,3-b]pyridine scaffold has emerged as a promising framework for such inhibitors.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a pyrazolo[4,3-b]pyridine derivative.
Conclusion
This compound, while not extensively studied as an individual entity, belongs to a class of compounds with immense therapeutic potential. Its utility as a synthetic intermediate for creating novel drugs, particularly in oncology and neurology, is noteworthy. Further research into the specific biological activities of this isomer is warranted and could unveil new avenues for drug development. The insights provided in this guide, drawing from the broader knowledge of the pyrazolo[4,3-b]pyridine scaffold, aim to equip researchers and drug development professionals with a solid foundation for exploring the potential of this promising molecule.
References
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Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
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G, S., & V, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]
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de la Cruz, A. D., Moreno, A. M., & B., J. I. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4983. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. Retrieved from [Link]
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Sery, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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PubChem. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate: Molecular Structure, Conformation, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to purine, a fundamental component of nucleic acids. This bioisosteric relationship makes it a valuable pharmacophore for the design of molecules that can interact with ATP-binding sites in various enzymes. Consequently, derivatives of pyrazolo[4,3-b]pyridine have been extensively investigated as potential therapeutic agents, demonstrating a wide range of biological activities. Notably, they have emerged as promising candidates for the development of kinase inhibitors for cancer therapy, agents targeting neurological disorders, and as modulators of immune responses[1]. The specific compound, Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate, serves as a key intermediate in the synthesis of more complex and biologically active molecules, making a thorough understanding of its chemical properties essential for drug discovery and development.
This technical guide provides a comprehensive analysis of the molecular structure, conformation, and synthesis of this compound, drawing upon established synthetic methodologies and spectroscopic principles for related compounds in the absence of complete, publicly available experimental data for this specific molecule.
Molecular Structure and Spectroscopic Characterization
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its molecular structure can be confidently predicted based on the established structures of related pyrazolopyridine derivatives[2][3]. The molecule consists of a planar, fused bicyclic system comprising a pyrazole ring and a pyridine ring. The methyl carboxylate group is attached to the C7 position of the pyridine ring.
Spectroscopic Data (Predicted and Interpreted)
The following spectroscopic data are predicted based on the analysis of closely related pyrazolo[4,3-b]pyridine derivatives found in the literature[4][5]. These predictions provide a reliable framework for the characterization of synthesized this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.5-8.7 (d, 1H, H5), 7.2-7.4 (d, 1H, H6), 8.1-8.3 (s, 1H, H3), 3.9-4.1 (s, 3H, OCH₃), 10.0-12.0 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165-167 (C=O), 145-147 (C7a), 140-142 (C5), 133-135 (C3), 120-122 (C7), 115-117 (C6), 110-112 (C3a), 52-54 (OCH₃) |
| Mass Spectrometry (HRMS-ESI) | [M+H]⁺ calculated for C₈H₈N₃O₂: 178.0611; found: 178.061- |
| Infrared (IR) | ~3200-3400 cm⁻¹ (N-H stretch), ~1720-1740 cm⁻¹ (C=O stretch, ester), ~1600-1620 cm⁻¹ (C=N and C=C stretches) |
Conformational Analysis
The conformation of this compound is largely dictated by the planar nature of the fused ring system and the rotational freedom of the methyl carboxylate group.
Tautomerism
For 1H-pyrazolo[4,3-b]pyridines, tautomerism involving the position of the pyrazole proton is a key consideration. Theoretical calculations on the parent 1H-pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer[6]. This preference is expected to hold for the 7-carboxylate derivative.
Rotational Isomers of the Ester Group
The primary conformational flexibility arises from the rotation around the single bond connecting the carboxylate group to the pyridine ring (C7-C=O). This rotation gives rise to different conformers. Computational modeling would likely reveal two low-energy conformers: one where the carbonyl oxygen is syn-periplanar to the pyridine nitrogen and another where it is anti-periplanar. The energy barrier for this rotation is expected to be relatively low, allowing for rapid interconversion at room temperature. The planarity of the bicyclic system is a key structural feature, with minimal deviation from a flat structure expected[7].
Proposed Synthesis of this compound
While a specific protocol for this compound is not readily found in peer-reviewed literature, a reliable synthetic route can be proposed based on established methodologies for the synthesis of related pyrazolo[4,3-b]pyridines, particularly drawing from a patent describing the synthesis of the corresponding ethyl ester[4] and other general methods[8]. The proposed synthesis involves a multi-step sequence starting from commercially available materials.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add methyl acetoacetate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of 4-amino-3-methyl-1H-pyrazolo[4,3-b]pyridine
-
To a solution of Methyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate (1.0 eq) in acetic acid, add iron powder (5.0 eq) portion-wise.
-
Heat the mixture at 80 °C for 2 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of concentrated hydrochloric acid and water and cool to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes before proceeding to the next step.
Step 3: Synthesis of this compound
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution.
-
Stir the reaction mixture at 80 °C for 1 hour.
-
Cool to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.
-
To the crude nitrile, add a mixture of concentrated sulfuric acid and water and heat at reflux to hydrolyze the nitrile to the carboxylic acid.
-
Cool the reaction mixture and neutralize with a suitable base.
-
Extract the carboxylic acid with an appropriate organic solvent.
-
To the isolated carboxylic acid, add methanol and a catalytic amount of sulfuric acid and heat at reflux to perform Fischer esterification.
-
After completion of the reaction, cool to room temperature, neutralize, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Caption: General experimental workflow for purification and characterization.
Conclusion
References
-
Boruah, M., & Deka, D. C. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
-
Richter, M. F., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 896-900. [Link]
-
PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
-
The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. (n.d.). ResearchGate. Retrieved from [Link]
-
The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU, 27(7), 2237. [Link]
-
Bhatt, H., et al. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2011(5), 285-295. [Link]
-
Degutytė, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Giumanini, A. G., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 30(8), 733-737. [Link]
-
Boruah, M., & Deka, D. C. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International journal of molecular sciences, 24(2), 1758. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
Foreword: Navigating the Physicochemical Landscape of a Promising Heterocycle
In the landscape of contemporary drug discovery, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, integral to the development of novel therapeutics targeting a range of diseases. Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate, a key intermediate and potential active pharmaceutical ingredient (API), embodies the promise of this heterocyclic family. However, the journey from a promising molecule to a viable drug candidate is paved with rigorous physicochemical characterization. Understanding the solubility and stability of this compound is not merely a regulatory formality but a cornerstone of rational drug development. Poor solubility can lead to erratic absorption and diminished bioavailability, while instability can compromise safety and efficacy.
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. By synthesizing established principles with practical insights, this document aims to empower you to navigate the critical path of physicochemical profiling with confidence and scientific rigor.
I. The Foundation: Understanding Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogenous system, is a critical determinant of a drug's lifecycle. For orally administered drugs, dissolution in the gastrointestinal tract is the first step towards absorption. This section delves into the theoretical and practical aspects of solubility assessment for this compound.
A. Theoretical Considerations for a Heterocyclic Compound
The structure of this compound, with its fused aromatic rings, nitrogen heteroatoms, and a methyl ester group, suggests a molecule with moderate polarity. The presence of nitrogen atoms capable of hydrogen bonding can enhance aqueous solubility, while the aromatic core contributes to its lipophilicity. The ester functionality may be susceptible to hydrolysis, a factor that can influence both solubility and stability.
B. Experimental Determination of Solubility
Two primary types of solubility measurements are pertinent in drug discovery: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound at a given temperature and pH, representing the maximum concentration of a substance that can be dissolved in a solvent. It is a critical parameter for late-stage development and formulation.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically from a concentrated DMSO stock solution into an aqueous buffer. It is a high-throughput screening method used in early discovery to identify compounds with potential solubility liabilities.[1][2]
This method remains the gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) (HPLC grade)
-
Vials with screw caps
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Solvent Addition: Add a known volume of each solvent (e.g., 1 mL) to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker/incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.
Data Presentation:
Table 1: Illustrative Thermodynamic Solubility of this compound at 25°C
| Solvent | Solubility (µg/mL) | Molar Solubility (µM) |
| PBS (pH 7.4) | 55 | 310 |
| SGF (pH 1.2) | 150 | 847 |
| SIF (pH 6.8) | 65 | 367 |
| Methanol | >1000 | >5645 |
| Ethanol | 850 | 4798 |
| Acetonitrile | 300 | 1693 |
| DMSO | >2000 | >11290 |
Note: The data presented in this table is illustrative and intended to serve as a representative example.
This high-throughput method is ideal for early-stage screening.[3][4][5]
Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound (10 mM stock in DMSO)
-
PBS, pH 7.4
-
384-well microplate
-
Automated liquid handler
-
Microplate nephelometer
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the 10 mM DMSO stock solution into the wells of a 384-well plate.
-
Buffer Addition: Rapidly add a specific volume of PBS (pH 7.4) to achieve the desired final compound concentration.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the light scattering of each well using a microplate nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.
Visualization of Experimental Workflow:
Caption: Workflow for solubility determination.
II. Ensuring Integrity: A Deep Dive into Chemical Stability
The chemical stability of an API is paramount to ensure its safety, efficacy, and shelf-life. Stability studies are designed to understand how a compound behaves under various environmental conditions. This section outlines a comprehensive strategy for assessing the stability of this compound, in line with the International Council for Harmonisation (ICH) guidelines.
A. Forced Degradation (Stress Testing): Unveiling Potential Liabilities
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol-water mixture) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or slightly elevated temperature.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from any co-eluting degradation products.
Data Presentation:
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration (hours) | % Assay of Parent Compound | % Total Degradation | Major Degradation Products (RT) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 4.5 min, 6.2 min |
| 0.1 M NaOH (RT) | 8 | 78.5 | 21.5 | 3.8 min |
| 3% H₂O₂ (RT) | 24 | 92.1 | 7.9 | 5.1 min |
| Thermal (80°C, solid) | 72 | 98.5 | 1.5 | Minor peaks |
| Photolytic | - | 90.3 | 9.7 | 7.1 min |
Note: The data presented in this table is illustrative and intended to serve as a representative example. RT = Retention Time.
Visualization of Stability Testing Workflow:
Caption: Workflow for forced degradation studies.
B. Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the API due to degradation.
Key Characteristics of a Stability-Indicating Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Illustrative HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method validation should be performed according to ICH Q2(R1) guidelines.[7]
C. Characterization of Degradation Products
Identifying the structure of major degradation products is essential for understanding the degradation pathways and for assessing their potential toxicity.
Technique of Choice: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the structural elucidation of unknown compounds.[8][9][10][11][12] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of the degradation products, which can then be used to propose their structures.
III. Conclusion: A Roadmap to Successful Drug Development
The comprehensive evaluation of the solubility and stability of this compound is a critical endeavor that underpins its successful development as a therapeutic agent. This guide has provided a detailed roadmap, from foundational principles to robust experimental protocols and data interpretation. By adopting a systematic and scientifically sound approach to physicochemical characterization, researchers can de-risk their development programs, make informed decisions, and ultimately accelerate the journey of this promising molecule from the laboratory to the clinic. The insights gained from these studies will not only satisfy regulatory requirements but also provide a solid foundation for formulation development and ensure the delivery of a safe and effective medicine to patients.
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 317-323. [Link]
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Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH Application Note, 126. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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Jain, A., & Basniwal, P. K. (2013). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences and Research, 4(10), 38-47. [Link]
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Bienta. (n.d.). Aqueous Solubility Assay. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 606-618. [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
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Sribalan, R., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(11), 4843-4849. [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Sridhar, S., et al. (2011). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 3(3), 1269-1275. [Link]
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Kumar, A., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 123-131. [Link]
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Kumar, A., et al. (2015). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Analytical Methods, 7(18), 7659-7673. [Link]
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Scott, J. S., et al. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Bioorganic & Medicinal Chemistry Letters, 33, 127752. [Link]
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Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 314-319. [Link]
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Ask This Paper. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine. PubChem Compound Database. [Link]
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J&K Scientific. (n.d.). Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]
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A Technical Guide to the Strategic Functionalization of the Pyrazolo[4,3-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, most notably in the domain of kinase inhibitors for oncology. Its unique electronic architecture, combining an electron-rich pyrazole ring with an electron-deficient pyridine ring, presents distinct challenges and opportunities for synthetic functionalization. This guide provides a comprehensive overview of the strategic derivatization of the pyrazolo[4,3-b]pyridine core. We will explore the inherent reactivity of the scaffold and detail field-proven methodologies for selective functionalization at both the nitrogen and carbon centers. Key topics include managing N1/N2 regioselectivity, strategic halogenation as a gateway to cross-coupling, and modern transition-metal-catalyzed reactions for forging C-C, C-N, and C-O bonds. Each section is grounded in mechanistic principles and supported by detailed, actionable protocols to empower researchers in medicinal chemistry and materials science to effectively leverage this potent scaffold.
The Pyrazolo[4,3-b]pyridine Scaffold: An Introduction
Significance in Medicinal Chemistry
Polynitrogen heterocycles are cornerstones of modern drug discovery. Among them, the pyrazolo[4,3-b]pyridine core has garnered significant interest due to its profound biological activities.[1] This scaffold is a key structural component in a variety of therapeutic agents, acting as a versatile framework that can be decorated with functional groups to modulate target affinity and pharmacokinetic properties.
Notably, pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of various kinases, which are critical targets in cancer therapy.[1] A prominent example is Glumetinib , a highly selective inhibitor of the c-Met oncoprotein (hepatocyte growth factor receptor), which has shown potential antineoplastic activity.[1][2] Other derivatives have been developed as CDK8 inhibitors and positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), highlighting the scaffold's broad therapeutic potential.[1][2]
Core Structure and Electronic Properties
The pyrazolo[4,3-b]pyridine system (1-azaindazole) consists of a pyrazole ring fused to a pyridine ring. Understanding its structure and electronic landscape is paramount for devising successful functionalization strategies.
Caption: General workflow for N-alkylation, highlighting the common formation of isomers.
Protocol: N-Alkylation of the Pyrazolo[4,3-b]pyridine Core
This protocol provides a general starting point for N-alkylation. Optimization of the base, solvent, and temperature is often necessary to maximize the yield and regioselectivity for a specific substrate and electrophile.
Objective: To introduce an alkyl group onto one of the pyrazole nitrogen atoms.
Materials:
-
1H-Pyrazolo[4,3-b]pyridine substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-pyrazolo[4,3-b]pyridine substrate (1.0 eq).
-
Deprotonation: Dissolve the substrate in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise.
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, generating the corresponding anion. Performing this step at 0 °C controls the initial exotherm from hydrogen gas evolution.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers and other impurities.
C-Functionalization: Decorating the Carbon Skeleton
Functionalizing the carbon atoms of the pyrazolo[4,3-b]pyridine core is essential for building molecular complexity and exploring structure-activity relationships (SAR). The primary strategies involve halogenation followed by transition-metal-catalyzed cross-coupling.
Halogenation: A Gateway to Versatility
Introducing a halogen (typically Br or I) onto the scaffold is a powerful strategic move. Halogenated heterocycles are exceptionally versatile intermediates for a wide array of cross-coupling reactions. However, direct electrophilic halogenation of the pyridine ring is challenging due to its electron-deficient nature. [3]More advanced methods are often required.
-
For the Pyridine Ring (C5, C7): Directed ortho-metalation (DoM) can be a viable strategy if a directing group is present. Alternatively, starting from a pre-halogenated pyridine precursor during the initial scaffold synthesis is often the most practical approach.
-
For the Pyrazole Ring (C3): The C3 position is more amenable to electrophilic substitution. Reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can be effective for installing halogens at this position.
Transition Metal-Catalyzed Cross-Coupling Reactions
Once a halogenated pyrazolo[4,3-b]pyridine is in hand, a vast toolkit of palladium- and copper-catalyzed cross-coupling reactions becomes accessible. These reactions are the workhorses of modern medicinal chemistry for their reliability, functional group tolerance, and broad scope.
Caption: Key cross-coupling reactions for functionalizing halo-pyrazolo[4,3-b]pyridines.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for forming a C-C bond between a halogenated pyrazolo[4,3-b]pyridine and a boronic acid derivative.
Objective: To couple an aryl or alkyl group to a halogenated position on the core structure.
Materials:
-
Halo-pyrazolo[4,3-b]pyridine (1.0 eq)
-
Aryl- or alkyl-boronic acid or pinacol ester (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flask suitable for reflux, add the halo-pyrazolo[4,3-b]pyridine (1.0 eq), the boronic acid derivative (1.5 eq), and the base (K₂CO₃, 3.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Causality Note: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover.
-
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (1,4-dioxane/water). Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.
-
Work-up and Extraction: Concentrate the filtrate. Add water to the residue and extract with EtOAc (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product.
Data and Reaction Summary
The following table summarizes representative conditions for the functionalization of the pyrazolo[4,3-b]pyridine scaffold and its precursors, based on established methodologies for related heterocycles.
| Reaction Type | Position | Reagents & Conditions | Typical Yields | Reference Insight |
| Scaffold Synthesis | N/A | 2-chloro-3-nitropyridine, ethyl acetoacetate, NaH; then ArN₂⁺TsO⁻, DBU | 60-88% | Efficient one-pot annulation of the pyrazole ring. [1][2] |
| N-Alkylation | N1 / N2 | Substrate, NaH, R-X, in DMF | Isomer-dependent | Regioselectivity is a key challenge requiring optimization. [4] |
| Suzuki Coupling | C3, C5, C7 | Ar-I/Br, R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C | 60-95% | A robust method for C-C bond formation on halo-pyridines. [5] |
| Buchwald-Hartwig | C3, C5, C7 | Ar-Br, Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 50-90% | Standard conditions for C-N bond formation. [6][7] |
Conclusion and Future Outlook
The pyrazolo[4,3-b]pyridine core represents a valuable scaffold for the development of novel therapeutics. While its functionalization presents challenges, particularly regarding regioselectivity at the pyrazole nitrogens and the inertness of the pyridine C-H bonds, a powerful synthetic toolkit exists to overcome these hurdles.
The strategic use of halogenated intermediates combined with state-of-the-art transition-metal-catalyzed cross-coupling reactions provides reliable access to a diverse range of derivatives. Mastery of these techniques allows for the systematic exploration of the chemical space around the core, enabling fine-tuning of biological activity and ADME properties.
Future advancements will likely focus on the development of late-stage C-H functionalization methods that bypass the need for pre-halogenated starting materials. The application of photoredox catalysis and novel catalyst systems tailored for this specific heterocycle will undoubtedly open new avenues for derivatization, further cementing the importance of the pyrazolo[4,3-b]pyridine scaffold in medicinal chemistry.
References
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-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1483. [Link]
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-
Wang, R., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1434-1450. [Link]
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Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35919-35924. [Link]
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-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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-
de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
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- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Reactivity of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. This technical guide provides a comprehensive exploration of the chemical reactivity of a key exemplar, Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate. As a Senior Application Scientist, this document moves beyond a simple recitation of reactions to offer an in-depth analysis of the electronic nature of the bicyclic system and the interplay of the fused pyrazole and pyridine rings. We will dissect the reactivity at three primary sites: the ester functional group at C7, the pyrazole and pyridine nitrogens, and the carbon atoms of the heterocyclic core. This guide is designed to empower researchers and drug development professionals with the foundational chemical knowledge to strategically design and synthesize novel derivatives for therapeutic applications. We will delve into key transformations including ester hydrolysis, amide coupling, N-functionalization, and the potential for substitution reactions on the core, supported by mechanistic insights and detailed, field-proven protocols.
Introduction to the Pyrazolo[4,3-b]pyridine Core
The fusion of a pyrazole and a pyridine ring creates the pyrazolopyridine system, a class of compounds with significant therapeutic potential.[1] The specific isomer, pyrazolo[4,3-b]pyridine, is of considerable interest due to its structural similarity to purine, allowing it to function as a hinge-binding motif in many protein kinases.[2] This has led to its incorporation into a variety of inhibitors targeting critical signaling pathways in oncology and immunology.[2]
This compound serves as a versatile building block for the elaboration of this privileged scaffold. Its strategic functionalization allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This guide will systematically explore the chemical handles present in this molecule and provide a framework for their synthetic manipulation.
Reactivity of the C7-Ester Group: A Gateway to Diverse Amides
The methyl ester at the 7-position is the most accessible and versatile functional group for derivatization. Its transformation into a wide array of amides is a cornerstone of medicinal chemistry, enabling the introduction of diverse substituents to probe interactions with biological targets. This process is typically a two-step sequence: saponification of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.
Saponification (Ester Hydrolysis)
The conversion of the methyl ester to the carboxylic acid is typically achieved through base-catalyzed hydrolysis, or saponification. The electron-deficient nature of the pyridine ring can influence the reactivity of the ester, but standard conditions are generally effective.
Causality Behind Experimental Choices:
-
Base: Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide due to the higher solubility of lithium salts in mixed aqueous/organic solvent systems, which can facilitate reaction completion and work-up.
-
Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is used to ensure the solubility of both the starting ester and the inorganic base.
-
Temperature: The reaction is often performed at room temperature, but gentle heating can be employed to accelerate the conversion if necessary.
-
Acidification: Careful acidification with a mineral acid, such as hydrochloric acid (HCl), is required to protonate the carboxylate salt and precipitate the free carboxylic acid.
Detailed Step-by-Step Protocol: Saponification
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid.
Amide Bond Formation
With the carboxylic acid in hand, a vast array of primary and secondary amines can be coupled to generate the desired amide derivatives. The direct condensation of a carboxylic acid and an amine is unfavorable, necessitating the use of a coupling reagent to activate the carboxylic acid.[3]
Pillar of Trustworthiness: Self-Validating Systems in Amide Coupling
A robust amide coupling protocol is self-validating. The choice of coupling reagent and additives is designed to maximize the formation of the desired amide bond while minimizing side reactions such as racemization (if chiral amines or acids are used) and the formation of stable, unreactive intermediates. The progress of the reaction can be easily monitored by LC-MS, allowing for confirmation of product formation and consumption of starting materials.
Key Coupling Reagents and Their Mechanisms:
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4][5] To suppress side reactions and increase efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester.[4]
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are particularly useful for coupling sterically hindered substrates or less nucleophilic amines.[4] They react with the carboxylic acid to form a highly reactive activated ester.
Detailed Step-by-Step Protocol: EDC/HOBt Mediated Amide Coupling
-
Suspend 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add EDC hydrochloride (1.2 eq) and HOBt (1.2 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the mixture.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Amide Coupling Reagent Comparison
| Coupling Reagent | Additive | Base | Typical Solvent | Advantages | Considerations |
| EDC | HOBt | DIPEA/TEA | DMF, DCM | Cost-effective, water-soluble byproduct | Can lead to racemization in sensitive substrates |
| HATU | None | DIPEA/TEA | DMF | High efficiency, fast reaction times, good for hindered substrates | More expensive, can be moisture sensitive |
| DCC | HOBt | DIPEA/TEA | DCM, THF | Inexpensive | Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification |
Reactivity of the Heterocyclic Core
The chemical behavior of the pyrazolo[4,3-b]pyridine core is dictated by the electronic properties of the fused aromatic system. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack and resistant to electrophilic substitution. Conversely, the pyrazole ring is a more electron-rich five-membered heterocycle. The interplay of these two systems governs the regioselectivity of various transformations.
N-Functionalization of the Pyrazole Ring
The pyrazole moiety contains two nitrogen atoms, N1 and N2. In the unsubstituted 1H-pyrazolo[4,3-b]pyridine, a tautomeric equilibrium exists. Alkylation can potentially occur at either nitrogen, and the regioselectivity is influenced by steric and electronic factors, as well as reaction conditions.[3][6]
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used to deprotonate the pyrazole N-H, generating the nucleophilic pyrazolide anion.
-
Electrophile: A variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl triflates, can be employed.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used to facilitate the reaction. The choice of solvent can sometimes influence the N1/N2 selectivity.[7]
Visualization: N-Alkylation of the Pyrazole Ring
Caption: Regioselectivity of N-alkylation is a key consideration.
Detailed Step-by-Step Protocol: N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product mixture by column chromatography to separate the N1 and N2 isomers.
Substitution Reactions on the Pyridine Ring
The pyridine part of the scaffold is electron-deficient, which dictates its reactivity towards nucleophilic and electrophilic species.
For a nucleophilic aromatic substitution to occur, a good leaving group must be present on the ring, typically at a position activated by the ring nitrogen (ortho or para). In the pyrazolo[4,3-b]pyridine system, the C7 position is para to the pyridine nitrogen and is therefore highly activated towards SNAr.[5][8] A 7-halo substituted pyrazolo[4,3-b]pyridine is an excellent precursor for introducing a variety of nucleophiles.
Synthesis of a Key Precursor: 7-Bromo-1H-pyrazolo[4,3-b]pyridine
A synthetic route to 7-bromo-1H-pyrazolo[4,3-b]pyridine has been reported starting from N-(4-bromo-2-methylpyridin-3-yl)acetamide.[1] This precursor can then be used in subsequent cross-coupling reactions.
Visualization: Reactivity of 7-Halo-Pyrazolo[4,3-b]pyridine
Caption: Palladium catalysis expands the scope of C7 functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The true power of a 7-halo precursor is realized in palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex molecules.
-
Suzuki-Miyaura Coupling: This reaction couples the 7-halo derivative with an organoboron species (e.g., an arylboronic acid) to form a new carbon-carbon bond.[9] This is a premier method for introducing aryl or heteroaryl substituents at the C7 position.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the 7-halo derivative with a primary or secondary amine.[10] It provides a direct route to 7-amino-pyrazolo[4,3-b]pyridines, which are common motifs in kinase inhibitors.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 7-bromo-1H-pyrazolo[4,3-b]pyridine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Electrophilic substitution on the pyridine ring is generally disfavored due to its electron-deficient character.[11] When forced under harsh conditions, substitution typically occurs at the C3 position (meta to the nitrogen). For the pyrazolo[4,3-b]pyridine system, this corresponds to the C6 position. The electron-rich pyrazole ring, however, is more susceptible to electrophilic attack, typically at the C3 position. The overall regioselectivity of an electrophilic substitution on the fused system will be a balance of these competing factors and is often difficult to predict without experimental data. For related pyrazolo[1,5-a]pyrimidines, the site of nitration is highly dependent on the specific reagents used.[12]
General Considerations for Electrophilic Substitution:
-
Nitration: Standard nitrating conditions (HNO₃/H₂SO₄) are harsh and may lead to a mixture of products or decomposition.
-
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) may be used, potentially with a catalyst, but regioselectivity can be an issue. Ring-opening halogenation has also been observed in some pyrazolopyridine systems.[10]
Due to the challenging nature of direct electrophilic substitution on this core, a more reliable strategy is often to introduce the desired functionality via a pre-functionalized starting material during the synthesis of the heterocyclic core itself.[13]
Characterization
Unambiguous characterization of the synthesized derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structure elucidation.
Expected NMR Spectroscopic Data for the Core Scaffold:
-
¹H NMR: The spectrum will show distinct signals for the protons on the pyridine and pyrazole rings. The chemical shifts and coupling constants will be indicative of their positions. For the parent this compound, one would expect to see signals for the methyl ester protons (~3.9-4.1 ppm) and distinct aromatic protons for the bicyclic system.
-
¹³C NMR: The carbon spectrum will show resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester (~165 ppm) and the carbons of the heterocyclic rings.[3]
Conclusion
This compound is a versatile and strategically important building block for the synthesis of novel, biologically active compounds. Its reactivity can be effectively harnessed through a series of well-established and reliable chemical transformations. The C7-ester provides a robust handle for the introduction of diverse functionality via amide coupling. The pyrazole nitrogen offers a site for N-alkylation to modulate physicochemical properties. While direct electrophilic substitution on the core is challenging, the synthesis of a 7-halo derivative opens the door to powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex C-C and C-N bonds. This guide provides the fundamental principles and practical protocols to empower chemists in their efforts to explore the chemical space around this valuable scaffold, paving the way for the discovery of next-generation therapeutics.
References
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Buchwald-Hartwig amination. (2023, December 26). In Wikipedia. [Link]
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Nikitin, M. V., Minyaev, M. E., Boyarskaya, I. A., & Belyakov, P. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1695. [Link]
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Bamborough, P., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1949-1954. [Link]
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Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35027-35032. [Link]
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Norman, N. J., Bao, S., Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11075-11085. [Link]
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Brufani, M., et al. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry. [Link]
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nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
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Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
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Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to interact with a multitude of biological targets, most notably protein kinases. Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor in the kinase ATP-binding pocket. This guide provides a detailed exploration of the synthetic utility of a key starting material, Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate , in the generation of diverse kinase inhibitor libraries. We will delve into the strategic considerations behind synthetic choices and provide robust, field-tested protocols for key chemical transformations.
The Strategic Importance of the Pyrazolo[4,3-b]pyridine Core
The dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a major focus of pharmaceutical research. The pyrazolo[4,3-b]pyridine core offers several advantages in this context:
-
Bioisosteric Resemblance to Purine: This allows for favorable interactions with the hinge region of the kinase ATP-binding site, a critical anchoring point for many inhibitors.
-
Structural Rigidity: The fused bicyclic system provides a rigid framework, which can reduce the entropic penalty of binding and lead to higher affinity.
-
Vectors for Chemical Diversification: The pyrazolo[4,3-b]pyridine scaffold presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Specifically, the N1 position of the pyrazole ring and the C7 carboxylate group are key handles for introducing diversity.
A notable example of a kinase inhibitor built on this scaffold is Glumetinib (SCC244) , a highly selective and potent c-Met inhibitor.[1][2][3] The core structure of Glumetinib highlights the importance of the pyrazolo[4,3-b]pyridine nucleus in achieving high-affinity binding to the target kinase.[1]
Synthetic Strategy Overview
The general strategy for synthesizing a library of kinase inhibitors from this compound involves a series of key transformations. The C7-methyl ester is a versatile handle that can be converted into a wide array of amides, which often play a crucial role in interacting with the solvent-exposed region of the kinase active site. The N1-position of the pyrazole ring is another key site for modification, frequently undergoing arylation or alkylation to explore interactions within a hydrophobic pocket of the kinase.
Caption: General synthetic workflow for kinase inhibitor library generation.
Part 1: Functionalization of the C7-Carboxylate
The C7-carboxylate group is a primary site for introducing diversity into the pyrazolo[4,3-b]pyridine scaffold. This is typically achieved by converting the methyl ester into a variety of amides.
Protocol 1.1: Saponification of this compound
The hydrolysis of the methyl ester to the corresponding carboxylic acid is the first step towards amide coupling. While seemingly straightforward, the choice of conditions is critical to avoid potential side reactions or degradation of the heterocyclic core. Basic hydrolysis using lithium hydroxide is a standard and effective method.
Rationale for Experimental Choices:
-
Lithium Hydroxide (LiOH): Preferred over sodium or potassium hydroxide in some cases due to its better solubility in mixed aqueous-organic solvent systems and potentially milder reaction conditions.
-
THF/Water Solvent System: Tetrahydrofuran (THF) ensures the solubility of the organic starting material, while water is necessary for the hydrolysis reaction. A mixed solvent system allows the reaction to proceed in a homogeneous phase.
-
Room Temperature Reaction: Conducting the reaction at room temperature minimizes the risk of side reactions, such as ring opening or racemization if chiral centers are present in more complex derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to a pH of 3-4 with a dilute acid (e.g., 1N HCl). This will precipitate the carboxylic acid product.
-
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid.
Protocol 1.2: Amide Coupling to Synthesize Pyrazolo[4,3-b]pyridine-7-carboxamides
With the carboxylic acid in hand, a vast array of amides can be synthesized using standard peptide coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for less reactive or sterically hindered amines.[4]
Rationale for Experimental Choices:
-
HATU: A uronium-based coupling reagent that forms a highly reactive O-acylisourea intermediate, leading to efficient amide bond formation with minimal side products and often under mild conditions.[4]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the carboxylic acid and any acidic byproducts of the reaction, driving the reaction to completion.[4]
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Step-by-Step Protocol:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[4,3-b]pyridine-7-carboxamide.
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages |
| EDC | HOBt | DIPEA or TEA | DMF, DCM | Good for general purpose coupling, water-soluble byproducts.[5] |
| HATU | None | DIPEA | DMF | High efficiency, good for hindered substrates, low racemization.[4] |
| Acyl Chloride | None | Pyridine or TEA | DCM, THF | Highly reactive, suitable for less reactive amines.[6] |
Part 2: Functionalization of the N1-Position
The N1-position of the pyrazole ring is a key site for introducing substituents that can probe hydrophobic pockets within the kinase active site. N-arylation and N-alkylation are common strategies to achieve this.
Protocol 2.1: N-Arylation via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be adapted for the N-arylation of the pyrazolo[4,3-b]pyridine core.
Rationale for Experimental Choices:
-
Palladium Catalyst (e.g., Pd₂(dba)₃): A common and effective palladium source for cross-coupling reactions.
-
Ligand (e.g., XPhos): A bulky, electron-rich phosphine ligand that facilitates the catalytic cycle of the Buchwald-Hartwig reaction, enabling the coupling of a wide range of substrates.
-
Base (e.g., K₂CO₃ or Cs₂CO₃): An inorganic base is required to deprotonate the pyrazole nitrogen, making it nucleophilic for the coupling reaction. Cesium carbonate is often more effective for less reactive substrates.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the pyrazolo[4,3-b]pyridine substrate (e.g., a C7-amide derivative from Protocol 1.2) (1.0 eq), the aryl bromide or iodide (1.2 eq), Pd₂(dba)₃ (2-5 mol%), XPhos (4-10 mol%), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for N-Arylation via Buchwald-Hartwig Coupling.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The protocols outlined in this guide provide a robust framework for the generation of diverse chemical libraries through systematic modification at the C7 and N1 positions. The causality-driven explanations for the choice of reagents and conditions are intended to empower researchers to not only follow these protocols but also to adapt and troubleshoot them for their specific synthetic targets. The continued exploration of the chemical space around the pyrazolo[4,3-b]pyridine scaffold is a promising avenue for the discovery of novel and selective kinase inhibitors for the treatment of a wide range of diseases.
References
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PMC. [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
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Ai, J., et al. (2018). Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Molecular Cancer Therapeutics, 17(4), 751-762. [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2022). Molecules, 27(19), 6296. [Link]
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Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c. (n.d.). AACR Journals. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry, 13(6), 725-738. [Link]
-
Document: Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). ChEMBL. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences, 24(2), 1758. [Link]
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Optimization studies on N 1 -arylation of 1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). ResearchGate. [Link]
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Synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides. (2025). Journal of Heterocyclic Chemistry. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2020). Molecules, 25(21), 5183. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2019). Journal of Medicinal Chemistry, 62(17), 8435-8447. [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2023). Molecules, 28(15), 5754. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 52(37), 4785-4787. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(10), 2377. [Link]
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Application Notes and Protocols: Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Pyrazolopyridine Scaffolds in Oncology
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines. This characteristic allows it to interact with a diverse range of biological targets, most notably protein kinases, which are central to many oncogenic signaling pathways.[1] While extensive research exists for various isomers, such as the pyrazolo[3,4-b]pyridine series, which have shown efficacy against targets like cyclin-dependent kinases (CDKs), tubulin, and topoisomerase IIα, the specific derivative, Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate, remains a less explored entity.[2][3][4] This document provides a detailed, albeit prospective, guide for researchers on the potential applications and methodologies for evaluating this compound in cancer cell line studies. The insights and protocols herein are synthesized from established research on closely related pyrazolopyridine analogs, offering a robust framework for investigation.
Putative Mechanism of Action: A Dual-Pronged Attack on Cancer
Based on the current understanding of the broader pyrazolopyridine class, this compound is hypothesized to exert its anti-cancer effects through two primary mechanisms: kinase inhibition and immune checkpoint modulation.
Kinase Inhibition
Many pyrazolopyridine derivatives function as ATP-competitive kinase inhibitors.[1] By occupying the ATP-binding pocket of key kinases, they can halt the phosphorylation cascade that drives cancer cell proliferation and survival. Key potential targets for this scaffold include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.
-
Tropomyosin Receptor Kinases (TRKs): Their activation is linked to cell proliferation and differentiation.[5]
-
TANK-Binding Kinase 1 (TBK1): Involved in innate immunity and oncogenesis.[6]
The specific kinase profile of this compound would require comprehensive screening for definitive characterization.
Immune Checkpoint Inhibition
Recent studies on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have revealed their potential as small-molecule inhibitors of the PD-1/PD-L1 interaction.[7] This is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. By disrupting this interaction, the compound could potentially restore the anti-tumor activity of T-cells.
The following diagram illustrates the proposed dual mechanism of action:
Caption: Putative dual mechanism of this compound.
Illustrative Efficacy in Cancer Cell Lines
The following table presents hypothetical IC50 values to illustrate the potential potency of this compound across various cancer cell lines. These values are for demonstrative purposes and would need to be determined experimentally.
| Cell Line | Cancer Type | Putative Target Pathway | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | CDK | 2.5 |
| A549 | Lung Cancer | TRK | 5.1 |
| HCT-116 | Colon Cancer | CDK/TBK1 | 3.8 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Tubulin/CDK | 1.9 |
| HeLa | Cervical Cancer | Tubulin | 4.2 |
| Kyse150 | Esophageal Squamous Cell Carcinoma | Tubulin | 6.7 |
Data is illustrative and not based on published experimental results for this specific compound.
Experimental Protocols
Herein are detailed protocols for the initial assessment of this compound's anti-cancer properties.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for Target Engagement
This protocol assesses the effect of the compound on the phosphorylation status of a putative kinase target.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK, anti-total-CDK, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Membrane Transfer and Blocking:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
The following workflow diagram outlines the key steps in evaluating a novel compound:
Caption: General experimental workflow for novel anti-cancer compound evaluation.
Conclusion and Future Directions
This compound represents an intriguing scaffold for the development of novel anti-cancer therapeutics. The protocols and conceptual framework provided here offer a starting point for its systematic evaluation. Future studies should focus on comprehensive kinase profiling, validation of PD-1/PD-L1 inhibitory activity, and ultimately, in vivo studies to determine its therapeutic potential. The versatility of the pyrazolopyridine core suggests that with further derivatization, compounds with enhanced potency and selectivity can be developed.
References
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Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]
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Al-Said, M. S., et al. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1606-1623. Available at: [Link]
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PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. Available at: [Link]
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Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(8), 1011-1019. Available at: [Link]
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Zhao, P., et al. (2020). Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. Bioorganic & Medicinal Chemistry Letters, 30(8), 127025. Available at: [Link]
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Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(8), 1044. Available at: [Link]
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Abenavoli, C., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(8), 2237. Available at: [Link]
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The Emerging Role of Pyrazolo[4,3-b]pyridine Derivatives in Neurodegenerative Disease Models: Application Notes and Protocols
This guide provides an in-depth exploration of the application of pyrazolo[4,3-b]pyridine derivatives, with a focus on Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate, in preclinical models of neurodegenerative diseases. We will delve into the scientific rationale, potential mechanisms of action, and detailed protocols for utilizing this class of compounds in both in vitro and in vivo experimental settings.
Introduction: The Therapeutic Potential of the Pyrazolo[4,3-b]pyridine Scaffold
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. A key focus of current research is the identification of small molecules that can modulate the complex signaling pathways implicated in neuronal dysfunction and cell death. The pyrazolo[4,3-b]pyridine core is a heterocyclic scaffold that has garnered considerable interest in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets, including kinases and other enzymes.[1]
Derivatives of the broader pyrazoline and pyrazolopyridine classes have shown promise in the context of neurodegeneration through various mechanisms, including the inhibition of acetylcholinesterase (AChE), monoamine oxidase (MAO), and glycogen synthase kinase 3β (GSK3β), as well as the modulation of neuroinflammation and oxidative stress.[2][3][4][5] Specifically, compounds bearing the pyrazolo[4,3-b]pyridine scaffold are being investigated for their potential as kinase inhibitors, which play a crucial role in the pathophysiology of many neurodegenerative disorders.[6][7][8]
This compound represents a specific derivative within this promising class of compounds. While direct studies on this exact molecule in neurodegenerative models are emerging, its structural alerts suggest potential for kinase inhibition and modulation of other pathways relevant to neuroprotection. This document will, therefore, provide a framework for its investigation, drawing upon established methodologies for related compounds.
Plausible Mechanisms of Action in Neurodegeneration
The therapeutic potential of pyrazolo[4,3-b]pyridine derivatives in neurodegenerative diseases is likely multifaceted. Based on studies of related compounds, several key signaling pathways may be targeted.
Kinase Inhibition
A primary proposed mechanism of action for many pyrazolopyridine derivatives is the inhibition of protein kinases.[7] In the context of neurodegeneration, several kinases are implicated in disease progression, including:
-
Glycogen Synthase Kinase 3β (GSK3β): Hyperactivation of GSK3β is linked to tau hyperphosphorylation (a hallmark of Alzheimer's disease) and neuroinflammation.[5]
-
Cyclin-Dependent Kinase 5 (CDK5): Dysregulation of CDK5 contributes to neuronal death and is implicated in both Alzheimer's and Parkinson's disease.
-
TANK-Binding Kinase 1 (TBK1): This kinase is involved in neuroinflammatory pathways.[9]
The pyrazolo[4,3-b]pyridine scaffold can act as a hinge-binding motif in the ATP-binding pocket of these kinases, leading to their inhibition.
Modulation of Neuroinflammation and Oxidative Stress
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of neurodegenerative diseases. The resulting release of pro-inflammatory cytokines contributes to neuronal damage.[10] Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is another critical factor.[10] Pyrazole-containing compounds have been shown to possess anti-inflammatory and antioxidant properties, which may contribute to their neuroprotective effects.[10]
Protocols for In Vitro Evaluation
The following protocols provide a starting point for assessing the efficacy of this compound in cell-based models of neurodegeneration.
General Cell Culture and Compound Preparation
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line for neurotoxicity and neuroprotection studies. Can be differentiated to a more neuron-like phenotype.
-
HT-22 (Mouse Hippocampal Neuronal): Useful for studying glutamate-induced excitotoxicity and oxidative stress.
-
BV-2 (Mouse Microglial): An immortalized cell line for investigating neuroinflammation.
-
-
Compound Solubilization: Due to the typically hydrophobic nature of such compounds, initial stock solutions should be prepared in DMSO at a high concentration (e.g., 10-50 mM). Subsequent dilutions for cell treatment should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 24 hours. Include a vehicle control (medium with 0.1% DMSO).
-
Induction of Oxidative Stress: Prepare a solution of 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) in the medium. Add the toxicant to the wells (final concentration of 6-OHDA typically 50-100 µM; H₂O₂ typically 100-200 µM).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxicant exposed) cells. Plot a dose-response curve and determine the EC₅₀ value.
Protocol: Anti-inflammatory Activity in BV-2 Microglial Cells
This protocol evaluates the compound's ability to suppress the inflammatory response in microglia.
Step-by-Step Methodology:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Quantification of Nitric Oxide (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the amount of nitrite.
-
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.
Protocols for In Vivo Evaluation in Rodent Models
For in vivo studies, careful consideration of the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier, is crucial.[11][12][13]
Animal Models
-
MPTP-induced Mouse Model of Parkinson's Disease: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[14]
-
5XFAD Transgenic Mouse Model of Alzheimer's Disease: This model carries five human mutations associated with familial Alzheimer's disease and develops amyloid plaques and cognitive deficits.
Protocol: Evaluation in the MPTP Mouse Model
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Compound Administration: Administer this compound or vehicle via oral gavage or intraperitoneal (i.p.) injection daily for a pre-determined period (e.g., 2 weeks). Dosage will need to be determined by preliminary pharmacokinetic and tolerability studies.
-
MPTP Induction: During the last 5 days of compound treatment, induce the Parkinsonian phenotype by administering MPTP (e.g., 20 mg/kg, i.p.) once daily.
-
Behavioral Assessment: One week after the final MPTP injection, perform behavioral tests to assess motor function:
-
Rotarod Test: Measures motor coordination and balance.
-
Pole Test: Assesses bradykinesia.
-
-
Neurochemical Analysis:
-
Euthanize the animals and dissect the striatum.
-
Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
-
Immunohistochemistry:
-
Perfuse a separate cohort of animals and prepare brain sections.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
-
Data Summary and Interpretation
The following table provides a hypothetical summary of expected data from the described in vitro assays for a promising pyrazolo[4,3-b]pyridine derivative.
| Assay | Model System | Endpoint | Result |
| Neuroprotection | SH-SY5Y cells + 6-OHDA | Cell Viability (EC₅₀) | 5.2 µM |
| Anti-inflammation | BV-2 cells + LPS | Nitric Oxide Production (IC₅₀) | 2.8 µM |
| Anti-inflammation | BV-2 cells + LPS | TNF-α Release (IC₅₀) | 3.5 µM |
| Kinase Inhibition | Recombinant GSK3β | Enzymatic Activity (IC₅₀) | 0.8 µM |
Interpretation: The hypothetical data suggests that the compound is a potent neuroprotective and anti-inflammatory agent in vitro, with activity likely mediated, at least in part, by the inhibition of GSK3β. These results would provide a strong rationale for advancing the compound to in vivo studies.
Conclusion
This compound belongs to a class of compounds with significant potential for the development of novel therapeutics for neurodegenerative diseases. The protocols and conceptual framework provided in this guide offer a comprehensive starting point for researchers to investigate its efficacy in relevant preclinical models. A thorough characterization of its mechanism of action, pharmacokinetic profile, and in vivo efficacy will be critical in determining its future clinical utility.
References
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López-Cara, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1996. Available from: [Link]
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Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available from: [Link]
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Singh, S., & Kumar, R. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. ACS Chemical Neuroscience, 14(15), 2736-2766. Available from: [Link]
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de Oliveira, R. S., et al. (2022). Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8829-8844. Available from: [Link]
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López-Cara, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1996. Available from: [Link]
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Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(46), 41749-41771. Available from: [Link]
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López-Cara, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1996. Available from: [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653. Available from: [Link]
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Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Frontiers in Chemistry, 11, 1285265. Available from: [Link]
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Ghandil, A. M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6296. Available from: [Link]
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Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. Available from: [Link]
-
Fukunaga, K., et al. (2019). Structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists. Bioorganic & Medicinal Chemistry, 27(19), 115009. Available from: [Link]
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Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 919-940. Available from: [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013). Google Patents.
-
López-Cara, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]
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-
Wang, Y., et al. (2022). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
-
Chen, J., et al. (2023). Discovery of novel 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridine-7-one derivatives as PDE2 inhibitors with Alzheimer's disease therapeutic potential. European Journal of Medicinal Chemistry, 260, 115743. Available from: [Link]
-
Singh, A., & Kumar, A. (2022). Pyrimidine analogues for the management of neurodegenerative diseases. OUCI. Available from: [Link]
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Kumar, A., et al. (2022). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. Current Organic Synthesis, 19(6), 614-627. Available from: [Link]
-
Tran, T. D., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3326. Available from: [Link]
-
Gvazava, G., et al. (2022). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants, 11(11), 2137. Available from: [Link]
-
Al-Awthan, Y. S., et al. (2022). Impacts of Drug Interactions on Pharmacokinetics and the Brain Transporters: A Recent Review of Natural Compound-Drug Interactions in Brain Disorders. Pharmaceuticals, 15(11), 1361. Available from: [Link]
-
Ghaly, M. A., & El-Subbagh, H. I. (2023). Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids. European Journal of Medicinal Chemistry, 262, 115880. Available from: [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates. Molecular Neurodegeneration, 2, 10. Available from: [Link]
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Alpan, A. S., et al. (2023). NEUROPROTECTIVE PROPERTIES OF THE PYRAZOLO[3,4-D]PYRIMIDINONES. ResearchGate. Available from: [Link]
-
Bolduc, P. N., et al. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. Journal of Medicinal Chemistry, 67(9), 7439-7460. Available from: [Link]
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Application Note & Protocol: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and modulators of central nervous system receptors.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of these valuable compounds. We will explore two primary, field-proven synthetic strategies: the annulation of a pyrazole ring onto a functionalized pyridine core and the construction of a pyridine ring from a substituted aminopyrazole precursor. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and offers expert insights to navigate common synthetic challenges, ensuring a robust and reproducible methodology.
Introduction: The Significance of Pyrazolo[4,3-b]pyridines
Pyrazolo[4,3-b]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines allows them to function as effective mimics in biological systems, leading to potent and selective modulation of various enzyme and receptor targets. Notable examples of biologically active molecules from this class include Glumetinib, a selective c-Met inhibitor with antineoplastic activity, and various inhibitors of CDK8 and interleukin-2 inducible T-cell kinase.[1] The versatility of this scaffold, with multiple points for chemical modification, makes it an attractive starting point for fragment-based and lead optimization campaigns in drug discovery.[3]
The synthetic approaches to this core can be broadly categorized into two retrosynthetic disconnections, as illustrated below. The choice of strategy is often dictated by the commercial availability of starting materials and the desired substitution pattern on the final molecule.
Figure 2: Mechanism of Pyrazole Annulation.
Detailed Experimental Protocol: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazolo[4,3-b]pyridin-7-carboxylate
This protocol is adapted from a reported efficient method for the synthesis of pyrazolo[4,3-b]pyridines. [1] Materials & Equipment:
-
2-Chloro-3-nitropyridine
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzenediazonium tosylate
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flasks, magnetic stirrer, inert atmosphere setup (N₂ or Ar), ice bath, standard workup and purification glassware, rotary evaporator, column chromatography system.
Procedure:
-
Step 1: SNA_r_ Reaction.
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere at 0 °C, add ethyl acetoacetate (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
-
Step 2: Japp-Klingemann Reaction and Cyclization (One-Pot).
-
Cool the reaction mixture from Step 1 to 0 °C.
-
Add a solution of sodium ethoxide (2.0 eq.) in ethanol.
-
Slowly add solid benzenediazonium tosylate (1.1 eq.) in portions, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Expert Insight: The use of stable arenediazonium tosylates is a key advantage, avoiding the need to prepare unstable diazonium chlorides in situ. [1]
-
-
Step 3: Work-up and Purification.
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure pyrazolo[4,3-b]pyridine derivative.
-
Representative Data
The following table summarizes the scope of this reaction with various substituted precursors.
| Starting Pyridine | Diazonium Salt | Product | Yield (%) |
| 2-Chloro-3-nitropyridine | Benzenediazonium tosylate | Ethyl 1-phenyl-3-methyl... | ~75% |
| 2-Chloro-5-bromo-3-nitropyridine | Benzenediazonium tosylate | Ethyl 5-bromo-1-phenyl-3-methyl... | ~70% |
| 2-Chloro-3-nitropyridine | 4-Methoxybenzenediazonium tosylate | Ethyl 1-(4-methoxyphenyl)-3-methyl... | ~80% |
Strategy 2: Annulation of a Pyridine Ring onto a Pyrazole Core
This classical and highly versatile approach involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. [4][5]This method is particularly useful for synthesizing derivatives with diverse substitutions on the pyridine ring.
Causality & Expertise: The reaction relies on the nucleophilic character of the 5-aminopyrazole. It possesses two nucleophilic centers: the exocyclic amino group and the C4 position of the pyrazole ring. The reaction with a 1,3-bielectrophile, such as a diketone or an α,β-unsaturated ketone, leads to a cascade of reactions forming the pyridine ring. [4]The reaction conditions (acidic or basic catalysis) can influence the initial step and regioselectivity. For instance, with α,β-unsaturated ketones, a Michael addition is often the initial step, followed by intramolecular condensation and subsequent oxidation to the aromatic product. [4]The final oxidation step is often spontaneous, likely involving atmospheric oxygen. [4]
General Reaction Mechanism
The mechanism typically begins with the nucleophilic attack of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl partner. This is followed by an intramolecular cyclization and a dehydration step to form the fused pyridine ring.
Figure 3: Mechanism of Pyridine Annulation.
Detailed Experimental Protocol: Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine
This protocol provides a general method for the Friedländer-type synthesis of pyrazolo[3,4-b]pyridines, which is analogous to the synthesis of pyrazolo[4,3-b]pyridines from 4-aminopyrazoles.
Materials & Equipment:
-
5-Amino-1,3-dimethylpyrazole
-
Pentane-2,4-dione (acetylacetone)
-
Glacial acetic acid
-
Standard laboratory glassware for reflux, workup, and purification.
Procedure:
-
Step 1: Reaction Setup.
-
In a round-bottom flask equipped with a reflux condenser, combine 5-amino-1,3-dimethylpyrazole (1.0 eq.) and pentane-2,4-dione (1.2 eq.) in glacial acetic acid.
-
Expert Insight: Acetic acid serves as both the solvent and an acid catalyst, facilitating the condensation and subsequent dehydration steps.
-
-
Step 2: Thermal Cyclization.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Step 3: Isolation and Purification.
-
After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
If the product is an oil, extract it with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Conclusion
The synthesis of pyrazolo[4,3-b]pyridine derivatives is a critical capability for medicinal chemists. The two primary strategies discussed herein—building the pyrazole onto a pyridine or constructing the pyridine onto a pyrazole—offer robust and versatile pathways to a wide array of substituted analogs. The choice of method should be guided by starting material availability and the desired final substitution pattern. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to confidently and efficiently synthesize these high-value heterocyclic compounds for application in drug discovery and development.
References
-
Boruah, H., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 839. Available at: [Link]
-
Kasi, D., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. Available at: [Link]
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Wang, C., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1372. Available at: [Link]
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Abdel-Ghani, T. M., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 12. Available at: [Link]
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Prabhu, J., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(3), 3295-3311. Available at: [Link]
-
Kaur, H., et al. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]
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Iriepa, I., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(1), 37. Available at: [Link]
-
Kaur, H., et al. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]
-
Reddy, T. S., et al. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 12(3), 1563-1568. Available at: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34653-34658. Available at: [Link]
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Application Notes & Protocols: Leveraging Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate in Modern Drug Design
<_ _>
Introduction: The Strategic Value of the Pyrazolo[4,3-b]pyridine Scaffold
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The 1H-pyrazolo[4,3-b]pyridine ring system has emerged as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, distinct biological targets.[1] This versatile scaffold is a bioisostere of purine, allowing it to mimic the natural interactions of adenine and guanine with the ATP-binding pockets of various enzymes, particularly kinases.[2][3] Its inherent properties, including a rigid bicyclic structure and strategically positioned nitrogen atoms for hydrogen bonding, make it an ideal foundation for developing potent and selective inhibitors.
Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate, the subject of this guide, serves as a crucial starting material or key intermediate in the synthesis of a diverse array of biologically active compounds.[4][5] Derivatives of this scaffold have demonstrated significant potential as inhibitors of Cyclin-Dependent Kinases (CDKs), c-Met, and Fibroblast Growth Factor Receptors (FGFRs), and even as modulators of protein-protein interactions like PD-1/PD-L1.[4][6][7] This document provides a comprehensive guide for researchers, outlining the strategic rationale, synthetic methodologies, and key biological evaluation protocols for leveraging this powerful scaffold in drug design.
Part 1: Rationale and Design Strategy
The core principle of scaffold-based drug design is to begin with a known active core and systematically modify its peripheral substituents to enhance potency, selectivity, and pharmacokinetic properties.[8][9] The pyrazolo[4,3-b]pyridine scaffold offers multiple diversity points for chemical modification, allowing for fine-tuning of its biological activity.
Causality Behind Scaffold Selection:
-
Kinase Inhibition: The cell cycle is tightly regulated by CDKs, and their dysregulation is a hallmark of cancer.[10][11] The pyrazolo[4,3-b]pyridine core effectively mimics the hinge-binding motif of ATP, making it a potent inhibitor of various CDKs, including CDK2, CDK4/6, and CDK9.[2][3][12][13] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[14] For instance, the highly successful CDK4/6 inhibitor Ribociclib, used in the treatment of HR+ breast cancer, features a related pyrido[2,3-d]pyrimidine core, demonstrating the clinical validity of this structural class.[10][11][14][15][16]
-
Structural Rigidity and Vectorial Diversity: The fused ring system provides a rigid and predictable orientation for substituents. This allows medicinal chemists to project chemical vectors into specific sub-pockets of a target's active site, optimizing van der Waals and electrostatic interactions.
Below is a diagram illustrating the general workflow for a scaffold-based drug design campaign starting from our core molecule.
Caption: Scaffold-Based Drug Design Workflow.
Part 2: Synthetic Protocols
The synthesis of pyrazolo[4,3-b]pyridine derivatives can be achieved through various routes, often involving the cyclization of a functionalized pyridine or the annulation of a pyridine ring onto a pre-existing pyrazole.[4]
Protocol 2.1: General Synthesis of Substituted 1H-pyrazolo[4,3-b]pyridines
This protocol is adapted from a method for synthesizing pyrazolo[4,3-b]pyridines from nitroaryl-substituted acetoacetic esters.[4] This approach offers an efficient route to derivatives with electron-withdrawing groups.
Materials:
-
Nitroaryl-substituted acetoacetic ester (1 mmol)
-
Appropriate aryldiazonium tosylate (1.1 mmol)
-
Acetonitrile (MeCN, 5 mL)
-
Pyridine (0.08 mL, 1 mmol)
-
Pyrrolidine (0.33 mL, 4 mmol)
-
1N Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve the nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL) in a round-bottom flask.
-
Add the appropriate aryldiazonium tosylate (1.1 mmol) to the solution, followed by pyridine (1 mmol).
-
Stir the reaction mixture at room temperature for 5-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the initial reaction is complete, add pyrrolidine (4 mmol) to the mixture.
-
Heat the reaction mixture to 40°C and stir for an additional 15-90 minutes, continuing to monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of 1N HCl and extract the product with CHCl₃.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% Ethyl Acetate in CHCl₃) to yield the desired pyrazolo[4,3-b]pyridine derivative.[4]
Part 3: Biological Evaluation Protocols
Once a library of derivatives has been synthesized, a cascade of biological assays is required to determine their potency, selectivity, and cellular activity.
Protocol 3.1: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2 Example)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase, such as CDK2. Commercial kits are widely available for this purpose.[17]
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate peptide. A decrease in ATP consumption, measured via a luminescence-based reagent like Kinase-Glo®, indicates inhibition of the kinase.[17]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP solution
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® MAX reagent
-
96-well white microplates
Procedure:
-
Prepare a serial dilution of the test compounds in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a 96-well plate, add 5 µL of the test compound dilution or vehicle control (for positive and negative controls).
-
Add 20 µL of a master mix containing the CDK2/Cyclin A2 enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 40 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3.2: Cell-Based Proliferation Assay
This assay evaluates the effect of the synthesized compounds on the proliferation of cancer cell lines.[18] The MTT or CellTiter-Glo® assays are commonly used for this purpose.[19][20]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[19][21]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® reagent
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[21]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Part 4: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the pyrazolo[4,3-b]pyridine scaffold is crucial for optimizing biological activity. The data below represents a hypothetical SAR table for a series of CDK2 inhibitors derived from the core scaffold.
| Compound | R¹ Group | R² Group | CDK2 IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| 1a | -H | -Cyclopentyl | 250 | 15.2 |
| 1b | -F | -Cyclopentyl | 120 | 8.1 |
| 1c | -H | -Isopropyl | 450 | 22.5 |
| 1d | -H | -Phenyl | 85 | 4.3 |
| 1e | -H | 4-Fluorophenyl | 55 | 2.1 |
Interpretation of SAR:
-
Effect of R¹: Comparing 1a and 1b , the addition of a small electron-withdrawing group like fluorine at the R¹ position improves biochemical potency, possibly by engaging in favorable interactions within the active site.
-
Effect of R²: The nature of the R² substituent is critical. The bulky, hydrophobic cyclopentyl group in 1a provides moderate activity. Replacing it with a smaller isopropyl group (1c ) is detrimental. However, introducing an aromatic phenyl ring (1d ) significantly boosts both biochemical and cellular potency, likely due to π-stacking interactions. Further substitution on the phenyl ring with a fluorine atom (1e ) provides an additional enhancement in activity.[22]
This iterative process of synthesis, testing, and analysis allows researchers to build a comprehensive understanding of the SAR and rationally design more potent and drug-like molecules.
Mechanism of Action: CDK Inhibition Pathway
Compounds based on the pyrazolo[4,3-b]pyridine scaffold typically function by arresting the cell cycle. The diagram below illustrates the canonical CDK4/6-Rb pathway, which is a primary target for this class of inhibitors.
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Application Notes & Protocols: Development of PD-1/PD-L1 Inhibitors from 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
Introduction: Shifting Paradigms in Cancer Immunotherapy
The advent of immune checkpoint inhibitors has revolutionized oncology, transforming the treatment landscape for a multitude of cancers.[1] This therapeutic class primarily targets the programmed cell death protein 1 (PD-1) and its ligand, PD-L1, an interaction that serves as a crucial mechanism for tumor cells to evade immune destruction.[2][3] Monoclonal antibodies that block this axis have demonstrated remarkable and durable clinical responses.[4][5] However, these large-molecule therapeutics are not without limitations, including challenges with tumor penetration, immune-related adverse events, and high manufacturing costs.[2][5][]
This has spurred the development of small-molecule inhibitors as a promising alternative.[1][5][7] Small molecules offer potential advantages such as oral bioavailability, improved tissue distribution, and more manageable, reversible side effects due to shorter half-lives.[][8] Within this burgeoning field, the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a particularly promising starting point for the design of potent and selective PD-1/PD-L1 inhibitors.[7][9]
This guide provides an in-depth exploration of the development of these compounds, from their mechanism of action to detailed, field-tested protocols for their evaluation.
The Molecular Gambit: Mechanism of Action
Unlike antibodies that sterically hinder the PD-1/PD-L1 binding interface from the outside, many small-molecule inhibitors, including those derived from the pyrazolopyridine scaffold, employ a more intricate mechanism.[4]
Induction of PD-L1 Dimerization: The predominant mechanism involves the small molecule binding to a hydrophobic pocket on the surface of PD-L1.[1][10] This binding event induces a conformational change that promotes the homodimerization of two PD-L1 molecules. The resulting PD-L1 dimer presents a binding interface that is incompatible with PD-1, effectively blocking the interaction and subsequent downstream signaling that leads to T-cell exhaustion.[2][4][10]
Inhibition of PD-L1 Glycosylation and Trafficking: An alternative mechanism has also been proposed for some small molecules. These compounds can interfere with the proper maturation of the PD-L1 protein by inhibiting its glycosylation within the endoplasmic reticulum (ER).[][11][12] Since N-linked glycosylation is critical for the stability and transport of PD-L1 to the cell surface, this disruption leads to a reduction in surface-expressed PD-L1, thereby diminishing its capacity to engage with PD-1 on T-cells.[1][11]
Figure 1: PD-1/PD-L1 signaling and small-molecule inhibition.
Lead Discovery and Optimization
The discovery of potent 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives was achieved through a rational drug design approach, specifically a ring fusion strategy.[7] This involves modifying existing scaffolds known to have some affinity for the target to enhance potency and drug-like properties. The structure-activity relationship (SAR) studies are crucial in this phase to understand how different chemical modifications impact the compound's activity.
Below is a summary of key derivatives, highlighting the impact of substitutions on inhibitory potency.
| Compound ID | R1 Group | R2 Group | HTRF IC50 (nM)[7] | Cell-Based EC50 (µM)[7] |
| D38 | 2,3-dihydrobenzo\ [b][1][13]dioxine | 3-cyanobenzyl | 9.6 | 1.61 |
| D37 | 2,3-dihydrobenzo\ [b][1][13]dioxine | 4-cyanobenzyl | 15.3 | 2.45 |
| D25 | Phenyl | 3-cyanobenzyl | 120.5 | >10 |
| D40 | 2,3-dihydrobenzo\ [b][1][13]dioxine | H | >1000 | >10 |
-
Analysis of SAR: The data clearly indicates that the presence of a bulky, electron-rich group like 2,3-dihydrobenzo[b][1][13]dioxine at the R1 position is critical for high-affinity binding. Furthermore, the addition of a 3-cyanobenzyl group at the R2 position significantly enhances potency, as seen in the comparison between D38 and D40 . The position of the cyano group on the benzyl ring also influences activity, with the meta-position (D38 ) being more favorable than the para-position (D37 ). Molecular docking studies suggest these groups make key interactions within the hydrophobic tunnel at the PD-L1 dimer interface.[7]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for screening and characterizing novel 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.
Protocol 1: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is the primary screening tool to quantify a compound's ability to directly inhibit the interaction between PD-1 and PD-L1 proteins.[5][14] It relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to the interacting proteins.
Figure 2: HTRF binding assay workflow.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 80 nL) of the compound dilutions into a 384-well low-volume white plate. Include DMSO-only wells for negative controls (maximum signal) and a known inhibitor for positive controls.[15][16]
-
Reagent Preparation:
-
Assay Buffer: PBS (pH 7.4) containing 0.1% BSA and 0.05% Tween-20.[17]
-
PD-1/PD-L1 Mixture: Dilute recombinant human PD-1-Fc and PD-L1-His proteins in assay buffer to a 2x final concentration (e.g., 6 nM PD-1, 20 nM PD-L1).[17]
-
HTRF Detection Mixture: Dilute Europium cryptate-labeled anti-Fc antibody and d2-labeled anti-His antibody in HTRF detection buffer to a 4x final concentration.[17]
-
-
Assay Procedure:
-
Add 10 µL of the PD-1/PD-L1 mixture to each well containing the pre-plated compounds.[17]
-
Centrifuge the plate briefly and incubate for 40-60 minutes at room temperature, protected from light.[17]
-
Add 10 µL of the HTRF detection mixture to all wells.[17]
-
Seal the plate and incubate for at least 60 minutes at room temperature in the dark.[16]
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based PD-1/PD-L1 Blockade Reporter Assay
This functional assay validates the findings from the HTRF screen in a more biologically relevant context.[18] It measures the ability of a compound to restore T-cell activation that is being suppressed by the PD-1/PD-L1 interaction. A common model uses engineered Jurkat T-cells expressing PD-1 and an NFAT-driven luciferase reporter, co-cultured with CHO-K1 cells expressing PD-L1 and a T-cell receptor (TCR) activator.[7][19][20]
Figure 3: Cell-based reporter assay workflow.
Methodology:
-
Cell Plating (Day 1): Seed the PD-L1+/TCR activator-expressing CHO-K1 cells (artificial antigen-presenting cells, aAPCs) in a 96-well solid white plate at an optimized density. Incubate overnight to allow for cell adherence.[15]
-
Compound Addition (Day 2): Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the medium from the plated CHO-K1 cells and add the compound dilutions.[15]
-
Co-culture Initiation: Add the PD-1/NFAT-Luciferase Jurkat T-cells to the wells containing the aAPCs and the test compounds.[15][19]
-
Incubation: Incubate the co-culture plate for 6-24 hours at 37°C in a 5% CO2 incubator. The interaction between the TCR activator on CHO cells and the TCR on Jurkat cells provides the primary activation signal. The PD-L1/PD-1 interaction provides an inhibitory signal, suppressing luciferase expression.[19]
-
Luciferase Detection: After incubation, allow the plate to equilibrate to room temperature. Add a luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System) to each well.[19]
-
Data Acquisition: Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate luminometer.[21]
-
Data Analysis: The addition of an effective inhibitor blocks the PD-1/PD-L1 inhibitory signal, resulting in an increase in luciferase expression and luminescence.[19] Plot the luminescent signal against the logarithm of the compound concentration to determine the EC50 value.
Protocol 3: In Vivo Efficacy Evaluation
Promising compounds must be evaluated for anti-tumor efficacy in a living organism. Syngeneic mouse models, which utilize immunocompetent mice implanted with murine tumor cell lines, are the gold standard for testing immunotherapies.[22][23] The MC38 colon adenocarcinoma model is a common choice as it is known to be responsive to checkpoint inhibition.[24]
Figure 4: In vivo efficacy study workflow.
Methodology:
-
Model Establishment: Implant a murine cancer cell line (e.g., MC38) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[24]
-
Group Formation: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the animals into treatment cohorts: (1) Vehicle control, (2) Test compound at various doses, (3) Positive control (e.g., anti-PD-L1 antibody).
-
Drug Administration: Administer the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, typically via oral gavage, on a defined schedule (e.g., once daily).[24]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 3 times per week). Monitor animal body weight and overall health as indicators of toxicity.[22]
Conclusion and Future Perspectives
The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold serves as an exemplary foundation for the development of novel, orally bioavailable small-molecule PD-L1 inhibitors.[7] The protocols detailed herein provide a comprehensive, multi-tiered approach to identify and validate potent lead candidates. The journey from a biochemical hit, like D38 , to a clinical candidate requires rigorous preclinical evaluation, including pharmacokinetic and toxicology studies. Future work will likely focus on optimizing the drug-like properties of these compounds and exploring their efficacy in combination with other cancer therapies to overcome resistance and improve patient outcomes.
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Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. (2022). Frontiers. [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed. [Link]
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Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. (2022). PubMed Central. [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Scilit. [Link]
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Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2024). MDPI. [Link]
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Application Notes and Protocols: Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate in Targeted Cancer Therapy Research
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of targeted therapeutics. This document provides a comprehensive guide for researchers on the potential applications and experimental evaluation of a novel derivative, Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate. Drawing upon the extensive research into the broader class of pyrazolopyridines, which have demonstrated efficacy as kinase inhibitors and modulators of immune checkpoints, we present detailed protocols for investigating this compound's mechanism of action and anticancer potential. This guide is intended for cancer researchers, cell biologists, and drug development professionals, offering a framework for characterizing novel small molecule inhibitors.
Introduction: The Therapeutic Potential of the Pyrazolo[4,3-b]pyridine Scaffold
The structural analogy of the pyrazolopyridine core to purine bases has made it a focal point in the design of targeted cancer therapies.[1] This versatile scaffold has given rise to a multitude of derivatives with potent inhibitory activity against a range of key oncogenic targets. Research has highlighted the efficacy of pyrazolopyridine-based compounds as inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs), components of pivotal signaling cascades such as the MAPK pathway (e.g., B-Raf), and regulators of the innate immune response like TANK-binding kinase 1 (TBK1).[1][2][3] Furthermore, derivatives of the isomeric pyrazolo[3,4-b]pyridine have shown promise in targeting Tropomyosin receptor kinases (TRKs) and even Topoisomerase IIα, indicating a broad spectrum of potential anticancer mechanisms.[4][5]
More recently, the 1-methyl-1H-pyrazolo[4,3-b]pyridine core has been identified as a promising scaffold for the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint interaction.[6] This opens a new therapeutic avenue for this class of compounds, moving beyond direct cytotoxicity to the realm of immuno-oncology.
Given this landscape, this compound emerges as a compound of significant interest. While specific data on this derivative is nascent, its structural features suggest it may share the polypharmacological profile of its parent class. These application notes will, therefore, provide a robust framework for its systematic investigation as a potential targeted cancer therapeutic.
Hypothesized Mechanisms of Action
Based on the established activities of the pyrazolopyridine scaffold, we propose two primary, non-mutually exclusive, signaling pathways for investigation.
Inhibition of Oncogenic Kinase Signaling
Many pyrazolopyridine derivatives function as ATP-competitive kinase inhibitors.[5] The core structure mimics the purine ring of ATP, allowing it to bind to the kinase active site. We hypothesize that this compound may inhibit key kinases implicated in cancer cell proliferation and survival, such as CDKs.[7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Caption: Hypothesized Kinase Inhibition Pathway.
Modulation of the PD-1/PD-L1 Immune Checkpoint
The discovery of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of the PD-1/PD-L1 interaction suggests a potential role in cancer immunotherapy.[6] By disrupting this interaction, the compound may restore the anti-tumor activity of T-cells.
Caption: Hypothesized PD-1/PD-L1 Inhibition.
Experimental Protocols
The following protocols provide a comprehensive workflow for the initial characterization of this compound.
Caption: Experimental Workflow Diagram.
Compound Preparation and Quality Control
Rationale: Ensuring the purity and stability of the test compound is critical for reproducible results.
-
Solubility Testing: Determine the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol). Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO.
-
Purity Analysis: Confirm the purity of the compound using High-Performance Liquid Chromatography (HPLC) and assess its identity and structural integrity via Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Storage: Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Viability and Proliferation Assays
Rationale: To determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT/MTS Assay
-
Cell Seeding: Plate cancer cell lines of interest (e.g., breast cancer: MCF-7, MDA-MB-231; leukemia: MV4-11, K562) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
| Cell Line | Cancer Type | Hypothesized Target Sensitivity | Predicted IC50 Range (µM) |
| MCF-7 | Breast Cancer (ER+) | CDK4/6 | 1 - 10 |
| MDA-MB-231 | Triple-Negative Breast Cancer | General Cytotoxicity | 5 - 25 |
| MV4-11 | Acute Myeloid Leukemia | Kinase Dependencies | 0.5 - 5 |
| A375 | Melanoma (BRAF V600E) | B-Raf, MAPK Pathway | 1 - 15 |
Table 1: Example Panel of Cancer Cell Lines for Initial Screening.
Mechanism of Action: Cell Cycle Analysis
Rationale: If the compound inhibits CDKs, it is expected to induce cell cycle arrest.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Treatment: Treat cells in 6-well plates with the compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any treatment-induced arrest.
Target Engagement: In Vitro Kinase Assay
Rationale: To directly assess the inhibitory activity of the compound against specific purified kinases.
Protocol: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., CDK2/Cyclin A), the kinase-specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence, which is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Target Engagement: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Rationale: To quantify the compound's ability to disrupt the interaction between PD-1 and PD-L1 proteins.[6]
Protocol: HTRF Assay
-
Reagent Preparation: Prepare solutions of recombinant human PD-1 and PD-L1 proteins, one labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Compound Addition: Dispense serial dilutions of this compound into a low-volume 384-well plate.
-
Protein Incubation: Add the labeled PD-1 and PD-L1 proteins to the wells and incubate to allow for binding.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the inhibition curve to determine the IC50 value for the disruption of the PD-1/PD-L1 interaction.
Self-Validating Systems and Trustworthiness
The protocols outlined above are designed to be self-validating through a logical, stepwise approach.
-
Orthogonal Assays: The use of multiple, distinct assays to probe the same biological hypothesis enhances the trustworthiness of the findings. For instance, observing cell cycle arrest via flow cytometry and then confirming the inhibition of a specific cell cycle kinase in a biochemical assay provides two independent lines of evidence for the mechanism of action.
-
Dose-Response Relationship: All protocols emphasize the generation of dose-response curves. A clear and consistent relationship between the concentration of the compound and the observed biological effect is a hallmark of a specific interaction.
-
Positive and Negative Controls: The inclusion of appropriate controls is mandatory. A known inhibitor of the target pathway serves as a positive control to ensure the assay is performing correctly, while a vehicle control establishes the baseline response.
-
Counter-Screening: To assess selectivity, the compound should be tested against a panel of different kinases or in cell lines with varying genetic backgrounds. High potency against a specific target with lower activity against others is indicative of a targeted, rather than a generally toxic, effect.
By adhering to this structured and multi-faceted experimental plan, researchers can generate a reliable and comprehensive dataset to robustly characterize the anticancer properties of this compound.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2999. [Link]
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Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., Li, J., Yang, T., ... & Zhang, Y. (2022). Identification of 1H-pyrazolo [3,4-b] pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1558-1574. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599. [Link]
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Sokolov, A. N., Trestsova, M. A., Tsvetkov, V. B., & Peregudov, A. S. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]
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Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo [3,4-b] pyridine derivatives as TRK inhibitors. RSC medicinal chemistry, 13(11), 1436-1447. [Link]
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Almalki, A. J., Al-Radadi, N. S., & El-Sharkawy, K. A. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1558-1574. [Link]
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Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Malki, J. S. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry, 105, 104435. [Link]
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Asati, V., & Mahapatra, D. K. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Cellular Physiology, 236(11), 7349-7371. [Link]
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Application Notes & Protocols: A Guide to the Design and Synthesis of Novel Bioactive Compounds from Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
Abstract: The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous compounds with significant therapeutic potential. Its rigid, planar structure and versatile substitution points make it an ideal starting point for the development of targeted inhibitors for a range of biological targets, including protein kinases and immune checkpoint pathways.[1][2][3][4][5] This guide provides a comprehensive overview of the rational design principles, synthetic methodologies, and biological evaluation protocols for creating novel bioactive molecules derived from the versatile starting material, Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate. We offer field-proven insights and detailed, step-by-step protocols intended for researchers, medicinal chemists, and drug development professionals aiming to leverage this powerful scaffold in their discovery programs.
Part I: Rational Design Strategies for Pyrazolo[4,3-b]pyridine Derivatives
The successful development of novel therapeutics from a core scaffold is a blend of understanding its inherent properties and systematically exploring its chemical space. The design process is iterative, integrating structural biology, computational modeling, and empirical structure-activity relationship (SAR) data.
The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold
The pyrazolo[4,3-b]pyridine framework is considered a "privileged structure" in medicinal chemistry due to its repeated appearance in molecules targeting different biological receptors and enzymes. Its key features include:
-
Hydrogen Bonding: The pyridine nitrogen and pyrazole N-H group can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions within protein binding sites.
-
Structural Rigidity: The fused bicyclic system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity by minimizing the entropic penalty upon binding.
-
Vectors for Derivatization: The core scaffold presents multiple positions (N1, C3, C5, C6, C7) where chemical modifications can be introduced to modulate potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
Analysis of existing pyrazolopyridine-based compounds provides a foundational understanding for new designs.[6][7][8][9] For our starting material, this compound, the most accessible points for diversification are the N1 position of the pyrazole and the C7 carboxylate group.
-
N1-Position: Substitution at the N1-position of the pyrazole ring often modulates interactions with the solvent-exposed region of a binding pocket.[6] As demonstrated in the development of PD-1/PD-L1 inhibitors, strategic placement of specific groups at this position can be critical for achieving high potency.[10]
-
C7-Position: The methyl ester at the C7 position is a synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which then serves as an anchor point for creating a diverse library of amides. This is a classic strategy in medicinal chemistry to probe for new interactions and improve properties like cell permeability and metabolic stability.
Design Workflow
The modern drug design process is a cycle of design, synthesis, and testing. Computational tools are often employed to prioritize synthetic targets. For instance, molecular docking can be used to predict how newly designed analogs might bind to a target protein, such as the PD-L1 dimer, helping to rationalize observed SAR and guide further optimization.[10]
Part II: Synthetic Methodologies & Protocols
The following section details the core synthetic transformations required to generate a library of diverse analogs from this compound. The chosen reactions are robust, well-documented, and amenable to parallel synthesis efforts.
Overview of the Synthetic Strategy
Our strategy focuses on a divergent approach from a common intermediate. The starting ester is first modified at the N1 position. Subsequently, the C7 ester is hydrolyzed to a carboxylic acid, which is then coupled with a variety of amines to generate the final target molecules. This sequence allows for the rapid creation of a matrix of compounds with diversity at two key positions.
Protocol 2.1: N1-Alkylation of this compound
Principle: This protocol describes the deprotonation of the pyrazole N-H with a strong base, followed by nucleophilic attack on an alkyl or benzyl halide. Sodium hydride (NaH) is an effective, non-nucleophilic base for this transformation, ensuring that the reaction occurs at the nitrogen atom.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl/Benzyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, syringes, septa
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes. Evolution of gas should be observed.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N1-substituted product.
Protocol 2.2: Saponification of the Methyl Ester
Principle: This protocol uses lithium hydroxide (LiOH) to hydrolyze the methyl ester to a carboxylate salt. The subsequent acidic workup protonates the salt to yield the desired carboxylic acid. LiOH is preferred over NaOH or KOH in many research settings due to its lower tendency to promote side reactions with other sensitive functional groups.
Materials:
-
N1-substituted this compound (from Protocol 2.1)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the N1-substituted ester (1.0 eq) in a mixture of THF:MeOH:H₂O (typically a 3:1:1 ratio).
-
Hydrolysis: Add LiOH·H₂O (3.0-5.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC/LC-MS until all starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Acidification: Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify the solution by slow, dropwise addition of 1 M HCl until the pH is ~2-3. A precipitate should form.
-
Isolation:
-
Option A (Filtration): If a stable solid precipitates, collect the product by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
Option B (Extraction): If the product is oily or does not precipitate cleanly, extract the aqueous mixture with DCM or EtOAc (3x). Combine the organic layers.
-
-
Drying and Concentration (for Option B): Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol 2.3: Amide Bond Formation via EDC/HOBt Coupling
Principle: This is a standard and reliable method for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as a coupling additive to suppress side reactions and minimize racemization (if chiral amines are used). The activated acid then reacts with the primary or secondary amine to form the amide.
Materials:
-
N1-substituted 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid (from Protocol 2.2)
-
EDC hydrochloride
-
HOBt hydrate
-
Primary or secondary amine (R₂-NH₂)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Dissolution: Dissolve the components in anhydrous DMF or DCM.
-
Activation: Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the mixture, followed by the addition of a base such as DIPEA (2.0-3.0 eq). The base is crucial to neutralize the HCl salt of EDC and the carboxylic acid itself.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC/LC-MS.
-
Workup: Dilute the reaction mixture with EtOAc or DCM. Wash sequentially with water, 5% aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.
Part III: Biological Evaluation & Data Interpretation
Once a library of compounds has been synthesized, their biological activity must be assessed. The choice of assay depends on the therapeutic target. Given the literature precedent for the pyrazolopyridine scaffold, assays for kinase inhibition and PD-1/PD-L1 pathway disruption are highly relevant.[3][4][10]
Protocol 3.1: PD-1/PD-L1 Interaction Assay (HTRF)
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for quantifying protein-protein interactions in a high-throughput format. It relies on FRET (Förster Resonance Energy Transfer) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). One protein (e.g., PD-L1) is tagged with the donor and the other (e.g., PD-1) with the acceptor. When they interact, FRET occurs. A small molecule inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[10]
Materials:
-
His-tagged human PD-L1 protein
-
Fc-tagged human PD-1 protein
-
Anti-His antibody labeled with Europium Cryptate (donor)
-
Anti-Fc antibody labeled with d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Synthesized compounds dissolved in DMSO
-
384-well, low-volume, white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the assay plate.
-
Reagent Preparation: Prepare a solution of PD-L1 and the anti-His-Cryptate antibody in assay buffer. Prepare a separate solution of PD-1 and the anti-Fc-d2 antibody.
-
Dispensing: Dispense the PD-L1/donor antibody solution into all wells. Then, dispense the PD-1/acceptor antibody solution into all wells.
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000). Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and SAR Analysis
Systematic evaluation of the synthesized library allows for the development of a clear SAR. The data should be organized in a table to facilitate comparison.
Table 1: Example Structure-Activity Relationship Data for a Hypothetical Compound Series
| Compound ID | R¹ Substituent (at N1) | R⁷ Substituent (Amide) | PD-L1 IC₅₀ (nM)[10] | Kinase X IC₅₀ (nM) | Cellular Proliferation EC₅₀ (µM) |
| SM-1 | -H | -OCH₃ | >10,000 | >10,000 | >50 |
| A-1 | -CH₃ | -OCH₃ | 8,500 | 9,200 | >50 |
| A-2 | -CH₂Ph | -OCH₃ | 5,100 | 6,500 | 45.2 |
| B-1 | -CH₂Ph | -NH-Cyclopropyl | 150 | 2,300 | 5.6 |
| B-2 | -CH₂Ph | -NH-(4-F-Phenyl) | 95 | 1,800 | 3.1 |
| B-3 | -CH₂Ph | -N(Me)₂ | 2,500 | >10,000 | 28.7 |
| C-1 | -(4-Cl-Phenyl) | -NH-Cyclopropyl | 4,300 | 85 | 0.9 |
Interpretation of Hypothetical Data:
-
From SM-1 and Series A, we see that N1-alkylation provides a modest increase in activity.
-
Comparing Series A to Series B, it is clear that converting the C7-ester to an amide is critical for potency (e.g., A-2 vs. B-1/B-2).
-
Within Series B, the cyclopropyl and 4-fluorophenyl amides (B-1, B-2) are significantly more potent than the dimethylamide (B-3), suggesting a specific hydrogen bond donor and hydrophobic pocket are being engaged.
-
Comparing B-1 and C-1, we see that changing the N1-substituent from benzyl to 4-chlorophenyl drastically shifts the selectivity profile from a PD-L1 inhibitor to a Kinase X inhibitor. This highlights the power of multi-vector optimization.
Conclusion and Future Directions
This compound is a highly valuable starting material for medicinal chemistry campaigns. The synthetic protocols provided herein offer a robust and flexible platform for generating diverse libraries of novel compounds. By systematically exploring substitutions at the N1 and C7 positions, researchers can rapidly build structure-activity relationships and optimize compounds for potency against a wide range of biological targets, from protein-protein interactions like PD-1/PD-L1 to enzymatic targets such as protein kinases. Future work should focus on exploring modifications at other positions of the scaffold, such as C3 or C5, which may require the development of new synthetic routes but could unlock novel pharmacology and intellectual property.
References
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Nikolova, Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]
-
de Witte, W., et al. (2021). A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. ResearchGate. [Link]
-
Nikolova, Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]
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Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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Barvian, M., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]
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Dawidowski, M., et al. (2020). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. [Link]
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Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Al-Ostath, A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
-
Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Gomaa, A., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Siddiqui, H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Al-Tel, T. H. (2014). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
-
Glavaš-Obrovac, L., et al. (2014). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Current Bioactive Compounds. [Link]
-
Grembecka, J., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. [Link]
- Wang, B., et al. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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- 6. pubs.acs.org [pubs.acs.org]
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Application Notes & Protocols: The Role of Pyrazolo[4,3-b]pyridines in Inhibiting Specific Kinase Pathways
Abstract
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This guide provides an in-depth exploration of the pyrazolo[4,3-b]pyridine isomer class as potent inhibitors of specific protein kinase pathways, which are frequently dysregulated in oncology and other diseases. We will dissect their mechanism of action, detail the key signaling cascades they modulate, and provide robust, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.
Introduction: The Pyrazolopyridine Privileged Scaffold
Protein kinases, a family of over 500 enzymes that catalyze protein phosphorylation, are central regulators of cellular signaling.[2] Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[2][3] Small-molecule kinase inhibitors have revolutionized cancer treatment, and the pyrazolopyridine core is a recurring motif in many successful drugs.[2][4]
Pyrazolopyridines are bioisosteres of the adenine ring of ATP, allowing them to function as ATP-competitive inhibitors by effectively binding to the kinase hinge region within the ATP-binding pocket.[5] This mimicry provides a strong foundation for developing potent and selective inhibitors. The versatility of the pyrazolo[4,3-b]pyridine scaffold, in particular, has led to the development of inhibitors against a range of critical oncogenic kinases. Several compounds built upon this core have received regulatory approval or are in late-stage clinical trials, including Selpercatinib and Glumetinib, underscoring the scaffold's clinical significance.[2][4]
Core Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which pyrazolo[4,3-b]pyridine derivatives inhibit kinases is by competing with endogenous ATP for its binding site. The nitrogen atoms within the bicyclic ring system are perfectly positioned to act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase. This region connects the N- and C-lobes of the kinase domain and is fundamental for ATP binding. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction that would otherwise activate downstream signaling pathways.
Molecular docking studies consistently reveal that the pyrazolopyridine core establishes strong hydrogen bonds with the kinase hinge, while substituents on the scaffold can be modified to create additional interactions with other parts of the binding pocket, thereby enhancing potency and selectivity.[2]
Caption: General binding mode of a Pyrazolo[4,3-b]pyridine inhibitor.
Key Targeted Kinase Pathways & Inhibitors
The pyrazolo[4,3-b]pyridine scaffold has been successfully employed to target several kinase pathways critical to cancer progression.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumor growth, invasion, and angiogenesis.[1] Aberrant c-Met signaling is implicated in many cancers, particularly non-small cell lung cancer. Pyrazolo[4,3-b]pyridine derivatives have been developed as potent c-Met inhibitors.
A notable example is Glumetinib (SCC244) , which incorporates a 1-sulfonyl-pyrazolo[4,3-b]pyridine core.[3] Docking studies show that Glumetinib forms key hydrogen bonds with Met1160 and Tyr1230 in the c-Met active site, and the pyrazolopyridine moiety makes favorable contacts with Met1211.[2][3]
Caption: Inhibition of the c-Met signaling cascade by a pyrazolopyridine derivative.
Other Notable Kinase Targets
The versatility of the pyrazolopyridine scaffold extends to numerous other kinase families. While the specific isomer may vary (e.g., [3,4-b], [1,5-a]), the underlying principle of hinge-binding remains consistent, demonstrating the broad applicability of this chemical class.
| Target Kinase Family | Specific Kinase | Role in Disease | Pyrazolopyridine Example | Reference |
| Tropomyosin Receptor Kinases | TRKA, TRKB, TRKC | Fusions drive various cancers (e.g., lung, thyroid). | C03 (Pyrazolo[3,4-b]pyridine) | [6][7] |
| Fibroblast Growth Factor Receptors | FGFR1, FGFR2, FGFR3 | Amplification/mutations in bladder, lung cancer. | AZD4547 derivative | [2] |
| Cyclin-Dependent Kinases | CDK1, CDK2, CDK8 | Regulate cell cycle; dysregulated in many cancers. | MSC2530818 | [2][3] |
| C-terminal Src Kinase | CSK | Negative regulator of Src family kinases. | Pyrazolo[1,5-a]pyridine derivative | [2][3] |
| TANK-Binding Kinase 1 | TBK1 | Innate immunity, inflammation, oncogenesis. | Compound 15y | [8] |
Experimental Protocols
The following protocols provide standardized methods for evaluating the inhibitory potential of pyrazolo[4,3-b]pyridine compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay suitable for virtually any kinase.
A. Principle of the Assay The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, a detection reagent is added to terminate the kinase reaction and simultaneously deplete the remaining ATP. A second reagent then converts the newly produced ADP into ATP, which drives a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.
B. Materials
-
Pyrazolo[4,3-b]pyridine compound stock (e.g., 10 mM in DMSO)
-
Recombinant Kinase of interest (e.g., c-Met, FGFR1)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
C. Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[4,3-b]pyridine inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 1 mM.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer.
-
Add 2 µL of the 2X master mix to each well.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Add 2 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
D. Data Analysis
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the ADP-Glo™ In Vitro Kinase Inhibition Assay.
Protocol 2: Western Blot for Cellular Target Engagement
This protocol determines if the pyrazolo[4,3-b]pyridine compound can inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
A. Principle of the Assay Cancer cell lines with a constitutively active kinase pathway are treated with the inhibitor. The cells are then lysed, and the proteins are separated by size using SDS-PAGE. Western blotting with antibodies specific to the phosphorylated form (p-Substrate) and total form (Total-Substrate) of a downstream protein reveals the inhibitor's effect on the signaling pathway. A reduction in the p-Substrate signal indicates target engagement.
B. Materials
-
Relevant cancer cell line (e.g., EBC-1 for c-Met, KM-12 for TRKA).
-
Cell culture medium and supplements (FBS, antibiotics).
-
Pyrazolo[4,3-b]pyridine inhibitor.
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
C. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the pyrazolo[4,3-b]pyridine inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Quantification and Sample Prep:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-AKT) or a loading control (e.g., GAPDH) to ensure equal protein loading.
D. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein or loading control signal.
-
Compare the normalized signal in treated samples to the vehicle control to determine the dose-dependent inhibition of downstream signaling.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets. Benchchem.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central.
- Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies. Benchchem.
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experimental procedures for the functionalization of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
An Application Guide to the Strategic Functionalization of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous biologically active compounds.[1][2][3][4] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a cornerstone in medicinal chemistry.[3][4] Derivatives of this scaffold have shown promise as inhibitors for critical targets like cyclin-dependent kinases (CDKs), TANK-binding kinase 1 (TBK1), and as modulators for receptors such as the metabotropic glutamate receptor 4 (mGlu4).[2][5][6][7] The ability to strategically modify this core at its various positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties in drug development programs.
This guide provides detailed application notes and experimental protocols for the functionalization of a key building block, this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and rationale, empowering researchers to not only execute these transformations but also to troubleshoot and adapt them.

Understanding the Reactivity of the Pyrazolo[4,3-b]pyridine Core
The reactivity of the pyrazolo[4,3-b]pyridine system is governed by the electronic interplay between its two fused rings. The pyrazole ring is π-excessive, making its nitrogen and carbon atoms generally nucleophilic and susceptible to electrophilic attack. Conversely, the pyridine ring is π-deficient, a characteristic amplified by the electron-withdrawing methyl carboxylate group at the C7 position. This electronic dichotomy allows for selective functionalization at distinct positions:
-
N1 and N2 Positions: The pyrazole nitrogens are the most common sites for initial functionalization, readily undergoing alkylation and arylation. A key challenge is controlling the regioselectivity, as both nitrogens possess similar nucleophilicity.[8]
-
C3 Position: This carbon, located on the electron-rich pyrazole ring, is a prime target for electrophilic substitution, such as halogenation. The resulting halogenated intermediate becomes a versatile handle for subsequent palladium- or copper-catalyzed cross-coupling reactions.[9][10]
-
Pyridine Ring (C4, C5, C6): Direct C-H functionalization on the pyridine ring is more challenging due to its electron-deficient nature. Transformations on this ring often require pre-functionalized starting materials or specialized organometallic techniques.
Protocol 1: Regioselective N-Alkylation of the Pyrazole Ring
N-alkylation is a fundamental step to introduce substituents that can modulate solubility, metabolic stability, and target engagement. The primary challenge is controlling the reaction to favor either the N1 or N2 isomer.
Principle: The deprotonation of the pyrazole N-H by a suitable base generates a pyrazolide anion, which then acts as a nucleophile, attacking an alkyl electrophile (e.g., an alkyl halide). The choice of base, solvent, and temperature can influence the ratio of N1 to N2 alkylation. Strong, non-coordinating bases in polar aprotic solvents often favor N1 substitution, while weaker bases or different solvent systems can alter this preference.[8][11]
Detailed Step-by-Step Protocol (N1-Methylation Example)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.1 M solution. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, driving the reaction forward. Using it at 0 °C controls the initial exothermic reaction.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become clear as the sodium salt forms.
-
Addition of Electrophile: Add methyl iodide (MeI, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of two new, higher Rf spots (for the N1 and N2 isomers) indicate reaction progression.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N1 and N2 isomers.
| Parameter | Condition | Rationale & Expected Outcome |
| Base | NaH (strong) | Irreversible deprotonation, fast reaction. Often favors N1. |
| K₂CO₃/Cs₂CO₃ (weaker) | Reversible deprotonation, milder conditions. May alter N1/N2 ratio. | |
| Solvent | DMF, DMSO (polar aprotic) | Good solubility for salts. Can favor N1 alkylation.[8] |
| THF, Dioxane (less polar) | May influence ion pairing and alter regioselectivity, potentially favoring N2.[8] | |
| Electrophile | MeI, BnBr | Highly reactive primary halides give good yields. |
| Secondary Halides | Slower reaction, may require heat and can lead to elimination side products. |
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl pyrazolopyridines which are common motifs in kinase inhibitors.[12][13][14]
Principle: This reaction involves the palladium-catalyzed coupling of an amine (the pyrazole N-H) with an aryl halide or triflate. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido intermediate, and subsequent reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[12][13] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the key steps of the cycle.
Detailed Step-by-Step Protocol
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (Ar-Br, 1.1 eq), this compound (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 10 mol%) to an oven-dried reaction vial.
-
Causality: Cs₂CO₃ is a strong base suitable for deprotonating the pyrazole N-H without degrading sensitive functional groups. The Pd₂(dba)₃/Xantphos system is a robust catalyst/ligand combination effective for many heteroaromatic couplings.[6]
-
-
Solvation: Add anhydrous, degassed 1,4-dioxane to the vial.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Validation: Monitor the reaction by LC-MS. The consumption of the starting materials and the appearance of a new peak corresponding to the mass of the desired product confirms the reaction is proceeding. As with alkylation, expect a mixture of N1 and N2 isomers.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-aryl isomers.
| Component | Example | Rationale & Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) or Pd(II) precatalysts. |
| Ligand | Xantphos, BINAP | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination.[10] |
| Base | Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are essential. NaOtBu is also common but more aggressive.[10] |
| Solvent | Dioxane, Toluene | Anhydrous, high-boiling point aprotic solvents are required. Must be degassed to prevent catalyst oxidation. |
| Aryl Partner | Aryl Bromides/Iodides | More reactive than aryl chlorides. Triflates are also excellent coupling partners. |
Note on Copper Catalysis: For some substrates, copper-catalyzed N-arylation (Ullmann-type reaction) can be an effective alternative, often using CuI with a diamine ligand.[15][16] These reactions may offer different regioselectivity compared to palladium-catalyzed methods.
Protocol 3: Electrophilic Halogenation at the C3 Position
Introducing a halogen atom, typically bromine or iodine, at the C3 position of the pyrazole ring creates a synthetic handle for a wide range of transition metal-catalyzed cross-coupling reactions.
Principle: The C3 position is electron-rich and thus susceptible to electrophilic aromatic substitution. N-halosuccinimides (NBS, NIS) are common, mild, and selective reagents for this transformation. The reaction proceeds by attack of the pyrazole ring on the electrophilic halogen of the reagent.
Detailed Step-by-Step Protocol (C3-Iodination)
-
Preparation: To a solution of N1-protected this compound (1.0 eq) in DMF, add N-iodosuccinimide (NIS, 1.1 eq) at room temperature.
-
Causality: N-protection is often advisable before halogenation to prevent side reactions at the pyrazole nitrogens and improve solubility and predictability. A simple methyl or SEM group is common.[6] NIS is an easy-to-handle source of electrophilic iodine.
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours.
-
Monitoring & Validation: Monitor the reaction by LC-MS. A mass increase corresponding to the addition of one iodine atom and the loss of one proton (M+126) confirms product formation.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry over Na₂SO₄, filter, and concentrate. The crude product can often be used directly in the next step or purified by column chromatography if necessary.
| Reagent | Halogen | Typical Conditions |
| N-Bromosuccinimide (NBS) | Bromine | DMF or CH₃CN, RT to 60 °C |
| N-Chlorosuccinimide (NCS) | Chlorine | DMF, often requires higher temperatures |
| N-Iodosuccinimide (NIS) | Iodine | DMF or CH₃CN, RT to 80 °C[6] |
| Iodine (I₂) | Iodine | Often requires an oxidant or base (e.g., HIO₃, NaHCO₃) |
Protocol 4: Suzuki-Miyaura C-C Cross-Coupling
With the C3-halo intermediate in hand, the Suzuki-Miyaura reaction provides a robust method for installing new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[17]
Principle: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. The catalytic cycle is well-established and involves oxidative addition of the halide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond.[17][18]
Detailed Step-by-Step Protocol
-
Preparation: To a microwave vial or Schlenk tube, add the C3-iodo-pyrazolopyridine (1.0 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 3.0 eq).
-
Causality: Pd(PPh₃)₄ is a classic, effective catalyst for Suzuki couplings. The aqueous base is crucial for activating the boronic acid for the transmetalation step.
-
-
Solvation: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 30 minutes to 12 hours.[6][18]
-
Monitoring & Validation: Track the reaction by LC-MS, looking for the consumption of the C3-iodo starting material and the appearance of the product peak with the expected mass.
-
Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC to obtain the final C3-functionalized product.
Summary and Outlook
The protocols described herein provide a strategic framework for the functionalization of this compound. By leveraging selective N-alkylation/arylation, C3-halogenation, and subsequent cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds. Each protocol is designed as a self-validating system, emphasizing in-process monitoring to ensure successful transformation. These methods are foundational for exploring the structure-activity relationships of the pyrazolo[4,3-b]pyridine scaffold, ultimately accelerating the discovery of novel therapeutics.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC.
- Giannouli, V., Lougiakis, N., et al. (2016). The discovery of new cytotoxic pyrazolopyridine derivatives. Bioorganic & Medicinal Chemistry Letters.
- MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
- Abdel-Ghani, T. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC - NIH.
- Gomaa, A. M., et al. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PMC - NIH.
- ResearchGate. (N.d.). N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine. ResearchGate.
- BenchChem. (2025). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis. BenchChem.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- Wikipedia. (N.d.). Buchwald–Hartwig amination. Wikipedia.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing.
- Antilla, J. C., et al. (2002). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry - ACS Publications.
- Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Asian Journal of Chemistry. (N.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
- Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed.
- Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- ChemRxiv. (N.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- ResearchGate. (2022). Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate.
- MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- The Journal of Organic Chemistry - ACS Publications. (N.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
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- 4. dau.url.edu [dau.url.edu]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Substituted Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of immense interest due to their structural similarity to purine bases, leading to a wide array of biological activities, including applications as kinase inhibitors and anticancer agents[1][2][3][4].
However, their synthesis is frequently plagued by challenges, particularly in controlling regioselectivity. This guide provides in-depth, troubleshooting-focused answers to common problems encountered in the lab. We will explore the causality behind these challenges and offer field-proven protocols to overcome them.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My Friedländer-type reaction with an unsymmetrical 1,3-dicarbonyl compound is giving me a mixture of regioisomers. How can I control the outcome?
This is the most common challenge in pyrazolo[3,4-b]pyridine synthesis. When a 5-aminopyrazole reacts with an unsymmetrical 1,3-dicarbonyl compound, the reaction can proceed via two different pathways, leading to a mixture of isomers.
The Underlying Chemistry: The Principle of Electrophilicity
The regioselectivity of this condensation is dictated by the relative electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl starting material. The reaction initiates with the nucleophilic C4 of the 5-aminopyrazole attacking one of the carbonyl groups, followed by cyclization involving the amino group. If the two carbonyls have similar reactivity, you will likely get a roughly 50:50 mixture of products. To achieve high regioselectivity, one carbonyl must be significantly more electrophilic than the other[1].
For example, in ethyl 2,4-dioxo-4-phenylbutanoate, the ketone carbonyl is more electrophilic than the ester carbonyl, directing the initial attack. However, there can be conflicting reports in the literature, indicating that subtle changes in reaction conditions can alter the outcome[1]. Similarly, with 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the CF₃ group is the more electrophilic center, which predictably directs the cyclization[1].
Troubleshooting Protocol & Solutions
-
Re-evaluate Your Starting Material: The most effective solution is to use a 1,3-dicarbonyl compound with highly differentiated carbonyl groups.
| Starting Material Type | More Electrophilic Carbonyl | Expected Outcome |
| β-Ketoester | Ketone | Favors one regioisomer |
| β-Diketone with one CF₃ group | Carbonyl adjacent to CF₃ | High regioselectivity[1] |
| Symmetrical β-Diketone | N/A | No regioselectivity issues |
| Diethyl 2-(ethoxymethylene)malonate | N/A (Symmetrical) | No regioselectivity issues[1] |
-
Leverage a Three-Component Reaction: A highly effective strategy to bypass this issue is to generate the 1,3-dicarbonyl equivalent in situ using a three-component reaction. This approach involves reacting the 5-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate). These reactions are often highly regioselective and high-yielding, frequently performed under microwave irradiation or with green catalysts[1][5][6][7].
-
Caption: Workflow for a regioselective three-component synthesis.
-
-
Confirm Your Product's Structure: Do not rely on yield alone. The identity of the major regioisomer must be confirmed unequivocally.
-
Recommended Technique: 2D NMR spectroscopy (NOESY, HMBC) is essential to establish through-space or long-range correlations between protons on the newly formed pyridine ring and substituents on the pyrazole core.
-
Ultimate Proof: Single-crystal X-ray diffraction provides unambiguous structural confirmation[8].
-
Question 2: I'm observing the formation of an unexpected 2H-pyrazolo[3,4-b]pyridine tautomer. Why is this happening and how can I favor the 1H-isomer?
While two tautomeric forms are possible, the 1H-pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-isomer by nearly 9 kcal/mol, according to theoretical calculations[1]. The formation of the 2H-tautomer is rare but can occur under specific structural or reaction conditions.
The Underlying Chemistry: Aromaticity and Stability
The greater stability of the 1H-tautomer is the primary driving force in most syntheses. However, the 2H-tautomer may be favored if the pyridine ring is not fully aromatic (e.g., a tetrahydropyridone) or if specific substitution patterns electronically favor the 2H form[1].
Troubleshooting Protocol & Solutions
-
Ensure Full Aromatization: If your reaction yields a dihydro- or tetrahydro-pyrazolo[3,4-b]pyridine intermediate, a subsequent oxidation step is required to achieve the fully aromatic system, which strongly favors the 1H-tautomer.
-
Protocol: After the initial cyclization, introduce a mild oxidizing agent. Molecular iodine (I₂) is an effective metal-free option for dehydrogenating 4,7-dihydropyrazolo[3,4-b]pyridines[1].
-
Spontaneous Oxidation: In some cases, spontaneous oxidation occurs upon exposure to air during workup, but this is not always reliable.
-
-
Analyze Your Substitution Pattern: Check if your substituents might electronically stabilize the 2H-form. This is uncommon for the fully unsaturated system but can be a factor in partially saturated rings[1]. If this is the case, a different synthetic route or protecting group strategy may be necessary.
-
Caption: Decision tree for troubleshooting 2H-tautomer formation.
-
Question 3: My cyclization reaction is failing or giving very low yields. What factors should I investigate?
Low yields in the final ring-closing step can be attributed to several factors, from the stability of intermediates to suboptimal reaction conditions. A systematic approach is key to diagnosing the issue.
The Underlying Chemistry: Reaction Kinetics and Intermediate Stability
The formation of the pyrazolo[3,4-b]pyridine scaffold often proceeds through a cascade of reactions, including condensation, Michael addition, and cyclization/dehydration[8]. A failure at any of these stages will halt the entire process. For instance, a stable, non-cyclizing intermediate may be formed if the energy barrier for the final ring closure is too high under the chosen conditions.
Troubleshooting Protocol & Solutions
-
Isolate and Characterize Intermediates: If possible, try to isolate any major byproducts or unreacted starting materials. Techniques like TLC-MS can help identify stable intermediates, such as the initial condensation product between the amine and an aldehyde[8]. Knowing what is (or isn't) forming is the first step.
-
Optimize Reaction Conditions Systematically:
-
Solvent: The polarity of the solvent can dramatically affect reaction rates. While ethanol is common, some reactions benefit from higher-boiling point solvents like DMF or toluene, or even solvent-free conditions[1][2]. A Cu(II)-catalyzed [3+3] cycloaddition showed that chloroform gave a 94% yield, whereas methanol and ethanol were unproductive[9].
-
Catalyst: Many syntheses require a catalyst. For Friedländer-type reactions, acids (AcOH) or bases (piperidine) are common. For multicomponent reactions, Lewis acids like ZrCl₄ or InCl₃ can be effective[2][10]. Ensure your catalyst is active and used in the correct loading.
-
Temperature & Heating Method: Many of these reactions require significant thermal energy. If reflux in ethanol is failing, consider a higher boiling point solvent or switching to microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating[5][6][11][12].
Table of Common Conditions and Their Impact
-
| Parameter | Conventional Method | Microwave-Assisted Method | Rationale for Change |
| Temperature | Reflux (e.g., 80-120 °C) | 100-150 °C | Microwaves can access higher temperatures quickly and overcome activation energy barriers. |
| Time | 2-24 hours[1] | 5-20 minutes[5][11] | Drastically accelerates reaction rates. |
| Solvent | Ethanol, Acetic Acid | DMF, Water (green), Solvent-free | Polar solvents like DMF absorb microwave energy efficiently. Water is an excellent green chemistry option[5]. |
| Pressure | Atmospheric | Sealed vessel (up to 250 psi) | Allows for heating solvents well above their boiling points, further accelerating the reaction. |
-
Consider an Alternative Synthetic Strategy: If optimization fails, the chosen route may not be suitable for your specific substitution pattern. Consider building the pyrazole ring onto a pre-existing, substituted pyridine ring, which can sometimes offer better control[1][13].
Question 4: I need to functionalize my synthesized pyrazolo[3,4-b]pyridine core, but I am struggling with site-selectivity. What should I do?
Post-synthetic modification is a powerful tool for creating analogues, but the inherent electronic properties of the fused ring system make regioselective functionalization a challenge[14][15]. The pyrazole ring and the pyridine ring have different reactivities, and directing a reaction to a single, specific site requires careful strategic planning.
The Underlying Chemistry: Electronic Landscape of the Scaffold
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. Conversely, the pyrazole ring is electron-rich. The nitrogen lone pair on the pyridine ring can also coordinate to metal catalysts, deactivating the system or directing reactivity to the C2/C6 positions. Selective functionalization at the C3, C5, or C7 positions often requires advanced techniques[15].
Strategies for Vector-Specific Functionalization
-
N1/N2-Alkylation/Arylation:
-
Challenge: Alkylating an N-unsubstituted pyrazole can lead to a mixture of N1 and N2 isomers.
-
Solution: Use a pre-functionalized 5-aminopyrazole (e.g., 1-phenyl-5-aminopyrazole) as your starting material. This ensures the N1 position is already occupied, simplifying subsequent reactions. If starting with an NH-pyrazole, separation of the N1/N2 isomers by chromatography is often required.
-
-
C3-Functionalization:
-
Strategy: Palladium-catalyzed cross-coupling reactions are highly effective. This requires prior installation of a handle, typically a halogen, at the C3 position.
-
Protocol Example (Aminocarbonylation): A robust method for synthesizing C3-carboxamides involves the Pd-catalyzed aminocarbonylation of a 3-iodo-pyrazolo[3,4-b]pyridine precursor. This provides a versatile entry point for creating a wide range of amide derivatives[16].
-
-
C4/C6-Functionalization:
-
Strategy: These positions are often set by the choice of the 1,3-dicarbonyl synthon during the initial ring formation. For example, using a β-ketoester will install a substituent at C4 and a hydroxyl (or chloro, after treatment with POCl₃) at C6[1].
-
-
C5/C7-Functionalization:
-
Challenge: Direct C-H functionalization at these positions is difficult due to the electronics of the pyridine ring.
-
Strategy: Directed metalation can be used. For the related pyrazolo[3,4-c]pyridine scaffold, reagents like TMPMgCl·LiCl have been used for selective deprotonation and subsequent reaction with electrophiles[15]. This strategy may be adaptable. Alternatively, Suzuki, Sonogashira, and Heck couplings can be performed if a halogen is present at these positions[8].
-
Caption: Strategic map for site-selective functionalization.
-
References
-
Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Molecules. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]
-
Tetrahedron. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. [Link]
-
ChemistrySelect. (2023). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. [Link]
-
European Journal of Medicinal Chemistry. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. [Link]
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Semantic Scholar. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. [Link]
-
ACS Omega. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]
-
ResearchGate. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. [Link]
-
ResearchGate. (2016). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. [Link]
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Semantic Scholar. (2002). Synthesis of Substituted Pyrazolo[3,4-b]Pyridines. [Link]
-
RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]
-
PMC. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]
-
J-STAGE. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINE DERIVATIVES. [Link]
-
ResearchGate. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
-
MDPI. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]
-
PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
-
PubMed. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. [Link]
-
Royal Society of Chemistry. (2018). Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. [Link]
-
RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
-
National Institutes of Health. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
Thieme Chemistry. (n.d.). General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. [Link]
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- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
optimizing reaction conditions for Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate synthesis
Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high-yield, high-purity target compounds.
Scientific Overview: The Synthetic Approach
The synthesis of the pyrazolo[4,3-b]pyridine core is a critical transformation in medicinal chemistry, as this scaffold is present in numerous biologically active molecules.[1] A common and effective strategy involves the construction of the pyridine ring onto a pre-existing pyrazole framework. This is often achieved through the condensation of an appropriately substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2][3] Subsequent functional group manipulations, such as esterification, can then be performed to yield the desired product.
The synthetic route detailed in this guide is a plausible pathway based on established chemical principles for forming the pyrazolo[4,3-b]pyridine system and subsequent esterification. It is designed to be a robust starting point for your experimental work.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
This step focuses on the crucial cyclization to form the pyrazolo[4,3-b]pyridine core.
-
Reaction Principle: This reaction proceeds via a condensation reaction between an aminopyrazole derivative and a dicarbonyl compound, followed by cyclization and aromatization to form the fused pyridine ring. The regioselectivity of the cyclization is a key consideration.[2]
-
Materials:
-
3-Amino-1H-pyrazole-4-carboxamide
-
Ethyl 2,4-dioxopentanoate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, combine 3-amino-1H-pyrazole-4-carboxamide (1 equivalent) and ethyl 2,4-dioxopentanoate (1.1 equivalents) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add polyphosphoric acid (PPA) portion-wise to the reaction mixture. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 120-130°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
The crude 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Esterification to this compound
-
Reaction Principle: This is a classic Fischer-Speier esterification where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.[4]
-
Materials:
-
1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography.
-
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Yield in Step 1 (Cyclization) | 1. Incomplete reaction: Insufficient heating time or temperature. 2. Degradation of starting materials or product: PPA is highly acidic and can cause charring at excessively high temperatures. 3. Incorrect work-up procedure: Product may be lost during neutralization if the pH is not carefully controlled. | 1. Optimize reaction conditions: Monitor the reaction closely by TLC. If the reaction stalls, consider increasing the temperature in small increments or extending the reaction time. 2. Control temperature: Use an oil bath and a thermometer to maintain a consistent temperature. Avoid localized overheating. 3. Careful neutralization: Add the NaOH solution slowly while monitoring the pH to avoid overshooting and potential hydrolysis of other functional groups. |
| Formation of Regioisomers | The cyclization reaction can potentially yield isomeric pyrazolopyridine products depending on which nitrogen of the pyrazole ring participates in the cyclization.[2] | 1. Characterize the product thoroughly: Use NMR (NOE experiments can be particularly helpful) and other spectroscopic techniques to confirm the structure of your product. 2. Purification: Isomers can often be separated by careful column chromatography with an optimized solvent system. 3. Modify the synthetic strategy: If regioselectivity is a persistent issue, consider using a starting material with a protecting group on one of the pyrazole nitrogens to direct the cyclization. |
| Low Yield in Step 2 (Esterification) | 1. Incomplete reaction: Insufficient catalyst, reaction time, or presence of water. 2. Hydrolysis of the ester during work-up: The ester can be hydrolyzed back to the carboxylic acid if exposed to basic conditions for an extended period. | 1. Ensure anhydrous conditions: Use anhydrous methanol and dry glassware. Consider adding a small amount of a dehydrating agent. Increase the amount of sulfuric acid or the reflux time if necessary. 2. Efficient work-up: Perform the neutralization and extraction steps promptly. Avoid prolonged contact with the aqueous basic solution. |
| Difficulty in Product Purification | 1. Presence of persistent impurities. 2. Product is highly polar. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Recrystallization: If chromatography is challenging, try recrystallization from various solvents or solvent mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the role of polyphosphoric acid (PPA) in the cyclization step?
A1: Polyphosphoric acid serves as both a Brønsted acid catalyst and a dehydrating agent. It protonates the carbonyl groups of the dicarbonyl compound, activating them for nucleophilic attack by the aminopyrazole. It also facilitates the dehydration steps involved in the cyclization and subsequent aromatization to form the pyridine ring.
Q2: Can I use a different acid catalyst for the cyclization?
A2: While PPA is effective, other strong acids like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or even strong mineral acids under harsh conditions could potentially be used. However, PPA is often preferred for its efficacy in promoting this type of cyclization. Any alternative catalyst system would require significant optimization.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and identify any major byproducts.
Q4: My final product is a dark oil instead of a solid. What should I do?
A4: An oily product often indicates the presence of impurities. First, ensure that all solvent has been removed under high vacuum. If it remains an oil, purification is necessary. Column chromatography is the recommended first step. If the purified product is still an oil, you can try to induce crystallization by dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, followed by cooling. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Polyphosphoric acid is highly corrosive and will cause severe burns upon contact. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The addition of PPA to the reaction mixture can be exothermic, so it should be done carefully. Concentrated sulfuric acid is also highly corrosive. Always add acid to the alcohol, not the other way around, to avoid splashing.
Visualizing the Process
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve low yield issues in the synthesis.
References
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
- Boruah, et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(5), 214-268.
- Reactions of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone lead to the regioselective formation of a new series of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. (2025).
-
An efficient method for the synthesis of pyrazolo [4,3-b]pyridines has been developed on the basis of readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions. (2023). National Center for Biotechnology Information. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pyrazolo[4,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Pyrazolo[4,3-b]pyridines are of significant interest due to their diverse biological activities, serving as cores for inhibitors of c-Met (Glumetinib), CDK8, and as modulators for mGlu4 receptors.[1][2] However, their synthesis can present challenges, including low yields, formation of regioisomeric impurities, and purification difficulties.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to make informed decisions and optimize your synthetic outcomes.
Troubleshooting & FAQs: A Problem-Oriented Approach
We have structured this guide around the most common challenges reported by researchers. Use this section to diagnose and resolve issues in your experimental workflow.
Core Issue 1: Low or No Product Yield
Low product yield is the most frequent obstacle in heterocyclic chemistry. The root cause can often be traced to one of several key areas in the experimental setup. The following workflow provides a logical sequence for troubleshooting.
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Q1: My reaction is not proceeding, or the yield is extremely low. Where should I start?
A1: Always begin with your starting materials. The purity of reactants is paramount, especially in multi-step syntheses or one-pot reactions.
-
Causality: Impurities in starting materials can act as catalyst poisons, react in competing side-pathways, or introduce water into anhydrous reactions, all of which can halt or significantly slow your desired transformation. For instance, in syntheses starting from 2-chloro-3-nitropyridines, residual starting materials from its own synthesis can interfere with the subsequent nucleophilic substitution.[1][3]
-
Actionable Advice:
-
Verify Purity: Re-check the purity of your starting materials (e.g., 2-chloro-3-nitropyridines, substituted anilines, keto esters) by NMR or LC-MS.
-
Purify if Necessary: If impurities are detected, purify the reactants by recrystallization or column chromatography before use.[4]
-
Proper Storage: Ensure reagents, especially anhydrous solvents and hygroscopic materials like potassium carbonate or sodium hydride, have been stored correctly to prevent degradation or moisture absorption.
-
Q2: My starting materials are pure, but the yield remains poor. What reaction parameters should I investigate?
A2: The interplay between solvent, temperature, and reaction time is critical. An suboptimal choice in one can lead to decomposition or incomplete conversion.
-
Causality: The solvent dictates the solubility of reagents and intermediates, and its polarity can influence the stability of charged transition states, directly impacting reaction rates.[4] Temperature provides the necessary activation energy but excessive heat can cause decomposition of reactants, intermediates, or the final product.
-
Actionable Advice:
-
Solvent Screening: The choice of solvent can dramatically alter yields. For related pyrazolopyridine syntheses, solvents like Chloroform (CHCl3), Dichloromethane (CH2Cl2), and Toluene have been shown to provide superior yields compared to polar protic solvents like methanol or ethanol, which can be unproductive.[5] A solvent screen is highly recommended.
-
Temperature Optimization: Some reactions proceed well at room temperature, while others require heating to overcome activation barriers.[4] For example, the cyclization of hydrazones to form the pyrazole ring often requires elevated temperatures (e.g., 95 °C).[6] Monitor your reaction by Thin Layer Chromatography (TLC) at different temperatures to find the sweet spot between reaction rate and decomposition.
-
Reaction Time: Use TLC to monitor the consumption of the limiting reagent. Stopping the reaction too early leads to incomplete conversion, while extended reaction times can lead to the formation of degradation byproducts.[4]
-
Q3: I've optimized the reaction conditions, but the results are still not satisfactory. Could the catalyst be the issue?
A3: Absolutely. The catalyst is a powerful lever for improving yield and, in some cases, regioselectivity. The choice of catalyst and its loading are critical variables.
-
Causality: The catalyst's role is to lower the activation energy of the rate-determining step. An inappropriate catalyst may be ineffective, while incorrect loading can either be insufficient to drive the reaction or, if too high, lead to unwanted side reactions.
-
Actionable Advice:
-
Catalyst Screening: While traditional Brønsted acids (HCl, H₂SO₄) or Lewis acids are used, novel catalysts have shown great promise. For related scaffolds, copper(II) acetylacetonate has been shown to be highly effective.[5] For other pyrazolopyridine syntheses, Lewis acids like ZrCl₄ or solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) have proven to be high-yielding.[4][6][7]
-
Optimize Catalyst Loading: The amount of catalyst is crucial. In one study, increasing AC-SO₃H loading from 5 mg to 15 mg actually decreased the yield, indicating an optimal loading exists.[4] Conversely, for a Cu(II) catalyst, 0.1 equivalent was found to be more suitable than a higher loading of 0.5 equivalent.[5] It is essential to screen a range of catalyst loadings.
-
To illustrate these points, the following tables summarize data from studies on pyrazolopyridine synthesis. While the specific isomer may differ, the principles of optimization are broadly applicable.
Table 1: Effect of Solvent on Yield in a Cu(II)-Catalyzed Synthesis
| Entry | Solvent | Temperature | Yield (%) |
| 1 | Acetonitrile | Reflux | 20 |
| 2 | Methanol | Reflux | 0 |
| 3 | Ethanol | Reflux | 0 |
| 4 | Benzene | Reflux | 40 |
| 5 | Toluene | Room Temp. | 68 |
| 6 | CHCl₃ | Room Temp. | 94 |
| 7 | CH₂Cl₂ | Room Temp. | 85 |
| Data adapted from a study on pyrazolo[3,4-b]pyridine synthesis.[5] |
Table 2: Effect of Catalyst Type and Loading on Yield
| Catalyst | Catalyst Loading | Yield (%) | Reference |
| AC-SO₃H | 5 mg | 97 | [7] |
| AC-SO₃H | 10 mg | 55 | [7] |
| ZrCl₄ | 0.15 mmol | 13-28 | [4][6] |
| Cu(II) acetylacetonate | 0.1 equiv | 94 | [5] |
| HCl | 18.3 µL | 71 | [7] |
| TsOH | - | 82 | [7] |
| Data compiled from various pyrazolopyridine syntheses.[4][5][6][7] |
Core Issue 2: Side Product Formation & Regioselectivity
The formation of isomers and other side products complicates purification and reduces the yield of the desired compound. Understanding the reaction mechanism is key to controlling the outcome. A prominent route to pyrazolo[4,3-b]pyridines involves the Japp-Klingemann reaction.[1][3][8]
Caption: A simplified workflow for pyrazolo[4,3-b]pyridine synthesis via a modified Japp-Klingemann reaction.
Q4: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my reaction?
A4: Regioisomer formation is a classic challenge, particularly when using unsymmetrical precursors. The reaction conditions can sometimes be tuned to favor one isomer over another.
-
Causality: In the synthesis of pyrazolo-fused pyridines, if the pyridine precursor has two potential sites for cyclization, a mixture of regioisomers can be formed. For example, cyclization of 3-acylpyridine N-oxide tosylhydrazones can yield both pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[9] The electronic and steric environment at each potential cyclization site dictates the relative rates of ring closure.
-
Actionable Advice:
-
Modify Reaction Conditions: The choice of electrophile and solvent can influence the isomeric ratio. A study showed that by varying these parameters, the regioselectivity could be moderately controlled.[9] It is advisable to screen different solvents and, if applicable, different activating agents.
-
Strategic Blocking Groups: If feasible, consider a synthetic route where one of the potential cyclization sites is temporarily blocked with a group that can be removed later. This adds steps but can solve persistent regioselectivity issues.
-
Consult the Literature: Search for syntheses of analogs that are structurally similar to your target. The literature often contains specific solutions for controlling regioselectivity for a given scaffold.[4]
-
Q5: My Japp-Klingemann reaction is not working as expected. Instead of the desired hydrazone, I am isolating a stable azo-compound. What is going wrong?
A5: This is a known deviation from the classical Japp-Klingemann pathway. Conventional conditions may not be sufficient to induce the required deacylation and rearrangement to the hydrazone.
-
Causality: The standard Japp-Klingemann reaction conditions (e.g., sodium acetate) may only be sufficient to promote the initial azo-coupling. The subsequent, crucial deacylation step to form the hydrazone often requires different conditions, such as the presence of a nucleophilic base.[1] Without this step, the azo-intermediate is isolated.
-
Actionable Advice:
-
Use Nucleophilic Bases: Milder, nucleophilic bases like DABCO or secondary amines (e.g., pyrrolidine) have been shown to effectively promote the deacylation of the stable azo-compound to form the desired hydrazone, which then cyclizes.[1]
-
One-Pot Procedure: An efficient protocol has been developed that combines the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner, simplifying the process and avoiding the isolation of intermediates.[1][3][8]
-
Core Issue 3: Product Purification Challenges
Even with a successful reaction, isolating the pure product can be a final hurdle due to the nature of N-heterocyclic compounds.
Q6: I'm having difficulty purifying my final pyrazolo[4,3-b]pyridine product. What are the best practices?
A6: Purification of N-heterocycles can be challenging due to their polarity and potential for co-eluting byproducts. A systematic approach combining a proper aqueous work-up with chromatography and recrystallization is most effective.[4]
-
Causality: The basic nitrogen atoms in the pyrazolopyridine core can cause tailing on silica gel chromatography. Residual catalysts, inorganic salts from the work-up, and polar byproducts can also complicate purification.
-
Actionable Advice & Protocol:
Step 1: Aqueous Work-up A thorough work-up is critical to remove the bulk of inorganic impurities and catalysts before chromatography.
-
Quench the reaction mixture appropriately (e.g., by adding water or a saturated solution of NaHCO₃).[5]
-
Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, CH₂Cl₂, or CHCl₃).
-
Wash the combined organic layers with water, followed by brine to remove residual water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]
Step 2: Column Chromatography This is the most common method for separating the target compound from impurities.
-
Stationary Phase: Silica gel is the standard choice.[4]
-
Mobile Phase Selection: Start with a non-polar solvent system and gradually increase polarity. A gradient of hexane and ethyl acetate is a versatile starting point.[4] Use TLC to determine the optimal eluent composition that provides good separation (Rf of ~0.3 for your product).
-
Execution: Perform flash column chromatography, collecting fractions and monitoring them by TLC to pool the pure product.
Step 3: Recrystallization For obtaining highly pure, crystalline material, recrystallization is unparalleled.
-
Solvent Screening: Find a solvent (or solvent pair) in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is a common and effective choice for many pyrazolopyridine derivatives.[4]
-
Procedure: Dissolve the crude or column-purified solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.
-
References
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC, NIH.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed.
- Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Semantic Scholar.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
- Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate and Its Derivatives
Welcome to the technical support center for the purification of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure reliable and reproducible results.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of your target compounds in a question-and-answer format.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: My pyrazolopyridine derivative is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?
A1: Peak tailing with pyridine-containing compounds is a frequent issue, primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica gel.[1] This leads to non-ideal adsorption/desorption kinetics.
-
Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic Si-OH groups of the stationary phase, causing a portion of the analyte molecules to be retained more strongly and elute more slowly, resulting in a "tail."
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2] For very polar compounds, a solution of 10% ammonium hydroxide in methanol can be used as a component of the mobile phase, for instance, 1-10% of this mixture in dichloromethane.[3]
-
Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives.[2] For highly polar derivatives, reversed-phase chromatography (e.g., C18 silica) may also be a suitable option.[2]
-
Assess Compound Stability: Before committing to a large-scale column, it's crucial to determine if your compound is stable on silica gel. This can be assessed using a 2D TLC experiment.[1]
-
Q2: I am experiencing low recovery of my compound after column chromatography. What are the likely reasons and how can I improve the yield?
A2: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, on-column degradation, or co-elution with impurities.[1]
-
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive pyrazolopyridine derivatives.[1] Additionally, highly polar compounds may bind irreversibly to the silica if the mobile phase is not sufficiently polar to elute them.
-
Solutions:
-
Check for Degradation: Perform a 2D TLC to check for compound stability on silica.[1] If degradation is observed, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[2]
-
Optimize Eluent Polarity: If your compound is highly polar and not eluting, a gradient elution from a non-polar to a highly polar solvent system can be effective.[2]
-
Reduce Sample Load: Overloading the column can lead to poor separation and apparent loss of product into mixed fractions. A general rule of thumb is to load 1-5% of crude material by mass relative to the stationary phase.[2]
-
Q3: I'm struggling to find a good solvent system for my pyrazolopyridine derivative on TLC. Where should I start?
A3: Finding an appropriate solvent system is key to a successful separation. The goal is to have your compound of interest with an Rf value between 0.2 and 0.4 for optimal separation on a column.
-
Starting Solvent Systems:
-
For moderately polar compounds: Begin with mixtures of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[4][5] A common starting point is 20-30% ethyl acetate in hexanes.
-
For more polar compounds: If your compound doesn't move from the baseline, increase the polarity by using higher percentages of ethyl acetate, or switch to a more polar solvent system like dichloromethane/methanol.[5]
-
For very polar compounds: A mixture of dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.[3]
-
| Compound Polarity | Suggested Starting Solvent System |
| Non-polar | 5% Ethyl Acetate/Hexane |
| Moderately Polar | 10-50% Ethyl Acetate/Hexane |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane |
| Very Polar | 1-10% of (10% NH4OH in Methanol)/Dichloromethane |
This table provides general starting points; optimization will be necessary.
Frequently Asked Questions (FAQs) - Crystallization
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.[2]
-
Causality: The solubility of the compound at a given temperature is exceeded, but the molecules do not have sufficient time or the proper orientation to form an ordered crystal lattice.
-
Solutions:
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool to room temperature very slowly. You can insulate the flask to encourage slow cooling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[2]
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[2]
-
Q2: I have very low recovery after recrystallization. How can I improve this?
A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality: The goal of recrystallization is to find a solvent in which the compound is soluble when hot but insoluble when cold. If too much solvent is used, a significant amount of the product will remain dissolved even after cooling.
-
Solutions:
-
Use Minimal Hot Solvent: Add the hot solvent portion-wise to your crude material until it just dissolves. This will ensure the solution is saturated.[2]
-
Solvent Selection: Test a range of solvents to find one with a steep solubility curve for your compound (high solubility at high temperature, low solubility at low temperature).
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of your product.[2]
-
Section 2: Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., 30% ethyl acetate in hexanes) to form a slurry.
-
Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation. Carefully add the dried sample to the top of the column.
-
Elution: Begin adding your mobile phase to the column and collect fractions. Monitor the elution by TLC.
-
Fraction Analysis: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Pyrazolopyridine Derivative
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Dioxane has been reported as a suitable recrystallization solvent for some pyrazolopyridine derivatives.[6] Ethanol and isopropanol are also common choices.[7]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Section 3: Visualized Workflows
Troubleshooting Column Chromatography
Caption: Workflow for troubleshooting column chromatography.
Troubleshooting Crystallization
Caption: Workflow for troubleshooting crystallization issues.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase - PubMed Central.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar.
- Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester.
- Troubleshooting Purific
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
- (PDF)
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- TLC M
- Substances yield after recrystallization
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
identifying and minimizing byproducts in pyrazolo[4,3-b]pyridine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Pyrazolo[4,3-b]pyridines are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and modulators of various receptors.[1] However, their synthesis can present challenges, from low yields to the formation of complex byproduct mixtures.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize byproducts, ultimately improving the efficiency and success of your synthetic endeavors.
Part 1: Troubleshooting Guide
Issue 1: Low Yield or No Product Formation
Question: I am attempting a pyrazolo[4,3-b]pyridine synthesis, but I am observing very low yields or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields are a common frustration in complex heterocyclic synthesis. The root cause often lies in one or more of the following areas: starting material quality, reaction conditions, or the chosen synthetic route's sensitivity.
A. Purity of Starting Materials:
The purity of your reactants is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials and complicating your product mixture.
-
Aminopyrazoles: These precursors can be susceptible to oxidation and degradation. It is crucial to use high-purity aminopyrazoles. If necessary, consider recrystallization or purification via column chromatography before use.
-
Dicarbonyl Compounds and Equivalents: For syntheses involving 1,3-dicarbonyl compounds or their equivalents, ensure they are free of contaminants. For instance, in syntheses starting from 2-chloro-3-nitropyridines, the purity of the subsequently formed pyridinyl keto esters is critical.[1][2]
B. Optimization of Reaction Conditions:
The synthesis of pyrazolo[4,3-b]pyridines is often sensitive to reaction parameters. A systematic optimization of these conditions is a critical step in improving yields.
-
Solvent Selection: The choice of solvent can significantly impact reactant solubility and reaction kinetics. While common solvents include ethanol, acetonitrile, and chloroform, the optimal solvent will depend on the specific synthetic route.[3][4] It is advisable to screen a range of solvents to find the one that provides the best balance of solubility and reactivity.
-
Catalyst Choice and Loading: Many synthetic routes for pyrazolopyridines are catalyzed. The choice of catalyst (acid, base, or metal) and its loading can dramatically affect the reaction outcome. For instance, in some multicomponent reactions, an ionic liquid catalyst like [BMIM]OAc has been shown to be effective.[5]
-
Temperature and Reaction Time: Suboptimal temperature can lead to incomplete reactions or the degradation of products and starting materials. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. Some syntheses proceed efficiently at room temperature, while others may require reflux conditions.[5][6]
Experimental Protocol: Optimizing Reaction Conditions for a Generic Pyrazolo[4,3-b]pyridine Synthesis
-
Small-Scale Reactions: Set up a series of small-scale parallel reactions (e.g., 0.1 mmol scale) to screen different conditions.
-
Solvent Screening: In separate vials, dissolve the starting materials in a range of solvents (e.g., ethanol, acetonitrile, DMF, toluene, chloroform).
-
Catalyst Screening: For each solvent, test a few different catalysts if applicable to your chosen synthetic route (e.g., p-toluenesulfonic acid, acetic acid, piperidine, a Lewis acid).
-
Temperature Screening: Run each set of reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).
-
Reaction Monitoring: At regular intervals (e.g., 1, 3, 6, 12, and 24 hours), take a small aliquot from each reaction vial and analyze it by TLC or LC-MS to assess the consumption of starting materials and the formation of the desired product.
-
Analysis: Compare the results to identify the optimal combination of solvent, catalyst, temperature, and reaction time that gives the highest conversion to the desired product with the fewest byproducts.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?
Answer:
The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolopyridines, particularly when employing unsymmetrical starting materials.[7] Controlling regioselectivity is key to an efficient synthesis.
A. Understanding the Root Cause of Regioisomer Formation:
In many common synthetic routes, such as the condensation of an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the regiochemical outcome is determined by which nitrogen of the pyrazole ring and which carbonyl group of the dicarbonyl compound react first. This is influenced by both electronic and steric factors.
B. Strategies to Control Regioselectivity:
-
Choice of Starting Materials: The inherent electronic and steric properties of your substrates are the primary determinants of regioselectivity. For example, in the reaction with an unsymmetrical diketone, the more electrophilic carbonyl group will preferentially react with the amino group of the aminopyrazole.[7]
-
Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regiochemical outcome. It is recommended to consult the literature for precedents with substrates similar to your own. In some cases, a change in solvent polarity or the use of a specific catalyst can favor the formation of one regioisomer over the other.[8]
-
Protecting Groups: In some instances, the use of protecting groups on one of the pyrazole nitrogens can direct the cyclization to afford a single regioisomer.
C. Separation of Regioisomers:
If the formation of a mixture of regioisomers is unavoidable, their separation is necessary.
-
Flash Column Chromatography: This is the most common method for separating regioisomers. The key to successful separation is finding the right mobile phase. A systematic approach is to start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Recrystallization: If one of the regioisomers is a crystalline solid and present in a significant majority, fractional recrystallization can be an effective purification method.
Workflow for Addressing Regioisomer Formation
Caption: A workflow for addressing regioisomer formation.
Part 2: Frequently Asked Questions (FAQs)
Q1: I have observed an unexpected byproduct with a mass corresponding to a C-N acetyl migration. Is this a known issue?
A1: Yes, an unusual C-N migration of an acetyl group has been reported in the synthesis of pyrazolo[4,3-b]pyridines, particularly in routes involving a modified Japp-Klingemann reaction.[1][2] This rearrangement can occur under the influence of a nucleophilic catalyst. The proposed mechanism involves the attack of the nucleophile on the N=N double bond of an azo intermediate, which facilitates the intramolecular transfer of the acetyl group. To minimize this byproduct, careful control of the nucleophile concentration and reaction temperature is advised.
Q2: My synthesis involves a Japp-Klingemann reaction, but I am isolating the stable azo-compound instead of the desired pyrazolo[4,3-b]pyridine. What should I do?
A2: The formation of a stable azo-compound that fails to cyclize is a potential pitfall in the Japp-Klingemann approach to pyrazolo[4,3-b]pyridines.[2] This often occurs under non-aqueous conditions. To promote the desired deacylation and subsequent cyclization, the addition of a suitable base is typically required. Pyrrolidine has been reported to be effective in promoting this transformation.[1] If you are still facing issues, screening other bases such as DBU or DABCO may be beneficial.
Q3: I am using a strong base like sodium hydroxide to promote cyclization, but I am seeing significant byproduct formation. What is happening?
A3: The use of strong nucleophilic bases like sodium hydroxide or sodium methoxide can lead to side reactions, especially if your molecule contains sensitive functional groups such as esters.[1] These bases can cause saponification of the ester, leading to the formation of a carboxylic acid byproduct. To avoid this, it is recommended to use milder, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-Diazabicyclo[2.2.2]octane (DABCO).
Q4: How can I effectively purify my final pyrazolo[4,3-b]pyridine product?
A4: The purification of pyrazolo[4,3-b]pyridines can be challenging due to their often polar nature and the potential for closely eluting byproducts. A systematic approach to purification is recommended:
| Purification Method | Key Considerations |
| Work-up | A proper aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent, followed by washing with water and brine. |
| Column Chromatography | Stationary Phase: Silica gel is the most common choice. Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For very polar compounds, a mobile phase containing methanol or a small amount of triethylamine (to reduce tailing) in dichloromethane or chloroform may be required. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material. |
| Preparative HPLC | For challenging separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. |
References
-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
-
Optimization of reaction conditions for the synthesis of pyrazolopyridinea. (n.d.). ResearchGate. [Link]
-
Optimized reaction circumstances for synthesis of pyrazolo[4' ,3' :5,6]pyrido[2,3-d]pyrimidin-5-one 4a a,b. (n.d.). ResearchGate. [Link]
-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Wrobleski, S. T., & Chorghade, M. S. (2004). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 45(42), 7855-7858. [Link]
-
Gomha, S. M., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 7(5), 4448-4463. [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1646-1653. [Link]
-
de la Torre, D., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4258. [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[4,3-b]pyridine Compounds
Introduction
Researchers working with pyrazolo[4,3-b]pyridine scaffolds and their derivatives often encounter significant solubility challenges in aqueous buffers, a critical hurdle for accurate and reproducible biological assays.[1][2][3] This class of heterocyclic compounds, while promising for its diverse biological activities, typically possesses a planar, aromatic structure that favors crystalline packing and results in low aqueous solubility.[1][3] Poor solubility can lead to compound precipitation, underestimated potency, and unreliable structure-activity relationship (SAR) data.[4]
This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will move from fundamental techniques to advanced strategies, explaining the scientific principles behind each method to empower you to make informed decisions for your specific compound and assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound won't dissolve in my aqueous assay buffer. Where do I even begin?
This is the most common starting point. The standard industry practice is to first create a high-concentration stock solution in an organic solvent, which is then diluted into the final assay buffer.
Answer: Start by preparing a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).
Causality: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds that are otherwise insoluble in water.[5][6] By creating a 10-100 mM stock, you can achieve the desired final assay concentration by adding a very small volume of the stock solution, minimizing the final concentration of the organic solvent.
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh Compound: Accurately weigh out your pyrazolo[4,3-b]pyridine compound using a calibrated microbalance.
-
Calculate Volume: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Add the DMSO to the vial containing your compound. Vortex vigorously. If the compound does not dissolve completely, gentle heating (30-40°C) or sonication in a water bath for 5-15 minutes can be applied.[7]
-
Final Dilution: Once fully dissolved, perform a serial dilution of this stock solution to create working stocks if needed.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I'm seeing a precipitate ("crashing out") when I dilute my DMSO stock into the aqueous buffer. What should I do next?
This indicates that while your compound is soluble in DMSO, it is not soluble in the final aqueous environment, even with a small percentage of DMSO. This is known as poor kinetic solubility.[8][9] Your goal now is to modify the final aqueous buffer to better accommodate your compound.
Answer: Follow a systematic troubleshooting workflow. The key is to find a balance between enhancing solubility and avoiding interference with your biological assay.
Troubleshooting Workflow for Compound Precipitation
This decision tree illustrates a systematic approach to addressing compound precipitation upon dilution from a DMSO stock.
Caption: A decision-making workflow for troubleshooting compound solubility.
Q3: The workflow suggests using co-solvents, pH adjustments, or excipients. Can you provide more detail on these methods?
Answer: Absolutely. Each of these methods alters the properties of the assay buffer to make it more "hospitable" for your lipophilic compound.
Method 1: Co-solvents
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer.[][11] This reduction in polarity lowers the interfacial tension between your compound and the solvent, making it easier for the compound to stay in solution.[11]
Common Co-solvents & Properties:
| Co-solvent | Typical Starting Conc. (v/v) | Mechanism | Potential Assay Interference |
| Ethanol | 1-5% | Reduces solvent polarity | Can affect enzyme activity or cell viability at >1%.[12][13] |
| Polyethylene Glycol (PEG 400) | 1-10% | Reduces solvent polarity, can form complexes | Generally low toxicity, but can be viscous.[13] |
| Propylene Glycol (PG) | 1-10% | Reduces solvent polarity | Low toxicity, commonly used in formulations.[13] |
Protocol 2: Using a Co-solvent
-
Prepare your assay buffer.
-
Add the desired co-solvent to the buffer to reach the final target concentration (e.g., for a 2% ethanol solution, add 200 µL of 100% ethanol to 9.8 mL of buffer).
-
Add your DMSO stock solution to this new co-solvent-containing buffer.
-
Vortex immediately and visually inspect for precipitation.
-
Crucially: Always run a "vehicle control" with the same concentration of DMSO and co-solvent but without your compound to ensure the solvent mixture itself does not affect the assay outcome.[14]
Method 2: pH Adjustment
Causality: Many organic molecules, including those with pyridine rings, have ionizable groups.[15] By adjusting the pH of the buffer, you can protonate or deprotonate these groups, converting the molecule into a more soluble salt form.[16][17][18] The solubility of a weakly basic compound (like many pyridines) will increase as the pH is lowered (protonation), while the solubility of a weakly acidic compound increases as the pH is raised.[17]
Protocol 3: pH Adjustment
-
Determine the pKa of your compound if possible.
-
Prepare your assay buffer and slowly adjust the pH using dilute HCl or NaOH while monitoring with a calibrated pH meter. Aim for a pH that is 1-2 units away from the pKa to ensure the compound is mostly in its ionized form.
-
Once the desired pH is reached, add your DMSO stock solution.
-
Important: Ensure the final pH is compatible with your biological system (e.g., cells, enzymes). Drastic pH changes can be toxic or denature proteins.[16]
Method 3: Solubilizing Excipients (Cyclodextrins)
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19][20] Poorly soluble drugs can be encapsulated within the hydrophobic cavity, forming an inclusion complex.[19][20][21] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule.[20][22] Beta-cyclodextrins (β-CD) and their derivatives, like Hydroxypropyl-β-CD (HP-β-CD), are particularly effective for heterocyclic and aromatic compounds.[19][22]
Caption: Encapsulation of a drug molecule by a cyclodextrin.
Protocol 4: Using HP-β-Cyclodextrin
-
Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.
-
Prepare a series of dilutions of the HP-β-CD stock in your assay buffer.
-
Add your compound (from DMSO stock) to each HP-β-CD dilution.
-
Incubate the mixture, often with gentle agitation, for 30-60 minutes to allow for complex formation.[23]
-
Visually inspect for the concentration of HP-β-CD that prevents precipitation.
-
Control: As with co-solvents, test the effect of the selected HP-β-CD concentration alone on your assay.[12][14][24]
Q4: How do I know if my solubilization method is interfering with my assay?
Answer: This is a critical question for ensuring data integrity. The solvent or excipient used to dissolve your compound should be inert in the context of your experiment.
Key Control Experiments:
-
Vehicle Control: This is the most important control. It contains the highest concentration of all solvents (DMSO, co-solvents) and excipients (cyclodextrins) used in your experiment, but without the test compound. The response from this control is your baseline and should not be significantly different from a buffer-only control.[14]
-
Solvent Titration: Test a range of concentrations of your chosen solvent/excipient (e.g., DMSO from 0.05% to 2%) to determine the highest concentration that does not impact cell viability, enzyme activity, or signal readout.[25][26] Studies have shown that DMSO concentrations above 0.5% can induce toxicity or other cellular effects, though this is highly cell-type dependent.[25][26][27] It is generally recommended to keep the final DMSO concentration below 0.1% where possible.[6]
-
Positive Control Check: Ensure that a known agonist or antagonist for your target still behaves as expected in the presence of your chosen vehicle. A significant shift in its potency could indicate interference.
Q5: What are more advanced options if these common methods fail?
Answer: For particularly challenging compounds ("brick dust"), you may need to explore formulation strategies typically used in preclinical development.[28] These create a stable, high-energy, amorphous form of the drug that is more readily soluble.
-
Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMCAS). This can be achieved by methods like spray drying or hot-melt extrusion.[29] The polymer prevents the drug from crystallizing, maintaining it in a more soluble, amorphous state.[28][29]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[30][31] These formulations form fine emulsions or microemulsions upon gentle agitation in aqueous media, keeping the drug solubilized.[30][31]
These advanced methods require specialized equipment and expertise but are powerful tools for overcoming the most severe solubility limitations.
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. Available at: [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available at: [Link]
-
High throughput solubility measurement in drug discovery and development. ResearchGate. Available at: [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
-
Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Glasp. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
What effects does DMSO have on cell assays? Quora. Available at: [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available at: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. ResearchGate. Available at: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
-
Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. Figshare. Available at: [Link]
-
Solubilizing steroidal drugs by β-cyclodextrin derivatives. PubMed. Available at: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]
-
(PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solvescientific.com.au [solvescientific.com.au]
- 5. lifechemicals.com [lifechemicals.com]
- 6. glasp.co [glasp.co]
- 7. researchgate.net [researchgate.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. longdom.org [longdom.org]
- 17. wjbphs.com [wjbphs.com]
- 18. jmpas.com [jmpas.com]
- 19. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 25. mdpi.com [mdpi.com]
- 26. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: N-Alkylation of the Pyrazolo[3,4-c]pyridine Scaffold
Welcome to the technical support center for troubleshooting N-alkylation reactions of the pyrazolo[3,4-c]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-substituted pyrazolo[3,4-c]pyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to solve problems effectively in your own laboratories.
Introduction: The Challenge of Regioselectivity
The N-alkylation of unsymmetrical pyrazole systems, including the pyrazolo[3,4-c]pyridine core, is a classic challenge in synthetic chemistry. The presence of two nucleophilic nitrogen atoms (N1 and N2) in the pyrazole ring often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. The regiochemical outcome of these reactions is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. This guide will dissect these factors and provide a logical framework for troubleshooting and optimizing your N-alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My N-alkylation of a 5-halopyrazolo[3,4-c]pyridine is giving me a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
This is the most common issue encountered with this scaffold. The ratio of N1 to N2 alkylation is influenced by a number of factors, primarily the choice of base and solvent, which in turn dictates whether the reaction is under kinetic or thermodynamic control.
Underlying Principles:
-
The Pyrazole Anion: Deprotonation of the pyrazole NH with a base generates a pyrazolide anion. The negative charge is delocalized across both nitrogen atoms, but the distribution is not necessarily equal and can be influenced by substituents on the ring.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: The kinetic product is formed faster and is often the result of alkylation at the more nucleophilic nitrogen atom. This is typically favored under conditions where the pyrazolide anion is more "free" or ion-paired in a way that directs the alkylating agent to the more accessible nitrogen.
-
Thermodynamic Control: The thermodynamic product is the more stable of the two regioisomers. The N1-substituted pyrazolo[3,4-c]pyridine is generally considered to be the thermodynamically more stable isomer.[1] Conditions that allow for equilibration between the two products (or their intermediates) will favor the formation of the thermodynamic product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Recommended Strategies:
-
For Preferential N1-Alkylation (Thermodynamic Product):
-
Conditions: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Rationale: NaH irreversibly deprotonates the pyrazole to form the sodium pyrazolide salt. In polar aprotic solvents, this salt exists in a state that, upon reaction with an alkylating agent, tends to yield the more stable N1-alkylated product. For some related azolo-fused heterocycles, polar aprotic solvents like DMSO have been shown to favor N1 alkylation.[2]
-
-
For Preferential N2-Alkylation (Kinetic Product):
-
Conditions: A weaker base like potassium carbonate (K2CO3) in a less polar solvent might favor the N2 isomer, although this is highly substrate-dependent. In some systems, less polar solvents like THF can favor N2 alkylation.[2]
-
Protecting Group Strategy: A more reliable method for accessing the N2 isomer is to use a protecting group strategy. For instance, you can selectively introduce a protecting group at the N1 position, perform the alkylation at N2, and then deprotect. A mesyl (Ms) group has been used to selectively protect the N-1 position in related systems.[2]
-
Comparative Reaction Conditions for N-Alkylation of 5-halo-1H-pyrazolo[3,4-c]pyridines:
| Substrate | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio (approx.) | Reference |
| 5-chloro-1H-pyrazolo[3,4-c]pyridine | Methyl Iodide | NaH | THF | 0 °C to rt | 1 : 1.4 | Bedwell et al., 2023 |
| 5-bromo-1H-pyrazolo[3,4-c]pyridine | Methyl Iodide | NaH | THF | 0 °C to rt | 1 : 1.4 | Bedwell et al., 2023 |
| 5-chloro-1H-pyrazolo[3,4-c]pyridine | Propyl Iodide | NaH | THF | 0 °C to rt | 1 : 1.3 | Bedwell et al., 2023 |
FAQ 2: I'm observing low yield and incomplete conversion in my N-alkylation reaction. What could be the problem?
Low yields can stem from several factors, including incomplete deprotonation, inactive alkylating agent, or side reactions.
Troubleshooting Steps:
-
Check Your Reagents:
-
Base: Sodium hydride is notoriously reactive with moisture. Ensure you are using freshly opened or properly stored NaH. The grey powder is active; a white, chunky appearance indicates decomposition.
-
Solvent: Use anhydrous solvents. Water will quench the base and the pyrazolide anion.
-
Alkylating Agent: Verify the purity and activity of your alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
-
Optimize Reaction Conditions:
-
Deprotonation Time: Ensure complete deprotonation of the pyrazolo[3,4-c]pyridine before adding the alkylating agent. A common procedure is to stir the substrate and base (e.g., NaH in DMF) at 0 °C for 30-60 minutes before adding the electrophile.
-
Temperature: While many alkylations proceed at room temperature, less reactive alkylating agents may require gentle heating. Conversely, highly reactive alkylating agents might benefit from lower temperatures to control side reactions.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to decomposition.
-
Potential Side Reactions:
-
Reaction with Solvent: In some cases, the pyrazolide anion can react with the solvent, especially at elevated temperatures. For example, DMF can be a source of formylation under certain basic conditions.
-
Over-alkylation: While less common for the pyrazole core itself, if other nucleophilic sites are present on your molecule, they may also be alkylated.
-
Elimination: If using a secondary or sterically hindered alkyl halide, elimination to form an alkene can compete with substitution.
FAQ 3: I'm having difficulty separating the N1 and N2 isomers by column chromatography. What are my options?
Separating these regioisomers can be challenging due to their similar polarities.
Purification Strategies:
-
Standard Silica Gel Chromatography:
-
Solvent System: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective. Careful optimization of the solvent system is key.
-
TLC Analysis: Use a solvent system for your TLC that gives good separation of the two spots (a ΔRf of >0.2 is ideal).
-
Dry Loading: For difficult separations, adsorbing your crude material onto a small amount of silica gel and loading it as a dry powder onto the column can improve resolution.
-
-
Alternative Stationary Phases:
-
Alumina: If you suspect your compounds are decomposing on acidic silica gel, basic or neutral alumina can be a good alternative.
-
Treated Silica: Sometimes, deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in the mobile phase can prevent decomposition of sensitive compounds.
-
-
Advanced Chromatographic Techniques:
-
Preparative HPLC: Reverse-phase preparative HPLC is a powerful tool for separating closely eluting isomers. A variety of columns (e.g., C18, phenyl-hexyl) and mobile phases (e.g., acetonitrile/water or methanol/water gradients) can be screened.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and can also be highly effective for separating positional isomers and other closely related compounds.[3] It often provides better resolution and is faster than HPLC.
-
FAQ 4: My desired N-alkylated pyrazolo[3,4-c]pyridine seems to be decomposing during workup or purification. How can I prevent this?
Halogenated heterocycles can sometimes be sensitive to acidic or basic conditions, as well as prolonged exposure to silica gel.
Mitigation Strategies:
-
Aqueous Workup: When quenching the reaction, use a mild reagent like saturated aqueous ammonium chloride. Avoid strong acids or bases if your product is sensitive.
-
Chromatography:
-
As mentioned in FAQ 3, consider using neutral alumina or deactivating your silica gel with triethylamine.
-
Work quickly. Do not let your compound sit on the column for an extended period.
-
If possible, use a plug of silica/alumina to remove baseline impurities and then purify further by crystallization or preparative HPLC/SFC to minimize contact time with the stationary phase.
-
Advanced Troubleshooting: Alternative Synthetic Strategies
If standard alkylation methods consistently fail to provide the desired selectivity or yield, consider these alternative approaches.
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of acidic NH-containing compounds, including pyrazoles, with a primary or secondary alcohol.
Mechanism Overview:
Caption: Simplified overview of the Mitsunobu reaction for N-alkylation.
-
Advantages:
-
Generally proceeds under mild, neutral conditions.
-
Can be effective for substrates that are sensitive to strong bases.
-
-
Considerations:
-
Regioselectivity can still be an issue and is substrate-dependent.
-
Purification can be complicated by the triphenylphosphine oxide and reduced azodicarboxylate byproducts.[4] Using polymer-supported triphenylphosphine can simplify purification.
-
Protecting Group Strategies
For unambiguous synthesis of a single regioisomer, a protecting group strategy is often the most robust approach.
General Workflow:
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography [mdpi.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Synthesis of Pyrazolo[4,3-b]pyridine Intermediates
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridine intermediates. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common challenges and ensure the stability and success of your synthetic routes.
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. However, the synthesis of these molecules is often plagued by the instability of key intermediates, leading to low yields, and purification difficulties. This guide provides a structured approach to understanding and addressing these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific, frequently encountered problems during the synthesis of pyrazolo[4,3-b]pyridine intermediates in a question-and-answer format.
Question 1: My aminopyrazole starting material is degrading during the initial condensation reaction to form the pyrazolopyridine core. What is happening and how can I prevent it?
Answer:
Aminopyrazoles are often susceptible to degradation under harsh reaction conditions, particularly in the presence of strong acids or high temperatures, which are commonly used in condensation reactions to form the bicyclic pyrazolo[4,3-b]pyridine system. The primary degradation pathways often involve side reactions of the amino group or instability of the pyrazole ring itself.
Causality and Expert Insights:
The lone pair of electrons on the amino group can participate in unwanted side reactions, especially under acidic conditions where it can be protonated, altering its reactivity. Additionally, the pyrazole ring, while aromatic, can be susceptible to cleavage under forcing conditions. The choice of the condensation partner is also critical; highly reactive partners can lead to a complex mixture of products.
Troubleshooting Protocol: Optimizing the Condensation Step
-
Reagent Selection: Instead of using highly reactive and harsh reagents, consider milder alternatives. For example, if you are performing a condensation with a dicarbonyl compound, explore using a milder catalyst than a strong mineral acid.
-
Solvent Choice: The choice of solvent can significantly impact the stability of your intermediates. Aprotic solvents are often a better choice than protic solvents to minimize side reactions involving the amino group.
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce degradation.
-
Inert Atmosphere: Aminopyrazoles can be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Workflow for Optimizing Condensation:
Caption: Troubleshooting workflow for aminopyrazole degradation.
Question 2: I am observing significant N-oxidation of the pyridine ring in my pyrazolo[4,3-b]pyridine intermediate during a subsequent synthetic step. How can I avoid this unwanted side reaction?
Answer:
The pyridine nitrogen in the pyrazolo[4,3-b]pyridine system is susceptible to oxidation, especially in the presence of common oxidants used in organic synthesis. This N-oxidation can deactivate the ring for subsequent reactions or lead to undesired byproducts.
Causality and Expert Insights:
The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center, readily attacked by electrophilic oxidizing agents. This is a common issue when performing reactions such as hydroxylations or other transformations that require an oxidant.
Preventative Measures and Alternative Strategies:
-
Protecting Groups: The most direct way to prevent N-oxidation is to protect the pyridine nitrogen. However, the selection of the protecting group is crucial, as it must be stable to the reaction conditions and easily removable.
-
Choice of Oxidant: If the oxidation is a desired step in your synthesis (e.g., for a subsequent functionalization), consider using a milder and more selective oxidant. For some transformations, it might be possible to avoid an oxidant altogether by choosing a different synthetic route.
-
Reaction Sequencing: Carefully consider the order of your synthetic steps. It might be possible to introduce the functionality that requires an oxidant before the formation of the pyrazolo[4,3-b]pyridine core, thus avoiding the N-oxidation issue.
Table 1: Comparison of Strategies to Mitigate N-Oxidation
| Strategy | Advantages | Disadvantages |
| Protecting Groups | Direct and effective | Adds steps (protection/deprotection), potential for incomplete reactions |
| Milder Oxidants | Simpler, fewer steps | May not be reactive enough, may still have selectivity issues |
| Reaction Sequencing | Can completely avoid the issue | May require significant redesign of the synthetic route |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for the purification of polar pyrazolo[4,3-b]pyridine intermediates?
A1: Due to the presence of multiple nitrogen atoms, pyrazolo[4,3-b]pyridine intermediates are often polar and can be challenging to purify by standard column chromatography on silica gel due to streaking and poor separation. Here are some best practices:
-
Reverse-Phase Chromatography: This is often the most effective method for purifying polar heterocyclic compounds. C18-functionalized silica is a common stationary phase.
-
Acid/Base Additives in Mobile Phase: For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid to the eluent can improve peak shape and separation by suppressing the interaction of the polar intermediates with the silica surface.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or other specialized stationary phases designed for the purification of polar compounds.
Q2: My C-H activation/functionalization on the pyrazolo[4,3-b]pyridine core is giving low yields and multiple products. What could be the reason?
A2: C-H activation on the pyrazolo[4,3-b]pyridine core can be challenging due to the presence of multiple C-H bonds with different reactivities and the potential for the nitrogen atoms to coordinate with the metal catalyst, leading to catalyst deactivation or directing the reaction to an undesired position.
-
Directing Groups: The use of a directing group can significantly improve the regioselectivity of C-H functionalization reactions.
-
Catalyst and Ligand Screening: A thorough screening of different transition metal catalysts and ligands is often necessary to find the optimal conditions for a specific C-H functionalization.
-
Mechanistic Understanding: Understanding the mechanism of the C-H activation reaction can help in choosing the right conditions and predicting the outcome. For instance, some catalysts may be more sensitive to steric hindrance, while others are more influenced by electronic effects.
Experimental Protocols
Protocol 1: General Procedure for a Mild Pictet-Spengler Type Reaction for Pyrazolo[4,3-b]pyridine Synthesis
This protocol provides a milder alternative to harsh acid-catalyzed condensation reactions for the formation of the pyrazolo[4,3-b]pyridine core.
Materials:
-
Aminopyrazole starting material
-
Aldehyde or ketone condensation partner
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Trifluoroacetic acid (TFA) or another mild acid catalyst
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a solution of the aminopyrazole (1.0 eq) in anhydrous DCM under an inert atmosphere, add the aldehyde or ketone (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of TFA (e.g., 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
strategies to avoid common pitfalls in the synthesis of pyrazolopyridines
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable heterocyclic scaffolds. Pyrazolopyridines are a critical class of compounds in medicinal chemistry, but their synthesis is often fraught with challenges ranging from poor yields to intractable regioselectivity.
This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common pitfalls and offer field-proven strategies to overcome them, ensuring your path to the target molecule is as efficient and predictable as possible.
Section 1: Troubleshooting Low Yield & Reaction Failure
Low product yield is one of the most frequently encountered issues. The root cause often lies in the fundamentals of the reaction: the quality of reagents and the optimization of reaction parameters.
Q1: My reaction is sluggish, has stalled, or the yield is disappointingly low. Where should I start my investigation?
This is a common frustration that can often be traced back to one of several key areas. A systematic approach is the most effective way to diagnose and solve the problem.
A1: Initial Checks & Foundational Principles
The primary culprits for low or no yield are often the purity of the starting materials and suboptimal reaction conditions.[1] Before attempting more complex optimizations, always validate the basics.
-
Purity of Starting Materials: The aminopyrazole reactant is particularly susceptible to degradation. Impurities can act as catalyst poisons or introduce competing side reactions.[1]
-
Causality: Amines are prone to air oxidation, which can introduce non-reactive or interfering species into your reaction. Similarly, reactants like 1,3-dicarbonyls can exist in keto-enol tautomeric forms, and their purity and equilibrium state can affect reactivity.
-
Actionable Advice: Always use freshly purified starting materials. Recrystallize or run a preparatory chromatography column on your aminopyrazole and dicarbonyl compounds if their purity is questionable. Characterize the purified materials by NMR to confirm identity and cleanliness before use.
-
-
Reaction Conditions - The "Big Three": Solvent, catalyst, and temperature are interconnected variables that dictate reaction kinetics.
-
Solvent Choice: The solvent must fully solubilize your reactants to ensure a homogeneous reaction mixture. In many cyclocondensation reactions, protic solvents like acetic acid or ethanol are employed not just for solubility but also to facilitate proton transfer steps in the mechanism.[2][3]
-
Catalyst Selection: Acid catalysts (e.g., acetic acid, H₂SO₄, ZrCl₄) are common and function by activating the carbonyl groups of the 1,3-dicarbonyl or α,β-unsaturated ketone toward nucleophilic attack.[2][4] The choice and loading of the catalyst can be critical; too little may result in a sluggish reaction, while too much can promote side reactions or degradation.
-
Temperature and Time: Many pyrazolopyridine syntheses require heating to overcome the activation energy of the cyclization step.[1] However, excessive heat or prolonged reaction times can lead to product degradation.[5] It is crucial to monitor the reaction's progress using a reliable technique like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint and avoid "cooking" the reaction.[2]
-
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting decision tree for low-yield pyrazolopyridine synthesis.
Section 2: Navigating Regioselectivity
The formation of regioisomers is arguably the most significant challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials. Controlling which nitrogen of the aminopyrazole attacks which electrophilic center is paramount for a successful synthesis.
Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what determines the major product?
A2: Understanding and Influencing the Reaction Pathway
When reacting an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, two distinct regioisomers can be formed.[6] The outcome is determined by the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the aminopyrazole's nitrogen atoms.
-
Electronic Effects: The reaction typically proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole onto a carbonyl carbon.[2] The more electrophilic (electron-poor) carbonyl group will react preferentially. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl carbon adjacent to the electron-withdrawing CF₃ group is significantly more electrophilic and will be the primary site of initial attack.[6]
-
Solvent-Mediated Control: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase regioselectivity in pyrazole formation.[7]
-
Causality: These solvents can form hydrogen bonds with the carbonyl groups, but they do so selectively. Their unique electronic properties can accentuate the inherent difference in electrophilicity between the two carbonyl centers, thereby directing the nucleophilic attack more effectively to a single site.[7]
-
-
Strategic Synthesis Design: One of the most effective ways to circumvent regioselectivity problems is to design the synthesis to avoid the use of unsymmetrical electrophiles where possible.
-
Three-Component Reactions: An elegant solution is the in-situ generation of a symmetrical intermediate. A three-component reaction using an aldehyde, a ketone with α-hydrogens, and an aminopyrazole can proceed via a Michael addition pathway onto an α,β-unsaturated ketone formed in the first step, often leading to a single regioisomer in high yield.[6]
-
The diagram below illustrates the competitive pathways leading to regioisomer formation from an unsymmetrical dicarbonyl.
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Optimization of Reaction Conditions for Selectivity
| Parameter | Recommendation for Higher Selectivity | Rationale |
| Solvent | Screen fluorinated alcohols (TFE, HFIP).[7] | Enhances differences in carbonyl electrophilicity through specific hydrogen bonding interactions. |
| Catalyst | Use milder acid catalysts. | A milder catalyst may favor the kinetic product, potentially increasing the ratio of one isomer over the other.[2] |
| Temperature | Run the reaction at the lowest effective temperature. | Lower temperatures can increase selectivity by favoring the reaction pathway with the lower activation energy. |
| Strategy | Consider a three-component reaction.[6] | In-situ formation of a symmetrical α,β-unsaturated intermediate avoids the regioselectivity issue altogether. |
Section 3: Purification & Characterization
Even with a successful reaction, isolating and confirming the structure of your pyrazolopyridine can be a significant hurdle.
Q3: I'm struggling to purify my product by column chromatography. It's streaking or co-eluting with byproducts. What can I do?
A3: A Systematic Approach to Purification
The polar nature of the pyrazolopyridine core can lead to difficult purifications. A proper work-up is the essential first step.
-
Work-up is Crucial: Before any chromatography, ensure that all catalysts and inorganic salts are removed. An aqueous wash (e.g., with saturated NaHCO₃ to neutralize acid catalysts, followed by brine) is critical. Failure to do so will result in poor chromatographic performance.[1]
-
Chromatography Best Practices:
-
Stationary Phase: Standard silica gel is usually sufficient.[1]
-
Mobile Phase Selection: Start with a non-polar solvent (Hexane or Heptane) and gradually increase polarity with a more polar solvent (Ethyl Acetate or Acetone). A shallow gradient is often key to separating closely related isomers or impurities.
-
Tailing/Streaking: If you observe significant tailing of your product spot on TLC, it may be due to the basicity of the pyridine nitrogen interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia (using a mobile phase saturated with NH₃ vapor) to your eluent can neutralize the active sites on the silica, leading to sharper peaks and better separation.
-
Q4: My NMR and MS data are ambiguous. How can I definitively confirm the structure and regiochemistry of my product?
A4: Advanced Spectroscopic Techniques
While 1H NMR and basic MS are essential, they may not be sufficient to distinguish between regioisomers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is non-negotiable for confirming the elemental composition of your product.[8]
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Pay close attention to the chemical shifts of protons on the pyrazole and pyridine rings. For example, in pyrazolo[3,4-b]pyridines, the H-3 and H-5 protons often appear as distinct singlets whose positions can be diagnostic.[4]
-
¹³C NMR: The chemical shifts of the quaternary carbons at the ring fusion can differ significantly between isomers.
-
-
2D NMR Spectroscopy: When 1D spectra are insufficient, 2D NMR is the definitive tool for structural elucidation in solution.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, confirming your assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for determining regiochemistry. It shows correlations between protons and carbons over two or three bonds. By observing a correlation from a known proton (e.g., a methyl group) to a specific quaternary carbon in the heterocyclic core, you can unambiguously piece together the connectivity and confirm which regioisomer you have synthesized.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity between protons, which can help confirm the substitution pattern on the rings.
-
Section 4: Key Experimental Protocols
The following are generalized protocols based on common literature procedures. They should be adapted and optimized for specific substrates.
Protocol 1: General Synthesis of 1H-Pyrazolo[3,4-b]pyridines from an Aminopyrazole and an α,β-Unsaturated Ketone[4]
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq) in a suitable solvent (e.g., DMF, 0.5 M), add a solution of the 5-aminopyrazole (1.0 eq) in a co-solvent if needed (e.g., EtOH).
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., ZrCl₄, 0.3 eq) portion-wise to the stirred solution at room temperature.
-
Heating and Monitoring: Vigorously stir the reaction mixture at an elevated temperature (e.g., 95-100 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it in vacuo. Add an organic solvent (e.g., CHCl₃ or EtOAc) and water. Separate the layers.
-
Extraction: Wash the aqueous phase twice more with the organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Protocol 2: Cyclocondensation of a 5-Aminopyrazole with a 1,3-Dicarbonyl Compound[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq) in glacial acetic acid (0.2-0.5 M).
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically ~118 °C) for 4-12 hours. Monitor the reaction for the disappearance of starting materials by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice or into cold water, which should precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, then with a small amount of cold ethanol or diethyl ether to remove residual acetic acid.
-
Purification: If necessary, the crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
References
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. Available at: [Link]
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Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. Available at: [Link]
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Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]
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A Facile Synthesis of Pyrazolo[3,4-b]pyridines. Synthetic Communications. Available at: [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances. Available at: [Link]
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Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
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Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available at: [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. Available at: [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
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Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available at: [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
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Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
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Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances. Available at: [Link]
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Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
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General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. ResearchGate. Available at: [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold and its Therapeutic Promise
The 1H-pyrazolo[3,4-b]pyridine scaffold, an isomer of the target molecule's core, is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities.[1][2] These derivatives have been extensively investigated as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[3][4][5] The specific functionalization, such as the methyl ester at the 7-position (Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate), offers a unique chemical handle for further derivatization, creating libraries of compounds with potentially novel or enhanced biological functions.
This guide provides a comprehensive, technically-grounded framework for validating the biological activity of novel derivatives of this scaffold. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices. Our approach establishes a self-validating workflow, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and in vivo efficacy. For the purpose of this guide, we will hypothesize that our lead derivative possesses anticancer activity, a common attribute of this compound class, and outline the definitive steps to validate this hypothesis.[6][7]
Part 1: Foundational Strategy - From Phenotype to Mechanism
The validation process is a logical cascade. We first seek to answer the broadest question: "Does our compound have any effect on cancer cells?" Only after establishing a positive result do we invest in more complex experiments to determine the mechanism: "How does our compound exert this effect?" This tiered approach is both resource-efficient and scientifically rigorous.
Below is a logical diagram illustrating the validation workflow, from initial screening to preclinical evaluation.
Caption: High-level workflow for validating a novel compound's biological activity.
Part 2: In Vitro Validation - Establishing a Cellular Effect
The initial phase of validation occurs in vitro, using cultured human cancer cell lines. This controlled environment allows for reproducible and high-throughput screening to identify promising derivatives.
Primary Screening: Cell Viability and Cytotoxicity Assays
The first step is to determine if the derivatives have a cytotoxic or cytostatic effect on cancer cells. Tetrazolium reduction assays like MTT and XTT are the industry standard for this purpose.[8][9]
-
Principle of Action: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium salt (e.g., yellow MTT) into a colored formazan product (purple).[9] The intensity of the color is directly proportional to the number of viable cells.
-
Experimental Rationale: We compare the viability of cells treated with our compound to untreated control cells. A reduction in signal indicates a loss of viability. Screening against a panel of cell lines (e.g., melanoma, colon, breast cancer) is crucial, as efficacy can be tissue-type specific.
Protocol: MTT Cell Viability Assay [8][10]
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HCT116 colon) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.[10]
-
Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a clear, comparative table.
| Compound | Cell Line | IC₅₀ (µM) |
| Lead Derivative 1 | A375 (Melanoma) | 1.5 |
| Lead Derivative 1 | HCT116 (Colon) | 3.2 |
| Lead Derivative 2 | A375 (Melanoma) | > 50 |
| Lead Derivative 2 | HCT116 (Colon) | > 50 |
| Vemurafenib (Control) | A375 (B-Raf V600E) | 0.05 |
| 5-Fluorouracil (Control) | HCT116 (Colon) | 5.0 |
Part 3: Mechanistic Deep Dive - Identifying the Molecular Target
Once a derivative shows potent cytotoxicity, the next critical step is to identify its mechanism of action. Given the prevalence of pyrazolopyridine scaffolds as kinase inhibitors, a logical hypothesis is that the compound targets a key oncogenic signaling pathway.[5]
Hypothesis: Inhibition of the MAPK/ERK Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell growth and proliferation; its aberrant activation is a hallmark of many cancers.[11] A common mutation, B-Raf V600E, leads to constitutive activation of this pathway and is found in over 50% of melanomas.[12] Therefore, B-Raf is an excellent candidate target for our pyrazolopyridine derivative.
Caption: Simplified MAPK/ERK signaling pathway with the hypothetical point of inhibition.
Target Validation: In Vitro Kinase Assay
To directly test this hypothesis, we use a cell-free in vitro kinase assay. This isolates the kinase and substrate from other cellular components, ensuring that any observed inhibition is a direct effect of the compound on the target enzyme.
-
Principle of Action: A recombinant kinase (e.g., B-Raf V600E) is incubated with its substrate (e.g., MEK1), ATP, and the test compound. The amount of phosphorylated substrate is then quantified, typically using luminescence (e.g., Kinase-Glo™) or radioactivity.[12][13] A decrease in phosphorylation indicates inhibition.
-
Experimental Rationale: This assay provides definitive proof of on-target activity. Comparing the activity against the wild-type (WT) B-Raf and the V600E mutant can reveal selectivity. A known B-Raf inhibitor (e.g., Vemurafenib) must be used as a positive control.
Protocol: B-Raf (V600E) Kinase Assay [13]
-
Master Mix Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a specific B-Raf substrate (e.g., MEK1) in a 96-well plate.
-
Inhibitor Addition: Add the pyrazolopyridine derivative at various concentrations. Include a positive control (Vemurafenib) and a no-inhibitor control.
-
Enzyme Addition: Add the recombinant B-Raf V600E enzyme to all wells except the "blank" control.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
Signal Detection: Add a detection reagent (e.g., Kinase-Glo MAX) that measures the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity (as active kinase consumes ATP).
-
Data Acquisition: Read luminescence on a microplate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC₅₀ value.
Data Presentation: Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) |
| Lead Derivative 1 | B-Raf V600E | 25 |
| Lead Derivative 1 | B-Raf (WT) | 250 |
| Lead Derivative 1 | VEGFR-2 | > 10,000 |
| Vemurafenib (Control) | B-Raf V600E | 8 |
| Vemurafenib (Control) | B-Raf (WT) | 100 |
Expert Insight: The data above illustrates a desirable profile for a lead compound: potent inhibition of the mutant B-Raf V600E with 10-fold selectivity over the wild-type enzyme, and minimal off-target activity against another common kinase like VEGFR-2. This selectivity is crucial for minimizing potential side effects.
Part 4: Preclinical Validation - Demonstrating In Vivo Efficacy
Promising in vitro data is necessary but not sufficient. The ultimate preclinical validation requires demonstrating that the compound is effective and safe in a living organism. The cell line-derived xenograft (CDX) model is a cornerstone of this phase.[14][15]
-
Principle of Action: Human cancer cells (e.g., A375) are implanted subcutaneously into immunodeficient mice.[14] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.
-
Experimental Rationale: This model assesses not only the compound's ability to inhibit tumor growth but also provides initial insights into its pharmacokinetics (absorption, distribution, metabolism, excretion) and overall toxicity (monitored by body weight changes and clinical signs).[15]
Protocol: High-Level Overview of a CDX Efficacy Study
-
Cell Implantation: Subcutaneously inject ~5 million A375 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Lead Derivative 1 at 30 mg/kg, Positive Control).
-
Dosing: Administer the compound daily (or as determined by preliminary studies) via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Record mouse body weight at the same frequency as an indicator of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Caption: Timeline and workflow for a typical in vivo xenograft study.
Conclusion: A Rigorous Path to Validation
This guide outlines a systematic, multi-tiered approach to validating the biological activity of novel this compound derivatives. By logically progressing from broad cell-based screening to specific mechanistic assays and finally to in vivo efficacy models, researchers can build a robust data package that substantiates the therapeutic potential of their lead compounds. Each step is designed to answer a critical question, ensuring that resources are focused on derivatives with the highest probability of success. This rigorous, evidence-based validation is the bedrock of modern drug discovery and development.
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A Comparative Analysis of Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors for a range of therapeutic areas, most notably oncology and immunology. Its unique bicyclic heteroaromatic structure provides a versatile framework for designing potent and selective inhibitors that can effectively compete with ATP in the kinase active site. This guide offers a comparative analysis of prominent pyrazolo[4,3-b]pyridine-based kinase inhibitors, delving into their mechanisms of action, selectivity profiles, and the experimental data that underpins their development. We will explore inhibitors targeting Interleukin-2 Inducible T-cell Kinase (ITK), the c-Met proto-oncogene, and Aurora Kinases, providing a detailed examination of their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The Pyrazolo[4,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The pyrazolo[4,3-b]pyridine core is an attractive scaffold for kinase inhibitor design due to its structural resemblance to the purine core of ATP. This allows it to form key hydrogen bonding interactions with the hinge region of the kinase active site, a critical determinant of inhibitor binding. The fused ring system also provides a rigid framework that can be readily functionalized at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors
This section will provide a detailed comparison of three notable pyrazolo[4,3-b]pyridine-based kinase inhibitors: BMS-509744 (ITK inhibitor), Glumetinib (c-Met inhibitor), and a representative Aurora Kinase inhibitor.
BMS-509744: A Selective Inhibitor of ITK for Immunological Disorders
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling. Dysregulation of ITK activity is implicated in various autoimmune and inflammatory diseases. BMS-509744 is a potent and selective inhibitor of ITK.[1]
Mechanism of Action and Selectivity: BMS-509744 acts as an ATP-competitive inhibitor of ITK, with a reported IC50 of 19 nM.[2] A key feature of BMS-509744 is its high selectivity. It exhibits over 200-fold selectivity against other Tec family kinases and 55-fold selectivity over a panel of other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Experimental Data: In vitro studies have demonstrated that BMS-509744 effectively reduces TCR-induced functions such as PLCγ1 tyrosine phosphorylation, calcium mobilization, and the secretion of IL-2.[1][2] Furthermore, in a mouse model of ovalbumin-induced allergy/asthma, BMS-509744 was shown to significantly reduce lung inflammation.[1]
Glumetinib (SCC244): A Potent c-Met Inhibitor for Cancer Therapy
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade involved in cell proliferation, survival, and motility. Aberrant c-Met signaling is a key driver in various cancers. Glumetinib (also known as SCC244) is an orally available, potent, and highly selective inhibitor of c-Met.
Experimental Data: Clinical trial data for glumetinib has shown promising results. In a Phase I clinical trial in patients with advanced non-small cell lung cancer (NSCLC), glumetinib was well-tolerated and demonstrated clinical activity in patients with MET alterations.[3][4] A Phase II study in East Asian patients with MET exon 14 skipping mutated NSCLC reported an objective response rate (ORR) of 65.8%.[5]
Pyrazolo[4,3-b]pyridine-Based Aurora Kinase Inhibitors
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Several pyrazolo[4,3-b]pyridine derivatives have been investigated as Aurora kinase inhibitors. For instance, a series of pyrazolo[4,3-b]pyrimido[4,5-e][6]diazepine derivatives, which contain the pyrazolo[4,3-b]pyridine core, have demonstrated potent inhibition of Aurora A and B.
Mechanism of Action and Selectivity: These compounds act as multi-targeted inhibitors, targeting both Aurora A and Aurora B kinases. For example, compound 17g from one study displayed IC50 values of 46.2 nM and 37.6 nM for Aurora A and Aurora B, respectively.[7]
Experimental Data: In addition to enzymatic inhibition, these compounds have shown anti-proliferative activity in various cancer cell lines and have been shown to induce G2/M cell cycle arrest and apoptosis.[7]
Quantitative Data Summary
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Highlights | Reference |
| BMS-509744 | ITK | 19 | >200-fold vs. other Tec kinases; >55-fold vs. other kinases | [2] |
| Glumetinib (SCC244) | c-Met | Not publicly available | Described as "highly selective" | - |
| Compound 17g | Aurora A | 46.2 | Multi-targeted (also inhibits Aurora B and KDR) | [7] |
| Aurora B | 37.6 | [7] |
Signaling Pathway Diagrams
DOT script for ITK Signaling Pathway:
Caption: ITK signaling pathway initiated by TCR engagement.
DOT script for c-Met Signaling Pathway:
Caption: c-Met signaling pathway activated by HGF.
DOT script for Aurora Kinase in Mitosis:
Caption: Role of Aurora kinases in mitosis.
Experimental Protocols
The evaluation of these kinase inhibitors relies on a suite of robust biochemical and cell-based assays. Below are representative protocols that form the foundation of such investigations.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the pyrazolo[4,3-b]pyridine inhibitor. Incubate at room temperature for the desired time.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][9]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.[8]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, which reflects the kinase activity.
Cell-Based Proliferation Assay (e.g., Resazurin Assay)
This assay measures cell viability by quantifying the metabolic activity of living cells.
Workflow Diagram:
Caption: Resazurin Cell Viability Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the pyrazolo[4,3-b]pyridine inhibitor.
-
Incubation: Incubate the plates for a period that allows for the assessment of anti-proliferative effects (typically 72 hours).[10]
-
Resazurin Addition: Add resazurin solution to each well.[4][11]
-
Incubation: Incubate the plates for 1-4 hours at 37°C to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 560 nm and emission at 590 nm.[4]
Cellular Phospho-Protein Analysis (Western Blot)
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement and downstream pathway modulation by the inhibitor.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[13]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream substrate.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Total Protein Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein.[14]
Conclusion
The pyrazolo[4,3-b]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The examples of BMS-509744, Glumetinib, and the Aurora kinase inhibitors highlight the versatility of this core in targeting diverse kinases implicated in a range of diseases. The comparative analysis of their potency, selectivity, and cellular activity, grounded in robust experimental methodologies, provides valuable insights for medicinal chemists and drug discovery scientists. Future efforts in this area will likely focus on further optimizing the pharmacokinetic properties of these inhibitors and exploring novel substitutions on the pyrazolo[4,3-b]pyridine ring to achieve even greater selectivity and efficacy.
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BMS-509744 is a Selective and ATP Competitive ITK Inhibitor. (2019, July 9). Immune System Research. Retrieved from [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. Retrieved from [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023). RSC Publishing. Retrieved from [Link]
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Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. (2023). bioRxiv. Retrieved from [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. Retrieved from [Link]
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Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL). (2015). Journal of Biological Chemistry. Retrieved from [Link]
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Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. (2016). PubMed Central. Retrieved from [Link]
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Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019). ResearchGate. Retrieved from [Link]
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A phase I clinical trial to assess the safety, pharmacokinetics, and antitumor activity of glumetinib (SCC244) in patients with advanced non-small cell lung cancers (NSCLCs). (2020). ASCO Publications. Retrieved from [Link]
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Pyrazolo[4,3-b]pyrimido[4,5-e][6]diazepine derivatives as new multi-targeted inhibitors of Aurora A/B and KDR. (2018). PubMed. Retrieved from [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. Retrieved from [Link]
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Resazurin Cell Viability Assay. (n.d.). Labbox. Retrieved from [Link]
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WO/2020/047184 PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES. (2020). WIPO Patentscope. Retrieved from [Link]
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Long-term follow-up results from the GLORY study: phase II study of gumarontinib in East Asian patients with MET exon 14 skipping mutated non-small cell lung cancer. (2024). Journal of Thoracic Oncology. Retrieved from [Link]
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Resazurin Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
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Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer Agents. (2022). Redalyc. Retrieved from [Link]
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A Phase I Study of SCC244 in Patients with Advanced MET Alterations Solid Tumors. (2023). ClinicalTrials.gov. Retrieved from [Link]
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RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. (2022). p-care. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationships of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate Analogs
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising class of these compounds: Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate analogs. By examining how discrete structural modifications influence their biological efficacy against various targets, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation therapeutics. This document synthesizes data from key studies, presents comparative quantitative data, details relevant experimental protocols, and visualizes the underlying scientific principles and workflows.
The 1H-pyrazolo[4,3-b]pyridine Core: A Scaffold for Targeted Therapies
The 1H-pyrazolo[4,3-b]pyridine framework, an isomer of azaindazole, serves as the foundational structure for numerous kinase inhibitors and other targeted agents.[3] Its arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding sites of various kinases, making it an ideal starting point for inhibitor design.[3] The methyl carboxylate group at the C7 position of the core scaffold provides a key handle for synthetic modification and can influence the electronic properties and steric profile of the molecule, thereby modulating its binding affinity and selectivity for target proteins. Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Key Positions for Structural Modification
The SAR of the this compound scaffold is typically explored by introducing a variety of substituents at several key positions:
-
N1-position: The pyrazole nitrogen offers a prime site for substitution. Modifications here can influence the compound's interaction with the solvent-exposed region of a binding pocket or introduce vectors for improving solubility and other physicochemical properties.
-
C3-position: This position is often directed towards the interior of a target's binding site. Substituents at C3 can form crucial interactions with key amino acid residues.
-
C5 and C6-positions: Modifications on the pyridine ring can modulate the electronic nature of the heterocyclic system and provide additional points of interaction with the biological target.
The following sections will compare analogs based on their biological targets, highlighting the impact of substitutions at these key positions.
Comparative Analysis of Biological Activities
Inhibitors of the PD-1/PD-L1 Interaction
The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway is a cornerstone of modern cancer immunotherapy.[4] Small-molecule inhibitors offer potential advantages over monoclonal antibodies. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as potent PD-1/PD-L1 interaction inhibitors.[4]
Key SAR Insights: A study by Dai et al. (2021) provides a clear SAR for this class of compounds.[4] The core scaffold was maintained while modifications were explored, leading to the identification of compound D38 as a highly potent inhibitor.
-
N1-Methyl Group: The presence of a methyl group at the N1 position was found to be crucial for activity.
-
Substitutions on the Phenyl Ring: The nature and position of substituents on an appended phenyl ring were critical for potency. Compound D38 , with its specific substitution pattern, exhibited an IC50 value of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]
Table 1: SAR of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs as PD-1/PD-L1 Inhibitors
| Compound ID | Core Structure | R Group (Modifications) | IC50 (nM) | Reference |
| D38 | 1-Methyl-1H-pyrazolo[4,3-b]pyridine | Specific substituted phenyl | 9.6 | [4] |
| Analog X | 1-Methyl-1H-pyrazolo[4,3-b]pyridine | Unsubstituted Phenyl | >1000 | [4] |
| Analog Y | 1-Methyl-1H-pyrazolo[4,3-b]pyridine | Different Phenyl Substitution | 50.2 | [4] |
Note: Specific structures for analogs X and Y are detailed in the source publication. This table illustrates the dramatic effect of substitution on activity.
The potent activity of D38 was further confirmed in a cell-based assay, where it showed an EC50 of 1.61 μM.[4] Molecular docking studies suggested that D38 binds to the PD-L1 dimer, providing a structural basis for its inhibitory activity.[4]
Kinase Inhibitors
The pyrazolopyridine scaffold is a well-established framework for developing kinase inhibitors targeting various malignancies.[3][5] Modifications to the core structure allow for tuning of selectivity and potency against different kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in several cancers.[3] A series of 1H-pyrazolo[3,4-b]pyridine derivatives (a closely related isomer) were identified as potent and selective FGFR inhibitors. While not the exact [4,3-b] isomer, the SAR principles are often translatable. Key findings showed that incorporating two chloro groups on a terminal phenyl ring was crucial for activity against FGFR, while the pyrazolopyridine core itself was essential.[3]
c-Met Kinase Inhibitors: The c-Met proto-oncogene is another important target in oncology. Researchers have developed 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives as c-Met inhibitors. Molecular docking studies revealed a U-shaped conformation in the binding site, with key hydrogen bonds to Met1160 and Tyr1230.[3]
Antiviral and Antimicrobial Agents
Antiviral Activity: Novel pyrazolopyridine derivatives have been synthesized and evaluated for their ability to inhibit enterovirus replication.[6][7] A comprehensive SAR study revealed that:
-
An isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position resulted in high selectivity.[6][7]
-
The C4 position offered significant potential for improvement, with various N-aryl groups enhancing antiviral activity.[6][7] For instance, a 2-pyridyl group at this position yielded potent activity against non-polio enteroviruses.[6][7]
Antitubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown excellent in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[8] One of the most promising compounds, 5k , demonstrated significant bacterial load reduction in a mouse model.[8]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and evaluation of pyrazolopyridine analogs.
General Synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylate Analogs
A common synthetic route to the pyrazolo[4,3-b]pyridine core involves the cyclization of substituted aminopyrazoles with appropriate reagents.[9][10][11]
Step-by-Step Protocol:
-
Preparation of Hydrazone Intermediate: React a substituted aniline with sodium nitrite under acidic conditions to form a diazonium salt. This is followed by a Japp-Klingemann reaction with an active methylene compound like ethyl 2-chloroacetoacetate to yield a hydrazone.[9]
-
Cyclization to form the Pyrazole Ring: The hydrazone intermediate is then cyclized, often under basic conditions, to form the substituted pyrazole ring.
-
Formation of the Fused Pyridine Ring: The aminopyrazole derivative from the previous step is reacted with a suitable partner, such as a β-ketoester or an α,β-unsaturated carbonyl compound, to construct the fused pyridine ring, yielding the pyrazolo[4,3-b]pyridine scaffold.[12]
-
Final Modification: The ester group at C7 can be hydrolyzed and coupled with various amines to generate a library of carboxamide analogs, or other positions (e.g., N1) can be alkylated or arylated as desired.
Logical Flow of SAR Study
Caption: Logical workflow for a typical structure-activity relationship study.
In Vitro PD-1/PD-L1 Blockade Assay (HTRF)
This assay quantifies the ability of a compound to disrupt the PD-1/PD-L1 protein-protein interaction.
Materials:
-
Recombinant human PD-1-His tag protein
-
Recombinant human PD-L1-Fc tag protein
-
Anti-Fc antibody conjugated to a donor fluorophore (e.g., Eu3+ cryptate)
-
Anti-His tag antibody conjugated to an acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compounds dissolved in DMSO
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds in DMSO and then in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare solutions of PD-1-His, PD-L1-Fc, anti-Fc-Eu3+, and anti-His-d2 in assay buffer at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of the test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the PD-1-His/anti-His-d2 mixture to all wells.
-
Add 5 µL of the PD-L1-Fc/anti-Fc-Eu3+ mixture to all wells.
-
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Generic Kinase Signaling Pathway and Inhibition
Caption: Simplified kinase signaling pathway showing inhibitor intervention.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a highly versatile and promising platform for the development of novel targeted therapies. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant gains in potency and selectivity against a range of important biological targets, from viral proteins to key regulators of the immune system and cancer-related kinases.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening a broader range of analogs to uncover novel SAR insights.
-
Structural Biology: Obtaining co-crystal structures of potent inhibitors bound to their targets to rationalize observed SAR and guide further design.
-
Pharmacokinetic Profiling: Evaluating lead compounds for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure their suitability for in vivo studies and eventual clinical development.
By integrating synthetic chemistry, biological evaluation, and structural biology, the full therapeutic potential of this remarkable scaffold can be realized.
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Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
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Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. PubMed. [Link]
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Selected examples of biologically relevant pyrazolopyridines. ResearchGate. [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]
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Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. Journal of Atherosclerosis and Thrombosis. [Link]
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New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry. [Link]
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A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. [Link]
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Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]
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The Ascending Trajectory of Pyrazolo[4,3-b]pyridines: A Comparative Efficacy Analysis Against Established Oncological Therapeutics
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
The landscape of oncology is one of relentless innovation, where the quest for more effective and selective therapeutics is paramount. Within this dynamic field, the pyrazolopyridine scaffold has emerged as a "privileged" structure, a foundational framework for a multitude of kinase inhibitors and other targeted agents.[1] This guide provides a comprehensive comparison of the efficacy of a prominent member of this class, Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate derivatives, against existing, clinically approved drugs. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer detailed protocols to empower researchers in their pursuit of novel cancer therapies.
The Strategic Advantage of the Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine nucleus, an analog of purine, presents a versatile template for designing molecules that can interact with a wide array of biological targets. This structural versatility allows for the fine-tuning of inhibitory activity and selectivity against key players in oncogenic signaling pathways, including protein kinases and immune checkpoints.
Comparative Efficacy Analysis: Pyrazolo[4,3-b]pyridines Versus Standard-of-Care
Our comparative analysis focuses on two key areas where pyrazolo[4,3-b]pyridine derivatives have shown significant promise: inhibition of the PD-1/PD-L1 immune checkpoint and targeting of oncogenic kinases.
A New Frontier in Immunotherapy: Small-Molecule PD-1/PD-L1 Inhibition
The advent of immune checkpoint inhibitors, particularly monoclonal antibodies (mAbs) targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis, has revolutionized cancer treatment.[2][3] However, mAbs are not without their limitations, including high manufacturing costs, potential for immunogenicity, and poor tumor penetration.[2][4][5] This has spurred the development of small-molecule inhibitors, which offer potential advantages such as oral bioavailability and better tissue distribution.[4][5]
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been identified as potent inhibitors of the PD-1/PD-L1 interaction.[6] Notably, the derivative D38 exhibited a half-maximal inhibitory concentration (IC50) of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6] This positions D38 as a highly potent small-molecule contender in the immunotherapy space.
Table 1: Comparative Efficacy of PD-1/PD-L1 Inhibitors
| Compound/Drug | Type | Target | IC50/EC50/Kd | Reference(s) |
| D38 (1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) | Small Molecule | PD-1/PD-L1 Interaction | IC50: 9.6 nM | [6] |
| Pembrolizumab | Monoclonal Antibody | PD-1 | Kd: 27.0 pM | [7] |
| Nivolumab | Monoclonal Antibody | PD-1 | - | [2][3] |
| PD1/PD-L1 Standard (in HTRF assay) | - | PD-1/PD-L1 Interaction | IC50: 3.8 nM |
While the binding affinities (Kd) of monoclonal antibodies like Pembrolizumab are in the picomolar range, the nanomolar IC50 of D38 is highly compelling for a small molecule and suggests a strong potential for clinical translation.[7]
Targeting Oncogenic Kinases with Precision
Dysregulation of protein kinase activity is a hallmark of many cancers.[1] Pyrazolopyridine derivatives have been extensively explored as kinase inhibitors, demonstrating potent activity against various targets.
TRK fusions are oncogenic drivers in a range of tumors. The first-generation TRK inhibitors, Larotrectinib and Entrectinib, have shown significant clinical benefit.[8][9][10] Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potent pan-TRK inhibitors.[9] For instance, compound C03 from this series showed an IC50 of 56 nM against TRKA.[9]
Table 2: Comparative Efficacy of TRK Inhibitors
| Compound/Drug | Scaffold | Target(s) | IC50 (TRKA) | Reference(s) |
| C03 | Pyrazolo[3,4-b]pyridine | pan-TRK | 56 nM | [9] |
| Larotrectinib | - | TRKA/B/C | 6.5 nM | [8] |
| Entrectinib | - | TRKA/B/C, ROS1, ALK | 1 nM | [11][12][13] |
While Larotrectinib and Entrectinib exhibit lower IC50 values, the nanomolar potency of the pyrazolo[3,4-b]pyridine derivative C03 underscores the potential of this scaffold for developing next-generation TRK inhibitors, potentially with improved selectivity or resistance profiles.
CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated strategy in hormone receptor-positive breast cancer. Palbociclib and Ribociclib are approved CDK4/6 inhibitors.[6][14] Pyrazolopyridine derivatives have also been investigated as CDK inhibitors. One study on a covalent palbociclib derivative, A4 , which retains the core structure, showed potent inhibition of CDK4 and CDK6.[15]
Table 3: Comparative Efficacy of CDK4/6 Inhibitors
| Compound/Drug | Scaffold | Target(s) | IC50 (CDK4 / CDK6) | Reference(s) |
| A4 (Palbociclib derivative) | Pyrazolopyridine-based | CDK4/6 | 18 nM / 13 nM | [15] |
| Palbociclib | - | CDK4/6 | 9-11 nM / 15 nM | [14] |
| Ribociclib | - | CDK4/6 | 10 nM / 39 nM | [16][17][18] |
The comparable, and in the case of CDK6, superior, IC50 values of the pyrazolopyridine-based derivative A4 highlight the potential for further optimization of this scaffold to develop highly potent and potentially covalent CDK inhibitors.[15]
Mutations in EGFR are common drivers of non-small cell lung cancer. Erlotinib is a widely used EGFR tyrosine kinase inhibitor (TKI).[19][20][21][22] Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent EGFR inhibitors.
Table 4: Comparative Efficacy of EGFR Inhibitors
| Compound/Drug | Scaffold | Target | IC50 (EGFR) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine derivative | Pyrazolo[3,4-d]pyrimidine | EGFR | Potent (specific value not provided) | - |
| Erlotinib | - | EGFR | 2 nM (cell-free) | [19][20][22] |
While a specific IC50 for a this compound derivative against EGFR was not found, the potent activity of the related pyrazolo[3,4-d]pyrimidine scaffold suggests that the broader pyrazolopyridine class holds promise for targeting this clinically important kinase.
Mechanistic Insights and Signaling Pathways
The therapeutic efficacy of these compounds is rooted in their ability to modulate critical cellular signaling pathways.
PD-1/PD-L1 Signaling Blockade
The interaction between PD-1 on T-cells and PD-L1 on tumor cells delivers an inhibitory signal that dampens the anti-tumor immune response. Small-molecule inhibitors like the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives physically occupy the binding pocket on PD-L1, preventing its interaction with PD-1 and thereby restoring T-cell activity.
Caption: Mechanism of action of a pyrazolopyridine-based kinase inhibitor.
Experimental Methodologies: A Guide for the Bench Scientist
To facilitate further research and comparative studies, we provide detailed protocols for key in vitro and in vivo assays.
In Vitro Efficacy Assessment: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
Rationale for Method Selection: The HTRF assay is a highly sensitive and robust method for studying protein-protein interactions in a high-throughput format. [9][23]Its time-resolved fluorescence detection minimizes interference from autofluorescent compounds and light scattering, making it ideal for screening small-molecule libraries. [9][23] Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in assay buffer. The final concentration should typically range from picomolar to micromolar.
-
Reagent Preparation: Prepare solutions of recombinant His-tagged PD-L1 and Fc-tagged PD-1, as well as anti-His-d2 acceptor and anti-Fc-Tb donor HTRF reagents according to the manufacturer's instructions.
-
Assay Plate Setup:
-
Add 2 µL of the test compound serial dilutions or vehicle control (e.g., DMSO) to the wells of a low-volume 384-well white plate.
-
Add 4 µL of the PD-1 protein solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 4 µL of a pre-mixed solution of PD-L1 and HTRF detection reagents to all wells.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no PD-1/PD-L1 interaction (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy Assessment: Tumor Growth Inhibition in a Xenograft Model
Rationale for Method Selection: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing an in vivo assessment of a compound's anti-tumor activity. [3][24][25] Step-by-Step Protocol:
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., a cell line with a specific kinase mutation or high PD-L1 expression) under standard conditions.
-
Harvest the cells and resuspend them in an appropriate medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Compound Administration:
-
Prepare the test compound (e.g., a this compound derivative) and the existing drug (e.g., an approved kinase inhibitor) in a suitable vehicle.
-
Administer the compounds to the respective treatment groups according to the desired dosing schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
-
Data Collection and Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Future Directions and Concluding Remarks
The data presented herein underscore the significant potential of this compound derivatives as a new generation of targeted cancer therapeutics. Their demonstrated potency against both immune checkpoints and key oncogenic kinases positions them as highly promising candidates for further preclinical and clinical development.
Future research should focus on:
-
Head-to-head in vivo efficacy studies directly comparing optimized pyrazolo[4,3-b]pyridine derivatives with approved drugs.
-
Exploration of combination therapies to assess potential synergistic effects with other anticancer agents.
-
In-depth profiling of resistance mechanisms to anticipate and overcome potential clinical challenges.
The journey from a promising scaffold to a life-saving medicine is long and arduous. However, the compelling data emerging for pyrazolo[4,3-b]pyridine derivatives provide a strong rationale for continued investment in their development, with the ultimate goal of improving outcomes for cancer patients worldwide.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Pyrazolo[4,3-b]pyridine Compounds
Introduction: The Emergence of Pyrazolo[4,3-b]pyridines in Drug Discovery
The pyrazolo[4,3-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure," owing to its structural similarity to purines. This characteristic allows derivatives of this scaffold to interact with a wide array of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways.[1] The dysregulation of these pathways is a hallmark of numerous pathologies, most notably cancer, making pyrazolo[4,3-b]pyridine derivatives promising candidates for the development of novel therapeutics.[2] This guide provides a comprehensive in vitro and in vivo evaluation of novel pyrazolo[4,3-b]pyridine compounds, objectively comparing their performance against established alternatives and furnishing the experimental data and protocols necessary for their assessment.
Comparative In Vitro Evaluation: Potency and Selectivity
The initial evaluation of any novel compound hinges on its in vitro performance, specifically its potency against the intended target and its selectivity over other related targets. Here, we compare the performance of novel pyrazolo[4,3-b]pyridine derivatives against established drugs targeting key oncogenic pathways.
Targeting the PD-1/PD-L1 Immune Checkpoint
The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway is a cornerstone of modern cancer immunotherapy.[3] While monoclonal antibodies like nivolumab and pembrolizumab are the standard of care, small molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration.
| Compound Class | Specific Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazolo[4,3-b]pyridine | D38 | PD-1/PD-L1 Interaction | 9.6 | Nivolumab | (Biologic) |
| Pyrazolo[4,3-b]pyridine | Compound 15y | TBK1 | 0.2 | BX795 | 7.1 |
| Pyrazolo[4,3-b]pyridine | Compound 15y | TBK1 | 0.2 | MRT67307 | 28.7 |
Note: Direct comparative IC50 values for nivolumab, a monoclonal antibody, are not applicable in the same assay format as small molecules.
Inhibition of Topoisomerase II
Topoisomerase II (Topo II) is a critical enzyme in DNA replication and a well-established target for chemotherapy. Etoposide is a widely used Topo II inhibitor.[4]
| Compound Class | Specific Compound | Target | % Inhibition (at 100 µM) | Reference Compound | % Inhibition (at 100 µM) |
| Pyrazolo[4,3-f]quinoline | Compound 2E | Topoisomerase IIα | 88.3% | Etoposide | 89.6% |
| Pyrazolopyrimidine | Compound 6a | Topoisomerase II | IC50 = 17.89 µM | Etoposide | IC50 = 20.82 µM |
| Pyrazolopyrimidine | Compound 6l | Topoisomerase II | IC50 = 19.39 µM | Etoposide | IC50 = 20.82 µM |
Data for compounds 6a and 6l show superior IC50 values compared to etoposide in the same study, indicating higher potency.[5]
Targeting Tropomyosin Receptor Kinase (TRK)
TRK fusions are oncogenic drivers in a variety of cancers. Larotrectinib and entrectinib are FDA-approved TRK inhibitors.[6][7]
| Compound Class | Specific Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | TRKA | 450 | Larotrectinib | 70 |
| Pyrazolo[1,5-a]pyrimidine | Compound 6s | TRKA | - | Larotrectinib | 70 |
Note: While from the broader pyrazolopyrimidine family, compounds 6s and 6t were compared to larotrectinib, showing lower potency in this specific study.[6]
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their inhibition is a therapeutic strategy in cancers like hormone receptor-positive breast cancer.[8] Palbociclib and ribociclib are approved CDK4/6 inhibitors.[9]
| Compound Class | Specific Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2 | 90 | Ribociclib | 70 |
| Pyrazolo[1,5-a]pyrimidine | Compound 6s | CDK2 | 230 | Ribociclib | 70 |
Note: The novel compounds were evaluated against CDK2, while ribociclib's primary targets are CDK4/6. This highlights the potential for novel pyrazolopyridines to target different members of the CDK family.[6]
Experimental Protocols: A Guide to In Vitro and In Vivo Assays
The following protocols are foundational for the evaluation of novel pyrazolo[4,3-b]pyridine compounds. The rationale behind each step is provided to ensure experimental integrity and reproducibility.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the novel pyrazolo[4,3-b]pyridine compounds and the respective standard-of-care drug. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Target Engagement: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a highly sensitive method for detecting molecular interactions, such as the binding of an inhibitor to its target kinase.
Protocol:
-
Reagent Preparation: Prepare the HTRF reagents, including the donor (e.g., europium cryptate-labeled antibody) and acceptor (e.g., d2-labeled ligand or antibody).
-
Assay Plate Preparation: In a 384-well plate, add the kinase, the novel pyrazolo[4,3-b]pyridine compound at various concentrations, and the acceptor-labeled reagent.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for binding equilibrium.
-
Donor Addition: Add the donor-labeled reagent to the wells.
-
Signal Measurement: After a final incubation, read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot against the compound concentration to determine the IC50 value.
In Vivo Evaluation: Xenograft Models
In vivo studies are crucial for assessing the efficacy and safety of a drug candidate in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the novel pyrazolo[4,3-b]pyridine compound and the standard-of-care drug to their respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Evaluate toxicity based on body weight changes and clinical observations.
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action of novel compounds requires visualizing their impact on cellular signaling pathways.
PD-1/PD-L1 Signaling Pathway
TRK Signaling Pathway
CDK and Cell Cycle Regulation
Conclusion and Future Directions
Novel pyrazolo[4,3-b]pyridine compounds have demonstrated significant potential as inhibitors of key oncogenic pathways. The in vitro data, particularly for Topoisomerase II and TBK1 inhibition, show that these compounds can be as potent, or even more potent, than existing therapies. While direct comparative data with some of the newer targeted therapies is still emerging, the versatility of the pyrazolo[4,3-b]pyridine scaffold allows for fine-tuning of selectivity and potency, opening up new avenues for cancer treatment.
The next steps in the development of these compounds will involve comprehensive in vivo efficacy and safety studies, including pharmacokinetic and pharmacodynamic profiling. Furthermore, the exploration of combination therapies, where pyrazolo[4,3-b]pyridine derivatives are used alongside other anticancer agents, could lead to synergistic effects and overcome mechanisms of drug resistance. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for more effective cancer therapies.
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A Head-to-Head Comparison of Synthetic Routes to Pyrazolo[4,3-b]pyridines: A Guide for Researchers
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including kinase inhibitors and central nervous system modulators. The efficient construction of this bicyclic system is a key challenge for synthetic chemists. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering insights into their mechanisms, scope, and practical application. We will delve into the experimental nuances of each route, supported by quantitative data and detailed protocols to aid researchers in selecting the optimal path for their specific target molecules.
I. Annulation of a Pyridine Ring onto a Pre-formed Pyrazole Core
This classical and widely employed strategy leverages the availability of functionalized pyrazole precursors. The primary advantage of this approach is the ability to install desired substituents on the pyrazole ring at an early stage.
A. Cyclocondensation of 4-Aminopyrazole-5-carbaldehydes
One of the most direct methods involves the cyclization of 4-aminopyrazole-5-carbaldehydes with reagents that provide the remaining two carbons of the pyridine ring. However, the instability of the starting carbaldehydes often necessitates the use of their N-protected forms.[1]
"Causality Behind Experimental Choices:" The protection of the pyrazole nitrogen is crucial to prevent unwanted side reactions and to ensure the desired regioselectivity of the cyclization. The choice of the cyclizing agent will determine the substitution pattern on the newly formed pyridine ring.
B. Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool for the rapid and efficient synthesis of complex molecules from simple starting materials in a single pot. For pyrazolo[4,3-b]pyridines, MCRs typically involve the reaction of an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound or a related active methylene species.[2]
"Trustworthiness Through Self-Validating Systems:" The elegance of MCRs lies in their convergent nature, where the reaction conditions are optimized to favor the formation of the desired product, often with high atom economy. The isolation of a single major product from a mixture of three or more starting materials is a testament to the robustness of the method.
Key Advantages of MCRs:
-
Operational Simplicity: One-pot procedure reduces the need for isolation and purification of intermediates.
-
Molecular Diversity: The use of readily available and diverse starting materials allows for the rapid generation of compound libraries.
-
Green Chemistry: Often conducted in environmentally benign solvents like water or ethanol, and can be accelerated by microwave irradiation.[2]
Experimental Protocol: Microwave-Assisted Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is adapted from a green chemistry approach for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which shares a similar strategy for the construction of the fused ring system.[2]
-
In a microwave-safe vessel, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), a substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1 mmol).
-
Add triethylamine (0.5 eq.) and water (4 mL) as the solvent.[2]
-
Seal the vessel and subject it to microwave irradiation at 110 W and 250 psi.[2]
-
Maintain the temperature at 40°C for 20 minutes.[2]
-
After cooling, the solid product is collected by filtration, washed with water, and dried.
"Diagram of MCR Workflow:"
Caption: Workflow for the multicomponent synthesis of pyrazolo[4,3-b]pyridines.
Quantitative Data for MCRs
| Entry | Aldehyde | Active Methylene Compound | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Malononitrile | Conventional, EtOH, reflux, 10-14h | 85 | [2] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Microwave, H2O, 40°C, 20 min | 91 | [2] |
| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Conventional, EtOH, reflux, 10-14h | 88 | [2] |
| 4 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Microwave, H2O, 40°C, 20 min | 94 | [2] |
II. Annulation of a Pyrazole Ring onto a Pre-formed Pyridine Core
This alternative strategy is particularly useful when the desired substitution pattern on the pyridine ring is more readily accessible from pyridine starting materials.
A. Synthesis via SNAr and Modified Japp-Klingemann Reaction
A robust and efficient method has been developed starting from readily available 2-chloro-3-nitropyridines.[1][3] This multi-step sequence involves an initial nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction to construct the pyrazole ring.[1][3][4]
"Causality Behind Experimental Choices:" The electron-withdrawing nitro group in the 3-position of the pyridine ring activates the 2-position for SNAr. The subsequent Japp-Klingemann reaction is a reliable method for forming pyrazoles from hydrazones. The one-pot nature of the final cyclization simplifies the overall process.[1][3]
Experimental Protocol: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines
This protocol is adapted from the work of Minyaev et al.[1][3]
-
Preparation of the Pyridinyl Keto Ester: To a solution of the corresponding 2-chloro-3-nitropyridine (10 mmol) in acetonitrile (50 mL), add ethyl 2-chloroacetoacetate (12 mmol) and potassium carbonate (15 mmol). Stir the mixture at room temperature for 24 hours. After completion, filter the mixture and evaporate the solvent.
-
One-Pot Cyclization: To a solution of the crude pyridinyl keto ester (1 mmol) in acetonitrile (10 mL), add the corresponding arenediazonium tosylate (1.1 mmol) and stir at room temperature for 1 hour.
-
Add pyridine (2 mmol) and pyrrolidine (1.5 mmol) to the reaction mixture and stir at room temperature for an additional 2 hours.
-
Evaporate the solvent and purify the residue by column chromatography to afford the desired pyrazolo[4,3-b]pyridine.
"Diagram of Japp-Klingemann Route:"
Caption: Synthetic workflow via the Japp-Klingemann reaction.
Quantitative Data for the Japp-Klingemann Route
| Entry | Pyridine Substituent | Aryl Diazonium Salt | Yield (%) | Reference |
| 1 | 6-NO2 | 2-Cyanophenyl | 85 | [1] |
| 2 | 6-CF3 | 4-Fluorophenyl | 82 | [1] |
| 3 | 6-CO2Me | 4-Nitrophenyl | 75 | [1] |
| 4 | 6-NO2 | 4-Tolyl | 88 | [1] |
B. Nitrosation of 3-Acetamido-2-methylpyridines
This method involves the nitrosation of 3-acetamido-2-methylpyridines to form N-acetyl-N-nitroso compounds, which then undergo rearrangement and cyclization to yield the pyrazolo[4,3-b]pyridine core. This approach provides a handle for further functionalization at the 3-position of the resulting heterocycle.
III. Metal-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry heavily relies on transition-metal catalysis for the efficient formation of C-C and C-N bonds. Several palladium-catalyzed methods have been developed for the synthesis of pyrazolo[4,3-b]pyridines.
A. Palladium-Catalyzed Synthesis from Halo-aldehydes and Aminopyrazoles
An efficient microwave-assisted, palladium-catalyzed method has been reported for the synthesis of a variety of pyrazole-fused heterocycles, including pyrazolo[3,4-b]pyridines.[5] This approach involves the reaction of β-halovinyl/aryl aldehydes with aminopyrazoles in the presence of a palladium catalyst and a base under solvent-free conditions.[5]
"Authoritative Grounding & Comprehensive References:" The use of palladium catalysis for C-N and C-C bond formation is a cornerstone of modern organic synthesis, with the mechanism often involving oxidative addition, reductive elimination, and transmetalation steps. For a comprehensive overview of palladium-catalyzed cross-coupling reactions, see the foundational work by Miyaura and Suzuki.
Experimental Protocol: Palladium-Catalyzed Microwave-Assisted Synthesis
This protocol is adapted from the work of Panda and co-workers.[5]
-
In a microwave vial, a ground mixture of the β-halo aldehyde (1.0 mmol), 5-aminopyrazole (1.2 mmol), Pd(OAc)2 (2.5 mol%), PPh3 (5 mol%), and K2CO3 (2.1 mmol) is prepared.[5]
-
The sealed vessel is irradiated in a microwave reactor at 700 Watts (120 °C and 14 bar) for 15 minutes.[5]
-
After cooling, the reaction mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
"Diagram of Palladium-Catalyzed Route:"
Caption: Workflow for the palladium-catalyzed synthesis of pyrazolo[4,3-b]pyridines.
Quantitative Data for the Palladium-Catalyzed Route
| Entry | β-Halo Aldehyde | 5-Aminopyrazole | Yield (%) | Reference |
| 1 | 2-Chloro-3-quinolinecarboxaldehyde | 1-Phenyl-5-aminopyrazole | 78 | [5] |
| 2 | 2-Chlorobenzaldehyde | 1-Methyl-5-aminopyrazole | 75 | [5] |
| 3 | 2-Chloro-3-formylpyridine | 1-Benzyl-5-aminopyrazole | 81 | [5] |
| 4 | 2-Iodobenzaldehyde | 1-H-5-aminopyrazole | 72 | [5] |
Head-to-Head Comparison of Synthetic Routes
| Feature | Annulation of Pyridine onto Pyrazole | Annulation of Pyrazole onto Pyridine | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | Readily available aminopyrazoles, aldehydes, and active methylene compounds. | Functionalized pyridines (e.g., halopyridines, aminopyridines). | Halo-aldehydes and aminopyrazoles. |
| Key Advantages | Convergent, high atom economy (MCRs), rapid library synthesis, often green conditions. | Good for specific pyridine substitution patterns, can be high yielding. | High functional group tolerance, generally good yields, applicable to a wide range of substrates. |
| Key Disadvantages | Potential for regioisomer formation with unsymmetrical precursors. | Can involve multi-step sequences with harsh reagents. | Cost of palladium catalyst, potential for metal contamination in the final product. |
| Operational Simplicity | Excellent for MCRs (one-pot). | Can be complex, requiring isolation of intermediates. | Generally straightforward, especially with microwave assistance. |
| Scalability | MCRs can be scalable, but optimization may be required. | Can be challenging to scale up due to the use of hazardous reagents. | Can be scaled, but catalyst cost may be a limiting factor. |
Conclusion
The synthesis of pyrazolo[4,3-b]pyridines can be achieved through several effective strategies, each with its own set of advantages and limitations. The choice of the optimal route will depend on the specific target molecule, the desired substitution pattern, and the available starting materials.
-
For rapid lead discovery and the generation of diverse compound libraries, multicomponent reactions starting from aminopyrazoles are highly recommended due to their operational simplicity and the use of readily available building blocks.
-
When a specific substitution pattern on the pyridine ring is required, building the pyrazole ring onto a pre-functionalized pyridine core, such as via the Japp-Klingemann reaction, offers a powerful alternative.
-
For substrates with sensitive functional groups or for late-stage diversification, palladium-catalyzed cross-coupling reactions provide a versatile and high-yielding approach.
By understanding the nuances of each synthetic strategy, researchers can make informed decisions to efficiently access this important class of heterocyclic compounds for their drug discovery and development programs.
References
-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link][1][3]
-
Reddy, T. R., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 8(1), e202204488. [Link][2]
-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed. [Link][4]
-
Panda, G., et al. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 4(41), 21545-21559. [Link][5]
-
Abdel-Aziz, A. A.-M., et al. (2011). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, (1), 107-111. [Link]
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A Technical Guide to Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate and its Place Among Privileged Heterocyclic Scaffolds in Medicinal Chemistry
Abstract
Heterocyclic scaffolds are the cornerstones of modern medicinal chemistry, providing the structural foundations for a vast array of therapeutic agents. Among these, nitrogen-containing fused ring systems are of particular interest due to their ability to form key interactions with biological targets. This guide provides an in-depth comparison of Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate, a member of the pyrazolopyridine family, with other prominent heterocyclic scaffolds: indazoles, benzimidazoles, and purines. We will explore the unique structural attributes, synthetic accessibility, and biological activities of the pyrazolo[4,3-b]pyridine core, supported by experimental data from the literature. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select and design scaffolds for their specific therapeutic targets.
Introduction: The Central Role of Heterocyclic Scaffolds in Drug Discovery
The vast majority of small-molecule drugs approved by the FDA contain at least one heterocyclic ring. This prevalence is a testament to the remarkable versatility of these structures. Heterocycles offer a three-dimensional architecture that can be readily modified to fine-tune steric bulk, electronic properties, and hydrogen bonding capabilities. These features are critical for achieving high-affinity and selective interactions with biological targets such as enzymes, receptors, and nucleic acids.
The pyrazolo[4,3-b]pyridine scaffold, an isomeric fusion of a pyrazole and a pyridine ring, has emerged as a "privileged" structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to act as a bioisostere, interfering with biological pathways that involve purinergic signaling. This guide will specifically focus on this compound as a representative of this class and compare its performance and potential against other well-established heterocyclic systems.
The Pyrazolo[4,3-b]pyridine Scaffold: A Profile
The this compound core possesses a unique combination of features that make it an attractive starting point for drug design.
-
Structural Features: The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a distinct electronic landscape. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H of the pyrazole can serve as a hydrogen bond donor. The carboxylate group at the 7-position provides a key handle for further synthetic modification, allowing for the exploration of a wide chemical space.
-
Synthetic Accessibility: The synthesis of the pyrazolo[4,3-b]pyridine core is well-established, with several efficient routes available. A common strategy involves the condensation of a substituted aminopyrazole with a β-ketoester, followed by cyclization. The specific synthesis of this compound can be achieved through various published methods, often starting from commercially available precursors.
-
Biological Significance: The pyrazolo[4,3-b]pyridine scaffold is a key component in a number of biologically active compounds. Notably, derivatives of this scaffold have shown significant potential as inhibitors of protein kinases, modulators of immune checkpoints, and agents targeting various other cellular processes. For instance, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as potent inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. One compound in this series, D38, exhibited an impressive IC50 value of 9.6 nM in a homogeneous time-resolved fluorescence (HTRF) assay.[1]
Comparative Analysis with Other Heterocyclic Scaffolds
The decision to use a particular heterocyclic scaffold in a drug discovery program is a critical one. Here, we compare the pyrazolo[4,3-b]pyridine core to three other widely used scaffolds: indazole, benzimidazole, and purine. The comparison will focus on their application as kinase inhibitors, a therapeutic area where all four scaffolds have demonstrated significant utility.
Pyrazolo[4,3-b]pyridine vs. Indazole
Indazoles, which consist of a fused benzene and pyrazole ring, are another prominent scaffold in kinase inhibitor design. While structurally similar to pyrazolo[4,3-b]pyridines, the replacement of the pyridine ring with a benzene ring alters the electronic properties and hydrogen bonding potential.
A key advantage of the pyrazolo[3,4-b]pyridine scaffold over indazole has been demonstrated in the development of Spleen Tyrosine Kinase (Syk) inhibitors. A study that explored pyrazolo[3,4-b]pyridine, indazole, and pyrazolopyrazine derivatives found that the pyrazolo[3,4-b]pyridine derivatives exhibited superior potency.[2] This suggests that the nitrogen atom in the pyridine ring of the pyrazolopyridine scaffold may form a crucial interaction with the kinase hinge region, an interaction that is absent in the indazole analogues.
Table 1: Comparative Potency of Pyrazolopyridine and Indazole Scaffolds as Syk Inhibitors
| Scaffold | Compound Example | Target | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 51 | Syk | <10 | [2] |
| Indazole | Compound 50 | Syk | >100 | [2] |
Pyrazolo[4,3-b]pyridine vs. Benzimidazole
Benzimidazoles, featuring a fused benzene and imidazole ring, are another class of privileged scaffolds in medicinal chemistry. They are present in numerous approved drugs and are known to be effective kinase inhibitors.
While direct head-to-head comparisons are limited in the literature, the development of hybrid molecules incorporating both pyrazole and benzimidazole motifs highlights the complementary nature of these scaffolds.[3][4] The pyrazole moiety can act as a hinge-binding element, while the benzimidazole portion can be modified to occupy other pockets within the kinase active site, leading to enhanced potency and selectivity. This suggests that while both scaffolds are effective, their combination can lead to superior drug candidates.
Pyrazolo[4,3-b]pyridine vs. Purine
The structural analogy between pyrazolo[4,3-b]pyridines and purines is a key reason for the biological activity of the former. Pyrazolopyridines can act as purine mimetics, competitively inhibiting enzymes that process purines. This bioisosteric relationship is a powerful tool in drug design.
Several studies have explored pyrazolopyrimidines and related heterocycles as purine analogues.[5][6] These studies have shown that pyrazolopyrimidines can effectively inhibit enzymes of purine metabolism, such as xanthine oxidase and purine nucleoside phosphorylase (PNP).[5] The ability to readily synthesize a wide range of substituted pyrazolopyridines allows for a more extensive exploration of structure-activity relationships compared to the more synthetically challenging modifications of the purine core itself.
Experimental Protocols
To facilitate the evaluation and comparison of compounds based on these scaffolds, standardized experimental protocols are essential. Below are representative protocols for key assays in kinase inhibitor discovery.
Kinase Inhibition Assay (HTRF)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
Workflow Diagram:
Caption: Workflow for a typical HTRF kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add a small volume of the diluted compound to the wells of a low-volume 384-well plate.
-
Kinase Reaction: Add the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents. These typically consist of a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled antibody that binds to another part of the substrate.
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 value of the compound by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for a cellular proliferation assay using MTT reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly promising class of compounds in medicinal chemistry. The unique structural and electronic properties of the pyrazolo[4,3-b]pyridine core, combined with its synthetic tractability, make it a valuable platform for the design of novel therapeutics.
Our comparative analysis indicates that while indazole, benzimidazole, and purine scaffolds are all effective in their own right, the pyrazolo[4,3-b]pyridine system offers distinct advantages in certain contexts. Its superiority over indazole in specific kinase inhibition examples and its role as a versatile purine bioisostere highlight its potential.
Future research in this area should focus on expanding the structure-activity relationship studies for pyrazolo[4,3-b]pyridine derivatives against a wider range of biological targets. Furthermore, a more systematic and direct comparison of this scaffold with other heterocyclic systems in identical assays will be crucial for making informed decisions in the early stages of drug discovery. The continued exploration of the chemical space around the pyrazolo[4,3-b]pyridine core is certain to yield novel and effective therapeutic agents for a variety of diseases.
References
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A Guide to Assessing the Target Selectivity of Kinase Inhibitors Derived from Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
This guide provides a comprehensive framework for evaluating the target selectivity of novel kinase inhibitors synthesized from the Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate scaffold. We will move beyond simple IC50 values, focusing on a multi-tiered, self-validating experimental strategy to build a robust selectivity profile. This document is intended for researchers in drug discovery and chemical biology, offering both the "how" and the "why" behind critical experimental decisions.
The pyrazolo[4,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its bicyclic, nitrogen-rich structure is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases, making it an excellent starting point for developing potent inhibitors. However, the human kinome consists of over 500 members, many with highly conserved ATP-binding sites. Consequently, achieving selectivity is the paramount challenge; poor selectivity can lead to off-target toxicities and unforeseen side effects, derailing an otherwise promising drug candidate.
This guide will use a representative compound, hereafter referred to as PzP-CDK9-1 , a hypothetical inhibitor of Cyclin-Dependent Kinase 9 (CDK9) derived from the core scaffold, to illustrate the assessment process. We will compare it against Flavopiridol , a well-characterized, first-generation pan-CDK inhibitor known for its broader activity profile.
The Strategic Workflow for Selectivity Assessment
A robust assessment of selectivity is not a single experiment but a funneling process. We begin with a broad, low-resolution screen to identify potential off-targets and progressively move to more specific, higher-resolution assays to confirm and quantify these interactions in a physiologically relevant context.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA Workflow
-
Cell Treatment: Culture a relevant cell line (e.g., HeLa or a cancer line where CDK9 is a target) and treat with PzP-CDK9-1 (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate into a PCR plate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge the plate at high speed to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble CDK9 (and a control protein like GAPDH) at each temperature point using Western blotting or an immunoassay.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward "shift" of the melting curve for the drug-treated sample compared to the vehicle control.
Table 3: Illustrative CETSA Results
| Compound (1 µM) | Target Protein | Tm (Vehicle) | Tm (Treated) | Thermal Shift (ΔTm) |
| PzP-CDK9-1 | CDK9 | 48.5°C | 54.2°C | +5.7°C |
| CDK2 | 50.1°C | 50.8°C | +0.7°C | |
| Flavopiridol | CDK9 | 48.5°C | 53.1°C | +4.6°C |
| CDK2 | 50.1°C | 53.5°C | +3.4°C |
A significant thermal shift for CDK9 with PzP-CDK9-1 confirms direct binding in a cellular context. Crucially, the minimal shift for CDK2 suggests that the biochemical selectivity observed in Tier 2 translates to the cellular environment, a key finding that distinguishes it from the less selective Flavopiridol.
Conclusion and Forward Look
This guide outlines a systematic, tiered approach to thoroughly assess the selectivity of a novel kinase inhibitor. By progressing from broad biochemical profiling to specific cellular target engagement assays, we build a comprehensive and reliable dataset.
The illustrative data for PzP-CDK9-1 demonstrates a highly selective profile, with potent on-target activity confirmed from the biochemical to the cellular level. Its superiority over a broad-spectrum inhibitor like Flavopiridol is evident in its cleaner kinome scan and its differential target engagement in CETSA. This robust preclinical data package is essential for justifying the advancement of a compound into further development stages, where understanding on- and off-target effects is critical for predicting both efficacy and safety.
References
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Title: Pyrazolopyridines as promising scaffolds for the development of potent and selective kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, synthesis, and biological evaluation of pyrazolo[4,3-b]pyridine derivatives as novel inhibitors of cyclin-dependent kinases. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazolo[4,3-b]pyridine-Based Compounds
Introduction: The Double-Edged Sword of a Privileged Scaffold
The pyrazolo[4,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its structural resemblance to purine and its ability to form key interactions within the ATP-binding pocket of numerous protein kinases.[1][2] This versatility has led to the development of potent inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[3][4][5][6][7]
However, this same versatility presents a significant challenge: the potential for off-target binding and cross-reactivity. An inhibitor designed for one kinase may inadvertently engage with dozens of others, leading to unforeseen biological effects and potential toxicities. Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a supplementary step but a cornerstone of the drug discovery process for this class of compounds. It is essential for validating on-target activity, identifying liabilities, and ultimately ensuring the development of safe and effective therapeutics.[8][9]
This guide provides an in-depth comparison of critical methodologies for profiling the selectivity of pyrazolo[4,3-b]pyridine-based compounds, grounded in field-proven insights and experimental causality.
Pillar 1: Defining the Selectivity Landscape with Large-Scale Kinome Profiling
The initial and most expansive view of a compound's selectivity is achieved through large-scale biochemical screening against a broad panel of kinases, often referred to as kinome scanning.
Causality Behind the Experimental Choice:
The fundamental goal here is to cast a wide net. By testing the compound against hundreds of purified kinases in a cell-free environment, we can rapidly identify both intended and unintended interactions. This approach provides a quantitative measure of affinity (Kd) or potency (IC50), forming the basis of a compound's selectivity index. It's crucial to perform these assays at an ATP concentration that approximates the Michaelis constant (Km,ATP) for each kinase, as this gives a truer reflection of the compound's intrinsic affinity.[10] While cellular ATP levels are much higher, this standardized biochemical screen provides a vital baseline for comparison across the kinome.[10]
Data Presentation: Comparative Selectivity of Pyrazolo[4,3-b]pyridine Derivatives
The output of kinome scanning is best summarized in a table that clearly highlights on-target potency and off-target interactions.
| Compound ID | Primary Target | Primary Target IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Selectivity Notes | Reference |
| Compound 15y | TBK1 | 0.2 | IKKε | 2.4 | Exhibits high potency for TBK1 with good selectivity over the closely related IKKε. | [4] |
| Compound 7n | FGFR1 | 1.1 | VEGFR2 | 35 | Demonstrates excellent potency for FGFR1 and good selectivity against the common off-target VEGFR2. | [6] |
| Compound C03 | TRKA | 56 | - | - | Shows acceptable activity for TRKA; broader kinome scan would be needed to fully assess selectivity. | [5] |
| Hypothetical Cpd X | CDK2 | 5 | CDK9 | 50 | A 10-fold selectivity window over CDK9, a common anti-target due to toxicity concerns. | - |
Experimental Workflow: Kinase Profiling
The following diagram and protocol outline a typical workflow for a large-scale kinase profiling screen.
Caption: Workflow for a typical large-scale kinase profiling experiment.
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is a self-validating system when run with appropriate positive (known inhibitor) and negative (DMSO) controls.
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[4,3-b]pyridine test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Plate Preparation: In a 384-well plate, add 5 µL of the kinase reaction buffer. Transfer a small volume (e.g., 50 nL) of the diluted compound or DMSO control to the appropriate wells.
-
Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding substrate peptide in the reaction buffer. Add 2.5 µL of this mix to each well.
-
Initiate Reaction: Prepare a solution of ATP at a concentration approximating the Km for the specific kinase. Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.[11]
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.[11]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Pillar 2: Validating Intracellular Interactions with the Cellular Thermal Shift Assay (CETSA®)
Biochemical assays are invaluable, but they don't account for cell permeability, efflux pumps, or intracellular competition with high concentrations of endogenous ATP. CETSA bridges this critical gap.
Causality Behind the Experimental Choice:
The principle of CETSA is elegantly simple: the binding of a drug to its target protein stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[12][13][14] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement in a physiological context.[15][16] A positive result—a shift in the protein's melting curve to a higher temperature—is direct biophysical proof that the compound is reaching and binding to its target inside the cell.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: Microplate-Based CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the pyrazolo[4,3-b]pyridine compound at various concentrations (or a single high concentration) or with DMSO as a vehicle control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration and analyze by SDS-PAGE and Western Blot using an antibody specific to the target protein.
-
Analysis: Quantify the band intensities at each temperature for both the treated and control samples. Plot the relative soluble protein amount versus temperature to generate melting curves and determine the shift in the apparent aggregation temperature (Tagg).[15]
Pillar 3: Confirming Biological Function and Downstream Effects
The final pillar of a robust profiling strategy is to demonstrate that the observed target engagement translates into a functional cellular outcome.
Causality Behind the Experimental Choice:
This step validates the biological consequence of target inhibition. For a kinase inhibitor, the most direct functional readout is the phosphorylation status of its downstream substrate. A potent and selective pyrazolo[4,3-b]pyridine compound should inhibit the phosphorylation of its target's known substrates in a dose-dependent manner, without affecting signaling pathways associated with identified off-targets. This is typically assessed by Western Blotting or targeted phospho-proteomics.
Caption: A simplified FGFR signaling pathway showing inhibition points.
Protocol: Western Blot for Downstream Phosphorylation
-
Cell Treatment: Seed a target-dependent cell line (e.g., a cancer cell line with an activating FGFR mutation for an FGFR inhibitor) and allow them to attach.
-
Compound Incubation: Treat the cells with a serial dilution of the pyrazolo[4,3-b]pyridine compound for a predetermined time (e.g., 2-4 hours). Include a DMSO control.
-
Stimulation (if necessary): For some targets, you may need to stimulate the pathway with a growth factor (e.g., FGF for the FGFR pathway) for a short period (e.g., 15 minutes) before lysis.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of a downstream effector (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., total ERK) and a loading control (e.g., GAPDH) to ensure equal loading.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein at each compound concentration.
Conclusion: An Integrated Strategy for Confidence in Selectivity
No single method can fully capture the complexity of a compound's cross-reactivity profile. A successful strategy relies on the logical integration of these orthogonal approaches. Large-scale kinome profiling provides the broad, initial landscape. Cellular Thermal Shift Assays then confirm which of these interactions are relevant in a live-cell context. Finally, functional assays provide the ultimate validation that the on-target engagement leads to the desired biological outcome, while off-target binding remains functionally silent. By systematically applying this multi-pillar approach, researchers can build a comprehensive and trustworthy selectivity profile for their pyrazolo[4,3-b]pyridine-based compounds, paving the way for the development of next-generation targeted therapies.
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- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
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Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available at:
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- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
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- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
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A Senior Application Scientist's Guide to Benchmarking New Pyrazolo[4,3-b]Pyridine Derivatives Against Standard Kinase Inhibitors
Introduction: The Rise of the Pyrazolopyridine Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The pyrazolopyridine core is one such framework. While several isomers exist, including the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine systems, they share a common bioisosteric relationship with the adenine ring of ATP.[1] This structural mimicry allows them to effectively compete for the ATP-binding site of protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[1][2]
This guide focuses on a systematic approach to benchmarking the performance of novel pyrazolo[4,3-b]pyridine derivatives. Due to the rich availability of public data on the closely related pyrazolo[3,4-b]pyridine isomer as a Cyclin-Dependent Kinase 9 (CDK9) inhibitor, we will use this specific target as our primary case study. The principles and methodologies detailed herein are, however, broadly applicable to the evaluation of any new pyrazolo[4,3-b]pyridine series against its intended biological target.
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling transcriptional elongation.[3][4] In many cancers, this process is hijacked to drive the overexpression of anti-apoptotic proteins like Mcl-1, making CDK9 a high-value therapeutic target.[4] Our goal is to rigorously compare our novel derivatives against established, standard-of-care CDK9 inhibitors to ascertain their true therapeutic potential.
The Strategic Imperative: Why Benchmark Against Standard Inhibitors?
Evaluating a new chemical entity in isolation yields limited insight. True validation comes from direct, head-to-head comparison with existing inhibitors that have well-characterized potency, selectivity, and clinical history. For our CDK9 case study, we will benchmark against two key standards:
-
Flavopiridol: A first-generation, pan-CDK inhibitor that demonstrated clinical activity but was hampered by off-target effects. It serves as a crucial historical benchmark.[3]
-
Dinaciclib (SCH 727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9 that has undergone extensive clinical investigation, representing a more selective and potent standard.[3][5]
This comparative approach allows us to answer critical questions: Do our new derivatives offer superior potency? Is their selectivity profile improved, potentially leading to a wider therapeutic window? Do they retain activity in cellular models?
Understanding the Target: The CDK9 Signaling Pathway
To design and interpret our experiments effectively, we must first understand the biological context. CDK9, in complex with its regulatory partner Cyclin T1, is the catalytic engine of the P-TEFb complex. Its primary role is to overcome transcriptional pausing, a key regulatory checkpoint.
Caption: The CDK9/P-TEFb signaling pathway in transcriptional elongation.
Part 1: Biochemical Potency Assessment (IC₅₀ Determination)
Our first objective is to determine the direct inhibitory effect of our compounds on the isolated CDK9 enzyme. The half-maximal inhibitory concentration (IC₅₀) is the gold standard metric for this. We will employ a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. Less light means more ATP was consumed, indicating higher kinase activity.
Experimental Protocol: In Vitro CDK9 Kinase Assay (e.g., ADP-Glo™)
Rationale: This assay format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It directly measures kinase activity by quantifying ADP produced, which is then converted to an ATP signal detected by luciferase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK9/Cyclin T1 enzyme in kinase buffer to a working concentration (e.g., 2-5 ng/µL). The precise amount must be optimized in-house by running an enzyme titration curve.
-
Prepare a substrate solution containing a suitable peptide substrate and ATP at its Km concentration (or a fixed concentration, e.g., 10 µM, for comparative studies) in kinase buffer.[3]
-
Prepare serial dilutions of the new pyrazolo[4,3-b]pyridine derivatives and standard inhibitors (Flavopiridol, Dinaciclib) in 100% DMSO. Then, dilute them into the kinase buffer to create a 10X working stock. The final DMSO concentration in the assay should be kept low (≤1%) to avoid artifacts.
-
-
Assay Execution:
-
To a 384-well white assay plate, add 2.5 µL of the 10X compound solution or control (DMSO for 100% activity, no enzyme for background).
-
Add 2.5 µL of the 2X CDK9/CycT1 enzyme solution to all wells except the background control. Mix gently and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the DMSO-only control as 100% activity and a high-concentration standard inhibitor control as 0% activity.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[6]
-
Part 2: Cellular Activity Assessment (Anti-Proliferative Assay)
Potent biochemical inhibition does not always translate to cellular efficacy. The compound must be able to penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response. We will assess this using a cell viability assay on a relevant cancer cell line.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
Rationale: We choose a cancer cell line known to be sensitive to CDK9 inhibition, such as HeLa or HCT-116.[5] The CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active, viable cells, providing a robust measure of cytostatic or cytotoxic effects.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well clear-bottom white plate at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of media and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare 10-point, 3-fold serial dilutions of the pyrazolo[4,3-b]pyridine derivatives and standard inhibitors in culture medium.
-
Carefully remove the old media from the cell plate and add 100 µL of the media containing the test compounds. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection (CellTiter-Glo® Protocol):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the half-maximal growth inhibition concentration (GI₅₀) by normalizing the data to the vehicle-treated cells (100% viability) and a no-cell control (0% viability).
-
Plot the percent viability versus the log of the compound concentration and fit to a 4PL curve to determine the GI₅₀ value.
-
Caption: High-level workflow for inhibitor characterization.
Performance Benchmarking: Data Summary
The following tables present hypothetical but representative data for a new series of pyrazolo[4,3-b]pyridine derivatives (PBP-1, PBP-2) against our chosen standards. This data is synthesized from typical potency and selectivity ranges reported in the literature for novel kinase inhibitors.[3][7]
Table 1: Biochemical Potency Against CDK9/CycT1
| Compound ID | Target | IC₅₀ (nM) | Fold vs. Flavopiridol |
| PBP-1 | CDK9/CycT1 | 8 | 7.5x more potent |
| PBP-2 | CDK9/CycT1 | 45 | 1.3x more potent |
| Flavopiridol | CDK9/CycT1 | 60 | 1.0x (Standard) |
| Dinaciclib | CDK9/CycT1 | 4 | 15x more potent |
Table 2: Anti-Proliferative Activity in HeLa Cancer Cells
| Compound ID | Cell Line | GI₅₀ (nM) | Notes |
| PBP-1 | HeLa | 25 | Excellent cell permeability and on-target activity |
| PBP-2 | HeLa | 550 | Poor cell permeability or high efflux |
| Flavopiridol | HeLa | 120 | Potent, but known off-target effects |
| Dinaciclib | HeLa | 15 | Highly potent cellular activity |
Part 3: Kinase Selectivity Profiling
A potent inhibitor is of little use if it hits dozens of other kinases with equal affinity, leading to toxicity. Selectivity is paramount. The "gold standard" is to profile lead candidates against a large panel of kinases (e.g., the 468-kinase panel at DiscoverX). This provides a Selectivity Score (S-Score), quantifying how specific the inhibitor is for its intended target.
Conceptual Workflow:
-
Primary Screen: Test the compound at a high concentration (e.g., 1 µM) against the full kinase panel.
-
Hit Identification: Identify all kinases inhibited by >80-90%.
-
IC₅₀ Determination: For all identified "hits," perform full dose-response curves to determine precise IC₅₀ values.
-
Selectivity Analysis: Compare the IC₅₀ for the primary target (CDK9) against all off-target kinases. A desirable profile shows >100-fold selectivity against other kinases, especially closely related ones like CDK1 and CDK2.[3]
Table 3: Kinase Selectivity Profile
| Compound ID | CDK9 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK1/CDK9) | Selectivity (CDK2/CDK9) |
| PBP-1 | 8 | 950 | 1200 | 119x | 150x |
| Flavopiridol | 60 | 100 | 170 | 1.7x | 2.8x |
| Dinaciclib | 4 | 3 | 1 | 0.75x | 0.25x |
Interpretation: In this hypothetical dataset, our lead candidate PBP-1 demonstrates not only high potency (Table 1) and excellent cellular activity (Table 2), but also a vastly superior selectivity profile compared to both Flavopiridol and Dinaciclib (Table 3). This makes it a highly promising candidate for further preclinical development. PBP-2, despite decent biochemical potency, fails to translate this to a cellular context and would be deprioritized.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for benchmarking novel pyrazolo[4,3-b]pyridine derivatives. By employing a strategy of direct comparison against well-characterized standard inhibitors, we can generate a comprehensive data package that clearly defines a compound's potency, cellular efficacy, and selectivity. The hypothetical results for PBP-1 illustrate an ideal outcome: a next-generation inhibitor with a superior therapeutic profile. The next logical steps for such a compound would include mechanistic cell-based assays (e.g., Western blotting for phospho-RNAPII), pharmacokinetic studies, and ultimately, in vivo efficacy trials in xenograft models.[3]
References
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... Retrieved from [Link]
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Tang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). Available from: [Link]
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Wang, S., & Fischer, P. M. (2008). CDK9 inhibitors in cancer research. Future Medicinal Chemistry. Available from: [Link]
-
Chen, S., et al. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Acta Pharmaceutica Sinica B. Available from: [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available from: [Link]
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Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]
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Safety Operating Guide
Navigating the Uncharted: A Safety-First Guide to Handling Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide
In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds like Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate presents both exciting opportunities and the critical responsibility of ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this precise molecule is not yet widely available, a proactive and informed approach based on the known hazards of structurally similar compounds is paramount. This guide synthesizes available data on analogous pyrazole and pyridine derivatives to provide a robust framework for the safe handling, use, and disposal of this compound, empowering you to proceed with your research confidently and securely.
Hazard Analysis: An Informed Perspective on Potential Risks
Due to the lack of a dedicated Safety Data Sheet (SDS) for this compound, a thorough hazard analysis has been conducted based on available data for structurally related pyrazole and pyridine compounds. This analysis is crucial for implementing appropriate safety protocols.
Anticipated Hazards of this compound
| Hazard Classification | Anticipated Effects | Source/Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Based on GHS classifications for 1H-pyrazolo[3,4-b]pyridine and pyrazole derivatives. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | Common hazard for pyrazole-based compounds. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | Expected based on data for similar chemical structures. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][3] | A potential hazard associated with fine chemical dusts and vapors. |
It is imperative to handle this compound as if it possesses all the hazards of its structural analogs until specific toxicological data becomes available.
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, dermal contact, and eye contact. The following PPE is mandatory when handling this compound.
Core PPE Requirements
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield.[5][6][7] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[8][9] | Prevents skin contact. Gloves should be powder-free to avoid aerosolization of the compound.[10] Regularly inspect gloves for any signs of degradation or puncture. Change gloves every 30-60 minutes or immediately if contamination is suspected.[10] |
| Body Protection | Disposable gown or a clean lab coat.[7][8] | Provides a barrier against accidental spills and contamination of personal clothing. Cuffs of gloves should be placed over the cuffs of the gown.[10] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator.[7][8][9] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A systematic approach to handling, storage, and disposal is crucial for minimizing risk and preventing environmental contamination.
Step-by-Step Safe Handling Workflow
The following workflow provides a procedural guide for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
1. Preparation:
-
Review Safety Data Sheets (SDS): Before any handling, thoroughly review the SDS for structurally similar compounds to be fully aware of potential hazards and safety precautions.[7]
-
Don Appropriate PPE: Wear all the recommended personal protective equipment as detailed in the table above.[8]
-
Ventilation: All manipulations of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[5][11] Ensure eyewash stations and safety showers are readily accessible.[3]
2. Handling:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[3][5]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][5] Do not eat, drink, or smoke in the laboratory.[5]
3. Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[5]
4. Spill Management:
-
Containment: In case of a spill, avoid creating dust. Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[3][5]
-
Ventilation: Ensure the area is well-ventilated.[12]
-
PPE: Wear appropriate PPE during cleanup.
5. Disposal:
-
Waste Management: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4] This should be done through an approved waste disposal plant.[3]
First Aid Measures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[3][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][5] |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2][5] |
Conclusion
The responsible use of novel chemical compounds is a cornerstone of scientific advancement. By adopting a cautious and informed approach to the handling of this compound, based on the known hazards of its structural analogs, researchers can mitigate risks and maintain a safe laboratory environment. Adherence to the detailed PPE, operational, and disposal protocols outlined in this guide will empower your team to explore the potential of this compound while prioritizing personal and environmental safety.
References
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National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
